Product packaging for ethyl 2-(ethoxymethylene)-3-oxobutanoate(Cat. No.:CAS No. 3788-94-1)

ethyl 2-(ethoxymethylene)-3-oxobutanoate

Cat. No.: B1584222
CAS No.: 3788-94-1
M. Wt: 186.2 g/mol
InChI Key: FNASCUBBFNCFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS 3788-94-1) is a valuable reagent in organic synthesis, characterized by a central C–C double bond with the OEt and CO2Et groups in a Z-arrangement . Its key research value lies in its role as a versatile building block. It is a known starting material for the synthesis of various Schiff base ligands, which are of vivid interest in coordination chemistry, particularly due to the special magnetic properties of their corresponding iron(II) complexes . Furthermore, this compound is extensively used in the synthesis of heterocyclic systems. It readily undergoes reactions with amino-substituted benzoxazoles in Gould-Jacobs type reactions to form quinoline derivatives, demonstrating its utility in constructing complex molecular architectures . It also reacts with benzohydrazide to form other heterocyclic systems . The compound is a liquid at room temperature but can be solidified for storage and handling . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Material Safety Data Sheet (MSDS) and handle this material with appropriate personal protective equipment, as it may be harmful by inhalation, in contact with skin, and if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O4 B1584222 ethyl 2-(ethoxymethylene)-3-oxobutanoate CAS No. 3788-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNASCUBBFNCFQO-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C(=O)C)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3788-94-1
Record name Ethyl 2-(ethoxymethylene)acetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3788-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-(ethoxymethylene)acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate, a critical intermediate in pharmaceutical and agrochemical development. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a deep dive into the reaction's mechanistic underpinnings, a field-tested experimental protocol, and insights into process optimization.

Introduction: The Strategic Importance of a Versatile Building Block

This compound (CAS 3788-94-1), also known as ethyl ethoxymethyleneacetoacetate, is a highly valuable and versatile chemical intermediate in the field of organic synthesis.[1] Its unique molecular architecture, featuring an ethoxymethylene group attached to a β-keto ester moiety, makes it a key trifunctional three-carbon electrophile for constructing complex organic molecules.[1][2] This reactivity is particularly exploited in the synthesis of diverse heterocyclic compounds, such as pyrazoles and quinolines, which form the core of many pharmaceutical and agrochemical agents.[1][3] Furthermore, it is recognized as an active metabolite of leflunomide, a pyrimidine synthesis inhibitor with established anti-inflammatory and immunomodulatory properties.[1]

The most common and robust method for its preparation is the condensation reaction between ethyl acetoacetate and triethyl orthoformate, a process that is both scalable and efficient.[1][3] This guide will elucidate the core principles of this reaction, provide a detailed and validated protocol, and discuss key parameters for optimization.

Part 1: The Underlying Chemistry - Mechanism and Rationale

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The formation of this compound is a well-understood process driven by fundamental principles of reactivity and chemical equilibrium.[3]

The Principle of Reaction: Keto-Enol Tautomerism and Nucleophilic Attack

The synthesis hinges on the inherent reactivity of ethyl acetoacetate, which exists in a dynamic equilibrium between its keto and enol tautomers. The enol form, or its corresponding enolate, possesses a nucleophilic α-carbon that is the key reactive species in this transformation.[3] This nucleophile initiates an attack on the electrophilic carbon of triethyl orthoformate.

Causality of Reagent Roles
  • Ethyl Acetoacetate (Ethyl 3-oxobutanoate): Serves as the foundational carbon backbone and the primary nucleophile. Its α-protons are acidic, facilitating the formation of the reactive enol or enolate intermediate.

  • Triethyl Orthoformate: Functions as the electrophilic source for the C1 "ethoxymethylene" fragment. It effectively provides a masked formyl group that is activated for nucleophilic attack.

  • Acetic Anhydride: This reagent plays a crucial and multifaceted role that is essential for driving the reaction to completion.[3]

    • Dehydrating Agent: The primary reaction between ethyl acetoacetate and triethyl orthoformate produces ethanol as a byproduct.[3] According to Le Châtelier's principle, the removal of a product shifts the equilibrium toward the formation of more products. Acetic anhydride irreversibly reacts with the generated ethanol to form ethyl acetate and acetic acid, effectively sequestering it from the reaction mixture and ensuring a high yield of the desired product.[3]

    • Enol Formation Catalyst: The presence of an acid anhydride can also facilitate the formation of the enol tautomer of ethyl acetoacetate, thereby increasing the concentration of the active nucleophile.[3]

Reaction Mechanism Pathway

The reaction proceeds through a series of well-defined steps:

  • Enol/Enolate Formation: Ethyl acetoacetate establishes an equilibrium with its more reactive enol tautomer.

  • Nucleophilic Attack: The α-carbon of the enol attacks one of the electrophilic carbons of triethyl orthoformate.

  • Ethanol Elimination: A molecule of ethanol is eliminated to form an intermediate. This process is repeated, ultimately leading to the stable ethoxymethylene group.[3]

  • Equilibrium Shift: Throughout the process, acetic anhydride reacts with the eliminated ethanol, preventing the reverse reaction and driving the synthesis forward.[3]

Reaction_Mechanism cluster_0 Step 1: Enol Formation cluster_1 Step 2 & 3: Condensation & Elimination cluster_2 Step 4: Equilibrium Shift Keto Ethyl Acetoacetate (Keto Form) Enol Ethyl Acetoacetate (Enol Form) Keto->Enol Tautomerization TEOF Triethyl Orthoformate HC(OEt)3 Intermediate Addition Intermediate Enol->Intermediate Nucleophilic Attack TEOF->Intermediate Product Ethyl 2-(ethoxymethylene) -3-oxobutanoate Intermediate->Product - 2 EtOH EtOH Ethanol (Byproduct) Byproducts Ethyl Acetate + Acetic Acid EtOH->Byproducts Ac2O Acetic Anhydride Ac2O->Byproducts Reaction

Caption: The reaction mechanism for the synthesis of this compound.

Part 2: Experimental Protocol - A Self-Validating Workflow

This section details a reproducible, laboratory-scale protocol adapted from established synthetic methodologies.[4] Adherence to these steps and conditions provides a self-validating system for achieving a high yield of the target compound.

Reagent and Equipment Specifications

Proper preparation begins with high-quality reagents and appropriate equipment.

ReagentCAS NumberMolar Mass ( g/mol )Molar Eq.Amount
Ethyl 3-oxobutanoate141-97-9130.141.020 g (154 mmol)
Triethyl orthoformate122-51-0148.202.051.1 mL (307 mmol)
Acetic anhydride108-24-7102.093.043.5 mL (461 mmol)

Required Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple probe

  • Heating mantle with magnetic stirrer and stir bar

  • Distillation apparatus for vacuum distillation

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-necked flask with the reflux condenser, thermometer, and a stopper. Place it in the heating mantle on a magnetic stirrer.

  • Charging Reagents: To the flask, add ethyl 3-oxobutanoate (20 g, 154 mmol), triethyl orthoformate (51.1 mL, 307 mmol), and acetic anhydride (43.5 mL, 461 mmol).[4]

  • Reaction Execution: Begin stirring the solution and heat the mixture to 130 °C. Maintain this temperature for 5 hours to ensure the reaction proceeds to completion.[4]

  • Cooling: After the heating period, turn off the heat and allow the reaction mixture to cool to room temperature.

Work-up and Purification: Isolating the Product

The purity of the final product is dictated by the efficiency of the purification stage.

  • Initial Concentration: Remove the bulk of the unreacted triethyl orthoformate and acetic anhydride, along with the ethyl acetate byproduct, by concentrating the mixture under reduced pressure using a rotary evaporator.[4]

  • Fractional Distillation: To remove the final traces of volatile impurities, perform a distillation at a moderately reduced pressure (e.g., 30 mbar) while gently heating the flask from 30 °C to 70 °C.[4]

  • Final Product Distillation: Isolate the pure this compound by vacuum distillation at a lower pressure. The product will distill between 80 °C and 128 °C at approximately 6 mbar.[4]

  • Product Collection: The final product is collected as a viscous yellow oil.[3][4] A typical yield for this procedure is around 80%.[4]

Experimental Workflow Diagram

Experimental_Workflow start Start charge Charge Flask: - Ethyl Acetoacetate - Triethyl Orthoformate - Acetic Anhydride start->charge react Heat to 130°C Stir for 5 hours charge->react cool Cool to Room Temperature react->cool concentrate Concentrate under Reduced Pressure cool->concentrate distill_impurities Distill Impurities (30 mbar, 30-70°C) concentrate->distill_impurities distill_product Vacuum Distill Product (6 mbar, 80-128°C) distill_impurities->distill_product product Collect Pure Product (Viscous Yellow Oil) distill_product->product

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Part 3: Process Optimization and Troubleshooting

While the described protocol is robust, understanding key parameters allows for optimization and effective troubleshooting.

Parameter Tuning
  • Molar Ratios: Using an excess of both triethyl orthoformate and acetic anhydride is critical. The excess ensures complete consumption of the limiting reagent (ethyl acetoacetate) and effectively drives the equilibrium forward.

  • Reaction Temperature & Time: The specified 130 °C for 5 hours is a well-documented condition to achieve a high conversion rate.[3][4] Lower temperatures or shorter times may lead to an incomplete reaction, while significantly higher temperatures could promote side reactions or decomposition.

Common Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction (insufficient time/temp).2. Inefficient removal of ethanol byproduct.3. Loss of product during distillation.1. Ensure stable heating at 130°C for the full 5 hours.2. Verify the quality and quantity of acetic anhydride.3. Carefully monitor distillation temperatures and pressures to avoid co-distillation with impurities or loss to the vacuum trap.
Impure Product 1. Incomplete removal of starting materials.2. Incomplete removal of byproducts (acetic acid, ethyl acetate).1. Perform the two-stage distillation as described.2. Ensure the vacuum is sufficient to remove all lower-boiling components before collecting the final product fraction.
Dark Product Color Minor thermal decomposition during prolonged heating or distillation.This is often cosmetic. If purity is confirmed by NMR or GC, it is usually acceptable. Minimize time at high temperatures during distillation.

Conclusion

The synthesis of this compound via the condensation of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride is a highly reliable and efficient method. Its success lies in the deliberate manipulation of chemical equilibrium through the strategic use of excess reagents and the in-situ removal of the ethanol byproduct. By understanding the underlying mechanism and adhering to a validated experimental protocol, researchers can consistently produce this vital chemical intermediate, paving the way for further innovation in medicinal and materials chemistry.

References

A Technical Guide to Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Cornerstone Reagent in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 2-(ethoxymethylene)-3-oxobutanoate is a highly versatile and reactive intermediate that serves as a fundamental building block in modern organic synthesis. Its unique trifunctional electrophilic character makes it an indispensable precursor for the construction of a wide array of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical and agrochemical agents. This guide provides an in-depth analysis of its chemical identity, stereochemistry, and physicochemical properties. We will explore the mechanistic underpinnings of its synthesis, present validated experimental protocols, and delve into its reactivity, with a special focus on its application in the Gould-Jacobs reaction for quinoline synthesis. Furthermore, this document highlights its significance in drug development, referencing its role as an active metabolite of the immunomodulatory drug leflunomide and its inherent biological activities. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the full synthetic potential of this key chemical intermediate.

Chapter 1: Molecular Identity and Physicochemical Properties

Chemical Structure and Stereochemistry

This compound, with the molecular formula C₉H₁₄O₄, is a β-keto ester derivative featuring an ethoxymethylene substituent.[1][2] The central C=C double bond introduces the possibility of geometric isomerism, leading to (E) and (Z) diastereomers. The relative stability and prevalence of these isomers can be influenced by reaction conditions and solvent polarity. The (Z)-isomer is often favored due to intramolecular hydrogen bonding between the enol proton and the carbonyl oxygen, creating a stable six-membered ring-like structure.[3][4] However, both isomers are chemically reactive and often used as a mixture in synthesis.

IUPAC Nomenclature and Common Synonyms

The formal IUPAC name for this compound can vary based on the specific isomer. PubChem lists the IUPAC name for the Z-isomer as ethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanoate and for the E-isomer as ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate .[1][2] In practice, it is frequently referred to by several common names and synonyms, including:

  • Ethyl 2-(ethoxymethylene)acetoacetate[2]

  • 2-(Ethoxymethylene)-3-oxobutanoic acid ethyl ester[5]

  • Ethyl 2-acetyl-3-ethoxyacrylate[1]

Its primary identifier in chemical databases is the CAS Number 3788-94-1 .[2][5]

Physicochemical Properties

This compound is typically a clear, colorless to light yellow or orange viscous liquid at room temperature.[5][6] Its physical properties are critical for handling, reaction setup, and purification processes.

PropertyValueSource
Molecular Weight 186.20 g/mol [1]
Boiling Point 266 °C (lit.)[5]
Density ~1.049 g/cm³[5]
Refractive Index 1.4730 to 1.4770
Storage Room temperature, sealed in dry conditions, away from light[5][6]

Chapter 2: Synthesis and Mechanistic Insights

Principle of Synthesis: A Claisen-Type Condensation

The most prevalent and industrially scalable method for synthesizing this compound is the reaction between ethyl acetoacetate and triethyl orthoformate.[5][7] This reaction is typically facilitated by acetic anhydride, which serves a crucial dual role.

Causality Behind Experimental Choices:

  • Ethyl Acetoacetate: This starting material provides the core four-carbon keto-ester backbone. Its α-protons (protons on the carbon between the two carbonyl groups) are acidic and easily removed, facilitating the initial reaction step.

  • Triethyl Orthoformate: This reagent acts as the source for the "ethoxymethylene" group (-CH(OEt)). It is an effective one-carbon electrophile.

  • Acetic Anhydride: This is not merely a solvent but a critical reagent. It reacts with the ethanol byproduct generated during the condensation. This irreversible reaction shifts the equilibrium towards the product, driving the synthesis to completion and ensuring high yields, a classic application of Le Châtelier's principle.[3]

  • Heat (e.g., 130°C): The reaction requires thermal energy to overcome the activation barrier for the condensation and elimination steps.[7]

The overall transformation can be understood as the formylation of the α-carbon of ethyl acetoacetate, followed by enolization and etherification.

Detailed Experimental Protocol for Laboratory-Scale Synthesis

The following protocol is adapted from established synthetic procedures and provides a self-validating system for producing high-purity material.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, combine ethyl 3-oxobutanoate (ethyl acetoacetate, 1.0 eq.), triethyl orthoformate (2.0 eq.), and acetic anhydride (3.0 eq.).

  • Heating: Heat the reaction mixture to 130 °C with constant stirring. Maintain this temperature for approximately 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature.

  • Initial Purification: Concentrate the crude mixture under reduced pressure (rotary evaporator) to remove the bulk of the unreacted triethyl orthoformate and acetic anhydride. A distillation setup can be used for more efficient removal (e.g., 30 mbar, 30-70 °C).[7]

  • Final Purification (Vacuum Distillation): The final product, this compound, is purified by vacuum distillation (e.g., 6 mbar, 80-128 °C) to yield a viscous yellow oil.[7] The purity should be assessed by NMR spectroscopy.

Mechanistic Pathway of Synthesis

The diagram below illustrates the key steps in the formation of this compound.

Synthesis_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway EAA Ethyl Acetoacetate Intermediate Enol/Enolate Formation EAA->Intermediate Tautomerization TEOF Triethyl Orthoformate Attack Nucleophilic Attack on TEOF TEOF->Attack Ac2O Acetic Anhydride Elimination Ethanol Elimination (driven by Ac₂O) Ac2O->Elimination Removes EtOH Intermediate->Attack Attack->Elimination Product Ethyl 2-(ethoxymethylene) -3-oxobutanoate Elimination->Product

Caption: Mechanism of synthesis for this compound.

Chapter 3: Chemical Reactivity and Synthetic Utility

The Trifunctional Electrophile: A Versatile Building Block

This compound is a powerful synthetic tool due to its multiple reactive sites, which allow it to act as a mono-, di-, or trifunctional three-carbon electrophile.[5] Nucleophiles can attack at the carbonyl carbon of the acetyl group, the carbonyl carbon of the ester group, or at the ethoxymethylene carbon in a conjugate addition-elimination sequence. This reactivity is the foundation of its widespread use in forming complex molecules.

Application in Heterocyclic Synthesis: The Gould-Jacobs Reaction

A classic and powerful application is the Gould-Jacobs reaction for the synthesis of quinoline and quinolone ring systems, which are privileged scaffolds in medicinal chemistry. In this reaction, an aniline derivative is reacted with this compound. The reaction proceeds through an initial nucleophilic substitution, followed by a thermally induced cyclization and subsequent tautomerization to form the stable aromatic quinolone core.[3]

Workflow: Gould-Jacobs Quinolone Synthesis

This diagram outlines the logical flow of the Gould-Jacobs reaction.

Gould_Jacobs_Workflow cluster_reactants Reactants start Start Materials Aniline Substituted Aniline start->Aniline EMBO Ethyl 2-(ethoxymethylene) -3-oxobutanoate start->EMBO step1 Step 1: Condensation (Nucleophilic Substitution) step2 Step 2: Thermal Cyclization (6π-electrocyclization) step1->step2 Heat step3 Step 3: Tautomerization step2->step3 product Final Product: 4-Hydroxyquinolone step3->product Aniline->step1 EMBO->step1

Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolones.

Protocol: Synthesis of a 4-Hydroxyquinolone Derivative

Step-by-Step Methodology:

  • Condensation: Mix a substituted aniline (1.0 eq.) with this compound (1.05 eq.) either neat or in a suitable solvent like ethanol. Heat the mixture gently (e.g., 80-100 °C) for 1-2 hours until the initial condensation is complete (monitored by TLC).

  • Cyclization: The intermediate anilinomethylene compound is cyclized by heating at high temperature (typically 240-260 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This step is usually rapid (15-30 minutes).

  • Isolation: Cool the reaction mixture. The quinolone product often precipitates upon cooling. It can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-hydroxyquinolone derivative.

Chapter 4: Relevance in Pharmaceutical and Agrochemical Development

Role as a Pharmacophore and Intermediate

The true value of this compound in drug development lies in its ability to efficiently construct heterocyclic scaffolds that are central to the activity of many drugs.[5] Pyrazoles, pyridines, and quinolones are prevalent in pharmaceuticals, and this reagent provides a reliable and economical route to their synthesis.

Case Study: Connection to Leflunomide and Immunomodulation

This compound is recognized as an active metabolite of leflunomide, an immunomodulatory drug used to treat rheumatoid arthritis.[5] Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide, which in turn is related to this core structure. This connection highlights the inherent biological relevance of the scaffold and suggests its potential for the development of new anti-inflammatory and immunomodulatory agents by inhibiting pyrimidine synthesis.[5]

Overview of Biological Activities

Beyond its role as a synthetic intermediate, the compound itself and its close derivatives have demonstrated a range of biological activities in preclinical studies. These include:

  • Antimicrobial Activity: Significant efficacy against both Gram-positive and Gram-negative bacteria has been reported.[5]

  • Antitumor Properties: It has shown the ability to inhibit the proliferation of certain cancer cell lines, such as human leukemic HL-60 cells.[5]

  • Anti-inflammatory and Antioxidant Effects: The compound has demonstrated anti-inflammatory properties and the ability to scavenge free radicals, indicating potential for treating conditions related to oxidative stress.[5]

Logical Pathway from Reagent to Drug Candidate

DrugDev_Logic Reagent Ethyl 2-(ethoxymethylene) -3-oxobutanoate Synth Heterocyclic Synthesis (e.g., Gould-Jacobs) Reagent->Synth Scaffold Core Scaffold Generation (e.g., Quinolone, Pyrazole) Synth->Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Candidate Optimized Drug Candidate SAR->Candidate

Caption: Logical flow from a building block to a potential drug candidate.

Chapter 5: Spectroscopic and Analytical Characterization

Key Spectroscopic Signatures

Confirmation of the structure and purity of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.59 - 7.69 (m, 1H): This signal corresponds to the vinylic proton of the ethoxymethylene group (-CH=).[7]

  • δ 4.17 - 4.34 (m, 4H): This multiplet represents the two methylene groups (-CH₂-) of the two ethyl esters.[7]

  • δ 2.29 - 2.44 (m, 3H): This signal is from the methyl protons of the acetyl group (-C(O)CH₃).[7]

  • δ 1.25 - 1.44 (m, 6H): This multiplet corresponds to the two methyl groups (-CH₃) of the ethyl esters.[7]

Purity and Quality Control Considerations

For its effective use in multi-step synthesis, the purity of the reagent is paramount.

  • Purity Assessment: Purity is typically assessed by NMR and gas chromatography (GC). Commercial grades are often available at ≥95% purity.[6][8]

  • Common Impurities: The most common impurities are residual starting materials (ethyl acetoacetate, triethyl orthoformate) and acetic anhydride. Effective vacuum distillation is essential to remove these.

  • Stability and Storage: The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed container to prevent hydrolysis.[4]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its predictable reactivity, straightforward synthesis, and proven utility in building medicinally relevant heterocyclic cores solidify its status as an essential reagent in the modern synthetic chemist's toolkit. From academic laboratories exploring new reaction methodologies to industrial settings focused on the scalable synthesis of active pharmaceutical ingredients, this versatile building block continues to enable innovation and accelerate the drug discovery process.

References

Spectroscopic Data of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS No: 3788-94-1), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this versatile compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Structural Versatility of this compound

This compound is a multifunctional organic compound synthesized typically through the reaction of ethyl acetoacetate with triethyl orthoformate. Its structure, featuring an acetyl group and an ethyl ester moiety attached to an ethoxymethylene-substituted double bond, gives rise to geometric isomerism (E/Z isomers). This structural nuance is critical, as the specific geometry can significantly influence reactivity and the stereochemical outcome of subsequent synthetic steps.

Accurate and unambiguous structural characterization is therefore paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed "fingerprint" of the molecule. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining not just what the data shows, but why the molecule behaves as it does under spectroscopic analysis. The data presented herein is based on the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity, chemical environment, and relative number of different types of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom in the molecule. The spectrum of this compound is a composite of signals from its two ethyl groups, the acetyl methyl group, and a key vinylic proton. The commercial product is often a mixture of E and Z isomers, but high-purity forms, particularly the Z-isomer, are commonly used in synthesis. The following analysis pertains to the predominantly observed isomer.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.68Singlet (s)1H=CH-O (vinylic H)
4.21Quartet (q)2H-O-CH₂-CH₃ (ester)
4.12Quartet (q)2H=CH-O-CH₂-CH₃
2.37Singlet (s)3H-C(O)-CH₃ (acetyl)
1.37Triplet (t)3H-O-CH₂-CH₃ (ester)
1.30Triplet (t)3H=CH-O-CH₂-CH₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).

  • The Vinylic Proton (=CH-O) at 7.68 ppm: The significant downfield shift of this singlet is a hallmark of this structure. Protons on a carbon-carbon double bond (vinylic protons) typically resonate between 4.5 and 6.5 ppm. The additional deshielding here is caused by the strong electron-withdrawing effect of the adjacent oxygen atom of the ethoxy group and the resonance effect of the conjugated carbonyl groups. Its singlet multiplicity indicates no adjacent protons within a three-bond coupling distance.

  • The Ethyl Groups: The presence of two distinct ethyl groups is confirmed by two sets of quartet-triplet pairs. The quartets around 4.12-4.21 ppm correspond to the methylene (-CH₂-) protons, which are deshielded by the adjacent oxygen atoms. They are split into quartets by the three neighboring methyl protons. The triplets around 1.30-1.37 ppm are from the methyl (-CH₃) protons, split into triplets by the two neighboring methylene protons. The slight difference in their chemical shifts suggests they reside in marginally different electronic environments.

  • The Acetyl Protons (-C(O)-CH₃) at 2.37 ppm: This singlet is characteristic of a methyl group attached to a carbonyl carbon. The carbonyl group's deshielding effect pulls the signal downfield from a typical alkane methyl signal (around 0.9 ppm).

G cluster_mol Structure & ¹H NMR Assignments mol vinylic =CH-O δ = 7.68 (s) acetyl -C(O)-CH₃ δ = 2.37 (s) ester_ch2 -O-CH₂- δ = 4.21 (q) ester_ch3 -CH₃ δ = 1.37 (t) ethoxy_ch2 =CH-O-CH₂- δ = 4.12 (q) ethoxy_ch3 -CH₃ δ = 1.30 (t)

Caption: Molecular structure with key ¹H NMR assignments.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR provides a map of the carbon backbone of the molecule. Each unique carbon atom typically gives rise to a distinct signal.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
195.9-C(O)-CH₃ (Ketone Carbonyl)
165.7-C(O)-O- (Ester Carbonyl)
158.4=CH-O (Vinylic Carbon)
108.5=C< (Quaternary Vinylic Carbon)
68.3=CH-O-CH₂-CH₃
59.7-O-CH₂-CH₃ (Ester)
29.8-C(O)-CH₃ (Acetyl)
15.2=CH-O-CH₂-CH₃
14.4-O-CH₂-CH₃ (Ester)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

  • Carbonyl Carbons: Two distinct signals in the far downfield region confirm the two carbonyl groups. The ketone carbonyl (-C(O)-CH₃) at 195.9 ppm is significantly more deshielded than the ester carbonyl (-C(O)-O-) at 165.7 ppm, a characteristic and diagnostic difference.

  • Vinylic Carbons: The two carbons of the C=C double bond appear at 158.4 ppm and 108.5 ppm. The carbon attached to the oxygen (=CH-O) is further downfield due to the direct deshielding effect of the electronegative oxygen.

  • Oxygenated sp³ Carbons: The two methylene carbons of the ethyl groups are found at 68.3 ppm and 59.7 ppm, consistent with sp³-hybridized carbons bonded to oxygen.

  • Alkyl Carbons: The remaining methyl carbons appear in the upfield region, with the acetyl methyl at 29.8 ppm and the two ethyl methyls at 15.2 ppm and 14.4 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups by Vibration

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For a liquid sample like this compound, the spectrum can be obtained neatly as a thin film between salt plates.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration Type
2982MediumC-H Stretch (sp³ CH₃, CH₂)
1701StrongC=O Stretch (Ester, α,β-unsaturated)
1651StrongC=O Stretch (Ketone, conjugated)
1601StrongC=C Stretch (Alkene, conjugated)
1269, 1153StrongC-O Stretch (Ester and Ether)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

  • C=O Stretching Region: The most diagnostic region for this molecule is between 1650-1750 cm⁻¹. The presence of two strong, distinct peaks at 1701 cm⁻¹ and 1651 cm⁻¹ is definitive evidence of the two carbonyl groups. Conjugation with the C=C double bond lowers the vibrational frequency of a carbonyl group from its typical position (e.g., ~1715 cm⁻¹ for a saturated ketone, ~1740 cm⁻¹ for a saturated ester). The peak at 1651 cm⁻¹ is assigned to the ketone, and the one at 1701 cm⁻¹ to the ester.

  • C=C Stretching: A strong band at 1601 cm⁻¹ is characteristic of a carbon-carbon double bond. Its intensity is enhanced by conjugation with the carbonyl groups.

  • C-O Stretching: Strong, complex bands in the 1300-1100 cm⁻¹ region (the "fingerprint region") are indicative of C-O single bond stretching vibrations from both the ester and the ethoxy groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), providing the molecular weight and valuable structural information from the fragmentation pattern.

  • Molecular Ion (M⁺): The spectrum shows a clear molecular ion peak at m/z = 186 , which corresponds to the molecular weight of C₉H₁₄O₄.

  • Base Peak: The most abundant fragment ion (base peak) is observed at m/z = 43 .

Table 4: Major Fragments in the EI Mass Spectrum

m/zProposed Fragment StructureFragmentation Pathway
186[C₉H₁₄O₄]⁺•Molecular Ion (M⁺•)
141[M - OC₂H₅]⁺Loss of an ethoxy radical from the ester group
113[M - C₄H₇O₂]⁺Cleavage of the ester group
43[CH₃CO]⁺Acylium ion from cleavage alpha to the ketone carbonyl

Data sourced from the Spectral Database for Organic Compounds (SDBS).

The fragmentation is driven by the stability of the resulting carbocations.

  • Formation of the Base Peak (m/z = 43): The most favorable fragmentation is the cleavage of the bond between the acetyl group and the double bond, forming a highly stable acylium ion, [CH₃C≡O]⁺. This is a classic fragmentation pattern for methyl ketones and explains why this peak is the most intense in the spectrum.

  • Loss of an Ethoxy Group (m/z = 141): Cleavage of the C-O bond of the ester group results in the loss of an ethoxy radical (•OCH₂CH₃, mass = 45), leading to the fragment at m/z 141. This is a common pathway for ethyl esters.

G M Molecular Ion [C₉H₁₄O₄]⁺• m/z = 186 F141 [M - OC₂H₅]⁺ m/z = 141 M->F141 - •OC₂H₅ F43 Base Peak [CH₃CO]⁺ m/z = 43 M->F43 α-cleavage F113 [M - C₄H₇O₂]⁺ m/z = 113 M->F113 complex cleavage

Caption: Key fragmentation pathways in EI-MS.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible data, standardized protocols are essential. The following outlines the methodologies for acquiring the spectroscopic data presented in this guide.

NMR Sample Preparation and Acquisition

A robust NMR sample must be homogeneous and free of particulate matter or paramagnetic impurities.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C, a larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

IR Spectrum Acquisition (Neat Liquid)

This method is ideal for pure liquid samples, as it eliminates any potential interference from solvents.

  • Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture.

  • Sample Application: Place one to two drops of neat this compound onto the center of one salt plate.

  • Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Acquisition: Mount the "sandwich" in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty instrument should be run first and automatically subtracted from the sample spectrum.

Mass Spectrum Acquisition (EI-MS)

Electron Ionization is a standard method for volatile, thermally stable organic compounds.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized by heating in the high-vacuum source.

  • Ionization: Bombard the gaseous molecules with a beam of electrons, typically accelerated to 70 eV. This energy is high enough to cause ionization and reproducible fragmentation.

  • Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

G cluster_workflow Spectroscopic Analysis Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Sample: this compound prep_nmr 1. Dissolve in CDCl₃ with TMS start->prep_nmr prep_ir 1. Prepare Neat Sample on Salt Plates start->prep_ir prep_ms 1. Volatilize Sample in High Vacuum start->prep_ms acq_nmr 2. Acquire ¹H & ¹³C Spectra prep_nmr->acq_nmr end Structural Confirmation acq_nmr->end Connectivity & Environment acq_ir 2. Acquire FT-IR Spectrum prep_ir->acq_ir acq_ir->end Functional Groups acq_ms 2. Ionize (70 eV EI) & Acquire Mass Spectrum prep_ms->acq_ms acq_ms->end Molecular Weight & Fragmentation

Caption: A logical workflow for the comprehensive spectroscopic analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides an unambiguous structural elucidation of this compound. ¹H and ¹³C NMR confirm the precise connectivity of the proton and carbon skeletons, IR spectroscopy validates the presence of key functional groups (conjugated ketone, ester, and alkene), and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable benchmark for quality control, reaction monitoring, and regulatory submissions in research and industrial settings.

Navigating the Chemistry of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the physical properties and stability of ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS No: 3788-94-1), a versatile intermediate in organic synthesis. As a key building block in the creation of a wide array of pharmaceuticals and agrochemicals, a comprehensive understanding of its characteristics is paramount for its effective and safe utilization in research and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the scientific reasoning behind handling and storage protocols.

I. Core Physicochemical Properties

This compound is a compound whose utility is deeply rooted in its specific physical characteristics. These properties dictate its behavior in various reaction conditions and are crucial for process optimization and safety.

Key Physical Data Summary

A compilation of the essential physical and chemical properties of this compound is presented below. These values, collated from various sources, provide a quantitative foundation for its use.

PropertyValueSource(s)
Molecular Formula C₉H₁₄O₄[2][3][4][5][6][7]
Molecular Weight 186.21 g/mol [3][4][5][6][7][8][9]
Appearance Clear liquid; Colorless to Yellow to Reddish-Yellow; may also be found as a powder or lump[1][8]
Boiling Point 266 °C to 268.8 °C at 760 mmHg[1][9]
Density Approx. 1.0 to 1.049 g/cm³[1][9]
Purity Typically ≥95%[5][6][8]
Solubility Information not widely available, but its synthesis in organic solvents suggests solubility in common organic media.
Isomeric Form Commercially available as a mixture of (E)- and (Z)-isomers. The (Z)-isomer has been structurally characterized.[5][10][11]

The presence of both keto and enol ether functionalities, along with the ester group, contributes to the compound's reactivity and its physical properties, such as its relatively high boiling point. The color variation observed in commercial batches can be attributed to minor impurities or degradation products, underscoring the importance of proper storage.

II. Stability, Storage, and Handling: A Proactive Approach

The long-term stability and integrity of this compound are critical for reproducible experimental outcomes. Its reactivity, while beneficial in synthesis, also makes it susceptible to degradation if not handled and stored correctly.

Understanding Degradation Pathways

The primary mechanism of degradation for this compound is hydrolysis. The enol ether and ester functionalities are both susceptible to cleavage in the presence of water, particularly under acidic or basic conditions. This sensitivity to moisture is a key consideration for its storage.[11] Additionally, exposure to high temperatures or strong oxidizing agents can lead to decomposition, potentially producing hazardous byproducts like carbon monoxide.[9]

Recommended Storage and Handling Protocols

To mitigate degradation and ensure safety, the following protocols are recommended:

Storage:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and oxygen.[12]

  • Temperature: While room temperature storage in a dark, dry place is often cited, refrigeration at 2-8°C is the preferred condition for long-term stability and to minimize the formation of degradation products.[1][4][6][8][12]

  • Container: Use a tightly sealed, appropriate container, such as an amber glass bottle, to protect from light and moisture. Polyethylene or polypropylene containers are also suitable.[2]

Handling:

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][9]

  • Avoiding Contamination: Use clean, dry equipment to prevent introducing moisture or other contaminants that could initiate degradation.

The following diagram illustrates the logical workflow for the proper handling of this compound.

G cluster_storage Storage Protocol cluster_handling Handling Workflow storage_start Receive Compound storage_inert Store under Inert Atmosphere (N₂ or Ar) storage_start->storage_inert storage_temp Refrigerate at 2-8°C storage_inert->storage_temp storage_container Keep in Tightly Sealed, Light-Resistant Container storage_temp->storage_container handling_start Prepare for Use storage_container->handling_start Transfer to Lab handling_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) handling_start->handling_ppe handling_hood Work in a Chemical Fume Hood handling_ppe->handling_hood handling_dispense Dispense Required Amount handling_hood->handling_dispense handling_seal Immediately Reseal Container handling_dispense->handling_seal handling_cleanup Clean Spills and Dispose of Waste Properly handling_seal->handling_cleanup

Caption: Workflow for the storage and handling of this compound.

III. Safety Profile and Hazard Management

A thorough understanding of the safety hazards associated with this compound is non-negotiable for ensuring a safe laboratory environment.

GHS Hazard Identification

This compound is classified with the signal word "Warning" and is associated with the following hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • It is also noted to be harmful if swallowed, in contact with skin, or if inhaled.[13]

First Aid and Emergency Procedures

In the event of exposure, the following first aid measures should be taken immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2]

  • Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.

The following diagram outlines the decision-making process in case of accidental exposure.

G cluster_response Immediate Response cluster_action First Aid Actions exposure Accidental Exposure Occurs eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion rinse_eyes Rinse Eyes with Water eye_contact->rinse_eyes wash_skin Wash Skin with Soap and Water skin_contact->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention rinse_eyes->seek_medical wash_skin->seek_medical If irritation persists fresh_air->seek_medical If feeling unwell rinse_mouth->seek_medical If feeling unwell

References

ethyl 2-(ethoxymethylene)-3-oxobutanoate reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Ethyl 2-(ethoxymethylene)-3-oxobutanoate with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Foreword: The Versatility of a Trifunctional Electrophile

In the landscape of organic synthesis, few reagents offer the combination of accessibility, stability, and versatile reactivity as this compound (EMBO). This compound, readily prepared from the condensation of ethyl acetoacetate and triethyl orthoformate, serves as a cornerstone C3 building block for constructing a vast array of complex molecular architectures.[1][2] Its unique electronic structure, featuring three distinct electrophilic centers, allows it to react with a wide range of nucleophiles, making it an indispensable tool for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. This guide provides a detailed exploration of EMBO's reactivity profile, focusing on the mechanistic underpinnings of its reactions with key nucleophiles and offering practical insights for its application in the laboratory.

The Molecular Architecture and Electronic Profile of EMBO

This compound (CAS 3788-94-1) is an α,β-unsaturated keto-ester.[1] The molecule's reactivity is dictated by the interplay of its functional groups: an acetyl group, an ethyl ester, and an electron-rich ethoxymethylene substituent. This arrangement creates three primary sites for nucleophilic attack.

  • Cβ (The β-Carbon): This is the most reactive site for soft nucleophiles. As part of a conjugated system, it is highly electrophilic, and the attached ethoxy group is an excellent leaving group, facilitating substitution reactions.

  • C=O (Acetyl Carbonyl): This hard electrophilic center is susceptible to attack by strong nucleophiles, leading to addition or cyclization reactions.

  • C=O (Ester Carbonyl): While the least reactive of the three, this site can participate in intramolecular cyclizations, particularly after an initial reaction at another site.

The molecule exists predominantly in the Z-configuration, where the bulky acetyl and ester groups are positioned trans to each other across the C=C double bond, minimizing steric hindrance.[2]

Synthesis Overview

The standard synthesis involves heating ethyl acetoacetate with triethyl orthoformate, often in the presence of acetic anhydride which acts as a water scavenger, driving the equilibrium towards the product.[1][2] The product is typically a viscous yellow oil purified by distillation under reduced pressure.[1]

G cluster_synthesis EMBO Synthesis EtOAC Ethyl Acetoacetate reac + EtOAC->reac TEOF Triethyl Orthoformate TEOF->reac EMBO This compound AcOH Acetic Anhydride (Catalyst/Scavenger) AcOH->reac Δ, ~130°C reac->EMBO

Caption: High-level overview of EMBO synthesis.

Reactions with Nitrogen Nucleophiles: A Gateway to Heterocycles

The reaction of EMBO with nitrogen-based nucleophiles is arguably its most significant application, providing direct routes to a multitude of pharmacologically relevant heterocyclic cores like quinolines, pyrazoles, and pyrimidines.

Primary Amines and Anilines: The Gould-Jacobs Reaction

The reaction of anilines with EMBO is a cornerstone of quinoline synthesis, known as the Gould-Jacobs reaction.[3] The process occurs in two key stages:

  • Nucleophilic Substitution: The aniline nitrogen attacks the electrophilic β-carbon, displacing the ethoxy group to form an enamine intermediate. This step is typically fast.

  • Thermal Cyclization: At elevated temperatures (often >200°C), the enamine undergoes a 6-electron electrocyclization, followed by tautomerization to yield the stable 4-hydroxyquinoline scaffold.[4]

This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[3]

G cluster_mechanism Gould-Jacobs Reaction Mechanism start Aniline + EMBO step1 Nucleophilic attack at Cβ -EtOH start->step1 intermediate Enamine Intermediate step1->intermediate step2 Thermal 6π Electrocyclization intermediate->step2 step3 Tautomerization step2->step3 product 4-Hydroxyquinoline step3->product

Caption: Logical workflow of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 4,7-dichloroquinoline

This protocol is adapted from known procedures for the synthesis of quinoline analogs.[3]

  • Reaction Setup: In a microwave vial equipped with a magnetic stir bar, combine 3-chloroaniline (1.0 mmol) and this compound (1.2 mmol).

  • Heating: Seal the vial and heat the mixture to 250°C using a microwave reactor for 10-20 minutes. Monitor the reaction by TLC or HPLC-MS.[4]

  • Cyclization: The initial condensation product will cyclize at high temperature. For traditional heating, the mixture is typically refluxed in a high-boiling solvent like Dowtherm A.

  • Workup: After cooling, the reaction mixture is often treated with phosphorus oxychloride (POCl₃) to convert the 4-hydroxy group to the 4-chloro derivative.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield 4,7-dichloroquinoline.

Hydrazines: The Knorr Pyrazole Synthesis

EMBO reacts readily with hydrazine and its derivatives to form substituted pyrazoles, a core motif in many pharmaceuticals. This reaction is a variation of the classic Knorr pyrazole synthesis.[5]

Mechanism: The reaction initiates with the more nucleophilic nitrogen of the hydrazine attacking the β-carbon of EMBO, displacing the ethoxy group. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the acetyl carbonyl carbon. Dehydration of the resulting intermediate yields the aromatic pyrazole ring.

G cluster_mechanism Pyrazole Synthesis Mechanism start Hydrazine + EMBO step1 Nucleophilic attack at Cβ -EtOH start->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 step2 Intramolecular Cyclization (N attacks C=O) intermediate1->step2 intermediate2 Cyclic Hemiaminal step2->intermediate2 step3 Dehydration (-H₂O) intermediate2->step3 product Substituted Pyrazole step3->product

Caption: Mechanistic steps for pyrazole synthesis from EMBO.

Experimental Protocol: Synthesis of 4-acetyl-5-methyl-2-phenyl-pyrazol-3-ol

This generalized protocol is based on established Knorr synthesis methods.[5]

  • Reaction Setup: Dissolve this compound (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Addition of Nucleophile: Add phenylhydrazine (10 mmol) dropwise to the solution at room temperature with stirring.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

NucleophileExpected Pyrazole Product
Hydrazine Hydrate4-Acetyl-5-methyl-1H-pyrazol-3-ol
Phenylhydrazine4-Acetyl-5-methyl-2-phenyl-pyrazol-3-ol
MethylhydrazineMixture of 4-acetyl-1,5-dimethyl- and 2,5-dimethyl-pyrazol-3-ol

Reactions with Carbon Nucleophiles: Michael Addition Pathways

EMBO is an excellent Michael acceptor, readily reacting with stabilized carbanions derived from active methylene compounds.[6]

Mechanism: In the presence of a base (e.g., sodium ethoxide), an active methylene compound (like diethyl malonate or ethyl cyanoacetate) is deprotonated to form a nucleophilic enolate. This enolate then attacks the electron-deficient β-carbon of EMBO in a conjugate 1,4-addition. The resulting enolate intermediate is then protonated during workup to give the final adduct.

G cluster_michael Michael Addition Workflow start Active Methylene Cmpd + Base (e.g., NaOEt) step1 Enolate Formation start->step1 enolate Stabilized Carbanion (Nucleophile) step1->enolate step2 1,4-Conjugate Addition enolate->step2 embo EMBO (Michael Acceptor) embo->step2 adduct Enolate Adduct step2->adduct step3 Protonation (Workup) adduct->step3 product Michael Adduct step3->product

Caption: General workflow for Michael addition to EMBO.

These Michael adducts are versatile intermediates. For instance, the condensation of EMBO with cyanothioacetamide leads to the formation of substituted pyridines, which are precursors for synthesizing complex bioactive molecules like 5-deazaaminopterin analogues.[7]

Summary and Outlook

This compound's reactivity is characterized by its predictable and versatile interactions with a broad spectrum of nucleophiles. Its ability to act as a trifunctional electrophile provides efficient and atom-economical pathways to valuable chemical scaffolds.

Nucleophile ClassPrimary Reaction TypeKey Product Scaffold
AnilinesSubstitution / Thermal Cyclization4-Hydroxyquinolines
HydrazinesSubstitution / CyclocondensationPyrazoles
Guanidines / AmidinesSubstitution / CyclocondensationPyrimidines
Active Methylene CmpdsMichael (1,4-Conjugate) AdditionFunctionalized Adducts

As the demand for novel therapeutic agents continues to grow, the strategic use of robust and versatile building blocks like EMBO will remain critical. Its well-established reactivity patterns provide a reliable foundation for the design and execution of synthetic routes in drug discovery and development, empowering chemists to construct molecular complexity with precision and efficiency.

References

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This compound (EMBO), a seemingly unassuming organic ester, is a molecule of significant interest to researchers in organic synthesis and medicinal chemistry.[1] With the CAS number 3788-94-1, this compound is not merely a synthetic intermediate but a versatile building block and a biologically active molecule in its own right.[1][2] Its unique structure, featuring an electrophilic three-carbon backbone and multiple reactive sites, allows for its elaboration into a vast array of complex heterocyclic systems, which are foundational scaffolds in numerous pharmaceuticals and agrochemicals.[1][3] This guide provides a comprehensive exploration of the known biological activities of EMBO, delving into its mechanisms of action, applications in drug discovery, and the experimental methodologies used to validate its effects.

Section 1: The Spectrum of Biological & Pharmacological Activity

Research has illuminated a range of biological activities for EMBO, positioning it as a promising candidate for further investigation in drug development.[1] The primary activities of note include antimicrobial, antitumor, anti-inflammatory, and antioxidant effects.

Antimicrobial Properties

EMBO has demonstrated significant antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria.[1] This broad-spectrum activity is a crucial attribute for a potential therapeutic agent. The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth. Studies have reported MIC values for EMBO in the range of 20-70 µM, indicating potent antibacterial action.[1] The ability to inhibit diverse bacterial species suggests a mechanism that may target a conserved pathway or structure. Derivatives of oxobutanoates have also been explored, with studies showing that ethyl 2-arylhydrazono-3-oxobutyrates exhibit significant antimicrobial activity.

Antitumor Potential

Beyond its antimicrobial effects, EMBO has shown potential as an antitumor agent. It has been observed to inhibit the proliferation of specific cancer cell lines, notably the human leukemic HL-60 cell line.[1] This cytotoxic activity against cancer cells opens an important avenue for oncological research. The compound serves as a precursor in the synthesis of more complex molecules with anticancer properties. For instance, it has been used in the chemical synthesis of 5-deazaaminopterin analogues, which were subsequently tested against human leukemic HL-60 and murine L-1210 cells.[4] While these specific analogues proved less active than the reference drug Methotrexate, one derivative did produce a notable 71% increase in life span in a mouse model of leukemia, underscoring the value of the core scaffold in generating new antineoplastic agents.[4]

Anti-inflammatory and Immunomodulatory Effects

A key aspect of EMBO's biological profile is its role as an active metabolite of Leflunomide, an established immunomodulatory drug used to treat autoimmune diseases like rheumatoid arthritis.[1] Leflunomide itself is a prodrug that is rapidly converted to its active form, which inhibits the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. By inhibiting this pathway, the active metabolite reduces the proliferation of activated lymphocytes, which are key drivers of autoimmune pathology.[1] This established link provides a strong mechanistic basis for the anti-inflammatory and immunomodulatory properties attributed to EMBO and its parent compound.

Antioxidant Activity

EMBO has also been credited with antioxidant properties, including the ability to scavenge free radicals.[1] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of diseases, including chronic inflammation, neurodegenerative disorders, and cancer. A compound with free-radical scavenging capabilities can help mitigate this damage, suggesting a potential protective effect against oxidative stress-related pathologies.[1]

Section 2: Mechanistic Insights and Pathways

Understanding the mechanism of action is paramount for translating a compound's biological activity into therapeutic applications. For EMBO, the primary mechanisms are tied to enzyme inhibition and its inherent chemical reactivity.

Inhibition of Pyrimidine Synthesis

The most well-defined mechanism for EMBO's immunomodulatory effect is through its identity as the active metabolite of Leflunomide. Activated, rapidly proliferating lymphocytes rely heavily on the de novo pyrimidine synthesis pathway to produce the nucleotides required for DNA replication. The inhibition of DHODH by the active metabolite effectively chokes off this supply, leading to a cytostatic effect on these immune cells. This targeted action explains the potent anti-inflammatory effects observed.

Pyrimidine_Synthesis_Inhibition cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_drug Drug Action Carbamoyl_Phosphate Carbamoyl Phosphate Orotic_Acid Orotic Acid Carbamoyl_Phosphate->Orotic_Acid Multiple Steps DHODH Dihydroorotate Dehydrogenase (DHODH) Orotic_Acid->DHODH UMP Uridine Monophosphate (UMP) DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->UMP Converts Dihydroorotate to Orotate Leflunomide Leflunomide (Prodrug) EMBO_Metabolite Active Metabolite (Teriflunomide/A77 1726) Leflunomide->EMBO_Metabolite Metabolic Activation EMBO_Metabolite->DHODH INHIBITS caption Mechanism of Pyrimidine Synthesis Inhibition

Caption: Inhibition of the DHODH enzyme by the active metabolite of Leflunomide.

Versatility as a Synthetic Precursor

The biological activity of EMBO is intrinsically linked to its utility as a chemical building block.[3] Its structure allows it to act as a mono-, di-, or trifunctional three-carbon electrophile, making it a powerful reagent for constructing heterocyclic compounds like pyrazoles, pyridines, and quinolines.[1][3] Many of these resulting heterocyclic structures are known pharmacophores, meaning they are the core molecular frameworks responsible for the biological activity of many drugs. Therefore, EMBO's "biological activity" can also be viewed as its potential to generate vast libraries of new, more complex molecules for drug screening.

Synthetic_Workflow cluster_reactions Cyclization Reactions cluster_products Bioactive Heterocycles EMBO Ethyl 2-(ethoxymethylene) -3-oxobutanoate (EMBO) Hydrazines With Hydrazines EMBO->Hydrazines Amidines With Amidines EMBO->Amidines Aminobenzoxazoles With Amino-substituted benzoxazoles (Gould-Jacobs Reaction) EMBO->Aminobenzoxazoles Pyrazoles Pyrazoles Hydrazines->Pyrazoles Pyrimidines Pyrimidines/ Pyridines Amidines->Pyrimidines Quinolines Quinolines Aminobenzoxazoles->Quinolines caption EMBO as a Precursor for Bioactive Heterocycles

Caption: Synthetic utility of EMBO in generating diverse heterocyclic scaffolds.

Section 3: Data Summary

For ease of comparison, the quantitative biological data reported for this compound and its derivatives are summarized below.

Activity TypeCompound/DerivativeTarget/Test SystemReported EfficacyReference
Antimicrobial This compoundGram-positive & Gram-negative bacteriaMIC: 20-70 µM[1]
Antitumor This compoundHuman leukemic HL-60 cellsProliferation Inhibition (qualitative)[1]
Antitumor 5,7-dimethyl-5-deazaaminopterin (synthesized from an EMBO derivative)L-1210 leukemia cells in BDF mice71% Increase in Life Span (ILS) at 100 mg/kg[4]

Section 4: Key Experimental Protocols

To ensure the reproducibility and validation of findings, detailing the experimental methodologies is crucial. The following are representative protocols for the synthesis of EMBO and the assessment of its antimicrobial activity.

Protocol: Synthesis of this compound

This protocol is based on the established condensation reaction between ethyl acetoacetate and triethyl orthoformate.[1][3]

Causality: The reaction is driven to completion by heat and the removal of the ethanol byproduct. Acetic anhydride serves as a dehydrating agent, reacting with the ethanol generated to form ethyl acetate and acetic acid, thereby shifting the reaction equilibrium forward according to Le Châtelier's principle.[3]

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate and triethyl orthoformate in equimolar amounts.

  • Catalyst/Dehydrating Agent Addition: Slowly add acetic anhydride to the mixture. The amount should be sufficient to react with the ethanol byproduct that will be formed.

  • Heating: Heat the reaction mixture to approximately 130°C using a heating mantle.[1] Maintain this temperature under reflux for several hours (typically 2-4 hours).

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

  • Purification: Upon completion, cool the mixture to room temperature. The crude product is then purified by distillation under reduced pressure to yield this compound as a viscous yellow oil.[1]

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the antimicrobial efficacy of EMBO.

Causality: This assay establishes a concentration gradient of the test compound to identify the lowest concentration that can inhibit the metabolic activity and replication of bacteria, observed as a lack of turbidity. A colorimetric indicator like resazurin can be used to confirm viability, as metabolically active cells will reduce the blue dye to pink resorufin.

Materials:

  • This compound (EMBO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Plate reader or visual inspection

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of EMBO in DMSO.

  • Bacterial Inoculum: Culture the desired bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a sterile 96-well plate, add 100 µL of MHB to each well. Add a specific volume of the EMBO stock solution to the first well of a row and perform a two-fold serial dilution across the plate, creating a range of concentrations (e.g., from 200 µM down to <1 µM).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (broth only), and a vehicle control (bacteria + highest concentration of DMSO used).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of EMBO in which no visible growth is observed. The result can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.

Conclusion and Future Directions

This compound is a molecule of considerable versatility, demonstrating a compelling range of biological activities, from antimicrobial and antitumor effects to immunomodulation. Its role as the active metabolite of Leflunomide provides a solid mechanistic foundation for its anti-inflammatory properties. However, its greatest potential may lie in its function as a highly adaptable scaffold for the synthesis of novel heterocyclic compounds. The ability to readily generate libraries of derivatives for structure-activity relationship (SAR) studies makes EMBO a valuable tool for drug discovery professionals. Future research should focus on leveraging this synthetic tractability to design and create novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles, targeting a wide array of diseases.

References

The Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate, a pivotal intermediate in organic synthesis. It further delves into modern synthetic methodologies, mechanistic insights, and its critical applications in pharmaceutical and chemical research. This document is intended to serve as a valuable resource for researchers and professionals in drug development and synthetic chemistry, offering both historical context and practical, field-proven insights.

I. Introduction: A Versatile Building Block in Synthetic Chemistry

This compound, also known as ethyl (ethoxymethylene)acetoacetate, is a highly versatile organic compound widely employed as a building block in the synthesis of a diverse array of chemical structures.[1][2] Its unique trifunctional nature, possessing an electrophilic double bond, a keto group, and an ester moiety, allows for a rich and varied reactivity profile. This has made it an indispensable tool for the construction of complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents and agrochemicals.[2][3] The historical development of its synthesis is intrinsically linked to the pioneering work of Rainer Ludwig Claisen and the eponymous condensation reaction that revolutionized carbon-carbon bond formation.[4]

II. Historical Perspective: The Dawn of the Claisen Condensation and the Emergence of a Key Intermediate

The journey to the synthesis of this compound begins with the seminal work of German chemist Rainer Ludwig Claisen. In 1887, Claisen published his groundbreaking research on the base-catalyzed condensation of esters, a reaction that would come to be known as the Claisen condensation.[4][5] This powerful carbon-carbon bond-forming reaction opened up new avenues for the synthesis of β-keto esters, which were previously challenging to access.

While Claisen's initial 1887 publication focused on the self-condensation of esters, his subsequent work expanded the scope of this transformation. The first synthesis of a closely related compound, and likely the intellectual precursor to the title compound, "ethoxymethyleneacetoacetic ester," is attributed to Claisen in a publication from 1893. At that time, the reaction would have involved the condensation of ethyl acetoacetate with an orthoformate ester in the presence of a base, a method that, in principle, mirrors the modern approach. This early synthesis would have been a significant step forward, providing chemists with a novel and highly functionalized intermediate for further synthetic exploration.

III. The Cornerstone Synthesis: A Modern Mechanistic Examination

The most established and widely utilized method for the preparation of this compound involves the condensation reaction between ethyl acetoacetate (ethyl 3-oxobutanoate) and triethyl orthoformate, typically in the presence of acetic anhydride.[1][2] This method is valued for its reliability and scalability.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Pathway

The reaction proceeds through a well-understood, multi-step mechanism:

  • Enolization/Enolate Formation: Ethyl acetoacetate exists in equilibrium with its enol tautomer. The presence of acetic anhydride can facilitate this enolization.[1] The enol form is the reactive nucleophile in this process.

  • Nucleophilic Attack: The electron-rich α-carbon of the enol tautomer of ethyl acetoacetate attacks the electrophilic carbon of triethyl orthoformate.

  • Ethanol Elimination: A molecule of ethanol is eliminated, forming an intermediate. This process is repeated, ultimately leading to the formation of the ethoxymethylene group.

  • Equilibrium Shift: The reaction is an equilibrium process. The acetic anhydride plays a crucial dual role. Firstly, it acts as a dehydrating agent by reacting with the ethanol byproduct to form ethyl acetate and acetic acid. This removal of a product shifts the equilibrium towards the formation of the desired product, in accordance with Le Châtelier's principle, thereby increasing the yield.[1] Secondly, heating the reaction mixture to elevated temperatures (typically around 130°C) also helps to drive the reaction to completion.[2]

Caption: Mechanistic workflow of the synthesis.

IV. Experimental Protocols and Data

A. Standard Laboratory Synthesis Protocol

The following protocol is a representative example of the laboratory-scale synthesis of this compound.

Materials:

  • Ethyl 3-oxobutanoate (ethyl acetoacetate)

  • Triethyl orthoformate

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-oxobutanoate (1.0 eq), triethyl orthoformate (2.0 eq), and acetic anhydride (3.0 eq).

  • Heat the mixture to 130°C and maintain this temperature for 5 hours with stirring.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a viscous yellow oil.[2]

B. Quantitative Data Summary
ParameterValueReference
Typical Yield 55-80%[1]
Boiling Point 266 °C[2]
Density ~1.049 g/cm³[2]
Molecular Weight 186.21 g/mol
Molecular Formula C₉H₁₄O₄
C. Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ 7.59 - 7.69 (m, 1H), 4.17 - 4.34 (m, 4H), 2.29 - 2.44 (m, 3H), 1.25 - 1.44 (m, 6H).

V. Applications in Drug Development and Organic Synthesis

This compound is a cornerstone intermediate in the synthesis of a multitude of heterocyclic compounds, many of which exhibit significant biological activity.

  • Synthesis of Pyrazoles and Pyridines: This compound is a key precursor in the synthesis of pyrazole and pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[2]

  • Gould-Jacobs Reaction: It readily participates in Gould-Jacobs type reactions with amino-substituted benzoxazoles to construct quinoline derivatives, demonstrating its utility in building complex molecular architectures.[1]

  • Active Metabolite of Leflunomide: In medicinal chemistry, it is recognized as an active metabolite of leflunomide, a pyrimidine synthesis inhibitor with anti-inflammatory and immunomodulatory properties.[2]

  • Antimicrobial and Antitumor Properties: Studies have indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria and has shown potential antitumor properties.[2]

Caption: Applications of this compound.

VI. Safety and Handling

This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It may be harmful if inhaled, in contact with skin, or if swallowed.[1] Store in a cool, dry, and dark place. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

VII. Conclusion

From its historical roots in the pioneering work of Claisen to its modern-day applications as a versatile synthetic intermediate, this compound continues to be a compound of significant interest to the scientific community. Its straightforward and scalable synthesis, coupled with its rich reactivity, ensures its enduring importance in the fields of organic synthesis, medicinal chemistry, and drug development. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, intended to equip researchers with the knowledge to effectively utilize this valuable chemical tool.

References

An In-depth Technical Guide to Ethyl 2-(ethoxymethylene)-3-oxobutanoate as a Trifunctional Electrophile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMBO) is a highly valuable and versatile intermediate in organic synthesis.[1] Its unique molecular architecture, featuring an ethoxymethylene group attached to a 3-oxobutanoate moiety, endows it with multiple reactive sites, making it a powerful tool for the construction of complex organic molecules.[1] This guide provides an in-depth exploration of the trifunctional electrophilic nature of EMBO and its wide-ranging applications in the synthesis of diverse heterocyclic systems, which are pivotal in the development of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 3788-94-1[1]
Molecular Formula C₉H₁₄O₄[2]
Molecular Weight 186.21 g/mol [2]
Appearance Clear, colorless to yellow or reddish-yellow liquid[3]
Boiling Point 266 °C[1]
Density ~1.049 g/cm³[1]
Storage Store in a dark place, sealed in dry conditions at room temperature.[1]
Synthesis of this compound

The most prevalent and established method for the synthesis of EMBO involves the condensation reaction between ethyl acetoacetate and triethyl orthoformate, often in the presence of acetic anhydride.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

  • Attach a condenser to the flask and heat the reaction mixture to approximately 130°C for several hours.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the excess reagents and byproducts via distillation under reduced pressure.[1]

  • The final product, this compound, is typically obtained as a viscous yellow oil.[1]

The Trifunctional Electrophilicity of EMBO: A Trio of Reactive Sites

The synthetic utility of this compound stems from the presence of three distinct electrophilic centers within its structure. This trifunctional nature allows it to react with a wide array of nucleophiles in a controlled and regioselective manner, leading to the formation of diverse molecular scaffolds.

The Three Electrophilic Centers

The electrophilic sites in EMBO are:

  • C-β (beta-carbon of the enol ether): This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent ester and acetyl groups.

  • Carbonyl carbon of the ester group: This is a classic electrophilic site in esters, susceptible to nucleophilic acyl substitution.

  • Carbonyl carbon of the acetyl group: This ketone carbonyl is also a prime target for nucleophilic addition reactions.

Pyrazole_Synthesis EMBO This compound (EMBO) Intermediate Adduct Intermediate EMBO->Intermediate Nucleophilic Attack (Michael Addition) Hydrazine Hydrazine H₂N-NHR Hydrazine->Intermediate Pyrazole Substituted Pyrazole Intermediate->Pyrazole Intramolecular Cyclization & Dehydration Pyrimidine_Synthesis EMBO This compound (EMBO) Intermediate Condensation Intermediate EMBO->Intermediate Nucleophilic Attack Binucleophile Binucleophile (Guanidine, Urea, Thiourea) Binucleophile->Intermediate Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Intramolecular Cyclization & Elimination Pyridine_Synthesis EMBO This compound (EMBO) Dihydropyridine Dihydropyridine Intermediate EMBO->Dihydropyridine Michael Addition Enamine Enamine Enamine->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation/Aromatization Gould_Jacobs_Reaction EMBO This compound (EMBO) Intermediate Anilinomethylene Intermediate EMBO->Intermediate Condensation Aniline Aniline Derivative Aniline->Intermediate Quinoline 4-Hydroxyquinoline Intermediate->Quinoline Thermal Cyclization

References

tautomerism in ethyl 2-(ethoxymethylene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Tautomerism in Ethyl 2-(ethoxymethylene)-3-oxobutanoate

Abstract

This compound is a pivotal intermediate in organic synthesis, particularly in the construction of heterocyclic systems for pharmaceutical and agrochemical applications.[1] Its unique structure, derived from ethyl acetoacetate, presents an intriguing case study in tautomerism. Unlike its precursor, which exhibits a dynamic keto-enol equilibrium, this compound exists predominantly as a stabilized enol ether. This guide provides an in-depth analysis of its structure, the concept of its "locked" enol form, and the spectroscopic methodologies required to characterize it. We will explore the causality behind its stability, contrasting it with the classic tautomerism of β-dicarbonyl compounds, and provide field-proven protocols for its analysis.

Introduction: The Concept of Tautomerism in β-Dicarbonyl Systems

Tautomerism refers to the chemical equilibrium between two readily interconvertible structural isomers, known as tautomers.[2] In the realm of carbonyl chemistry, keto-enol tautomerism is a fundamental concept, describing the equilibrium between a keto form (containing a C=O bond) and an enol form (containing a C=C bond with an adjacent hydroxyl group).

For simple ketones and aldehydes, the equilibrium heavily favors the more stable keto form. However, in β-dicarbonyl compounds, the enol form can be significantly stabilized through two key mechanisms:

  • Conjugation: The C=C and C=O double bonds form a conjugated π-system, which delocalizes electron density and lowers the overall energy of the molecule.[3]

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond can form between the enolic hydroxyl group and the second carbonyl oxygen, creating a stable six-membered pseudo-ring.[3][4]

The position of this equilibrium is highly sensitive to environmental factors, including solvent polarity, temperature, and pH.[5][6] this compound serves as a fascinating derivative where the enolic proton is replaced by an ethyl group, effectively "locking" the molecule into a specific enol ether configuration.

Synthesis and Geometric Isomerism

The primary industrial synthesis of this compound involves the reaction of ethyl acetoacetate with triethyl orthoformate, typically using acetic anhydride as a dehydrating agent.[7][8]

The reaction proceeds via the nucleophilic attack of the enol or enolate form of ethyl acetoacetate on the electrophilic orthoformate.[8] The use of acetic anhydride facilitates the removal of the ethanol byproduct, driving the equilibrium towards the final product.[8]

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification EAA Ethyl Acetoacetate Reaction Reaction Vessel (130°C, 5h) EAA->Reaction TEOF Triethyl Orthoformate TEOF->Reaction AA Acetic Anhydride AA->Reaction Crude Crude Product Mixture Reaction->Crude Cooling & Concentration Distill Vacuum Distillation Crude->Distill Purification Final Pure Ethyl 2-(ethoxymethylene)-3-oxobutanoate Distill->Final

Caption: Synthetic workflow for this compound.

Crucially, the resulting product has a C=C double bond, leading to the possibility of geometric isomers (E/Z). X-ray crystallography studies have confirmed that the compound crystallizes exclusively as the (Z)-isomer.[9] This stereochemical outcome is attributed to the steric and electronic favorability of having the bulky ester and acetyl groups positioned trans to each other across the double bond, minimizing steric hindrance.

A Stabilized Enol: Analysis of Tautomeric Landscape

The term is best understood by comparing it to its precursor, ethyl acetoacetate.

  • Ethyl Acetoacetate: Exists as a dynamic equilibrium between its keto and enol forms. In the gas phase, the enol can constitute nearly 50% of the mixture, stabilized by intramolecular hydrogen bonding.[10][11]

  • This compound: The acidic α-proton, which is essential for the keto-enol interconversion, is absent. It has been replaced by an ethoxymethylene group (=CH-OEt). This modification prevents the classic proton transfer mechanism required for tautomerization. The molecule is therefore "locked" as a stable enol ether.

This structural lock imparts significant stability and predictability to the molecule's reactivity, making it a reliable three-carbon electrophile in various cyclization and carbonyl reactions.[1]

tautomerism_comparison cluster_EAA Ethyl Acetoacetate (Dynamic Equilibrium) cluster_EMO This compound (Locked Structure) Keto Keto Form Enol Enol Form (H-bonded) Keto->Enol Proton Transfer LockedEnol (Z)-Enol Ether (Stable Form)

Caption: Comparison of tautomeric states.

Spectroscopic Validation Protocols

Confirming the structure of this compound and the absence of other tautomers is achieved through a combination of spectroscopic techniques. Each protocol described is a self-validating system, where the results from one method corroborate the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and isomeric form.

Experimental Protocol:

  • Sample Preparation: Prepare a solution by dissolving ~10-20 mg of the purified oil in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition (¹H NMR): Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans (~1024) will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Interpretation & Expected Results:

The spectrum should confirm a single, pure compound consistent with the (Z)-enol ether structure. The absence of sharp singlets around 3.5 ppm or broad enolic protons (>12 ppm) validates the lack of keto or traditional enol forms.

Spectroscopic Data Summary Expected Chemical Shift (ppm) / Wavenumber (cm⁻¹) Assignment & Rationale
¹H NMR (400 MHz, CDCl₃) ~7.65 (s, 1H)Vinylic proton (=C-H). Its downfield shift confirms its position in a conjugated, electron-poor environment. A singlet multiplicity indicates no adjacent protons.[7]
~4.25 (m, 4H)Two overlapping -O-CH₂- quartets from the two ethyl groups.[7]
~2.35 (s, 3H)Acetyl group (-C(=O)CH₃). Singlet, adjacent to a quaternary carbon.[7]
~1.35 (m, 6H)Two overlapping -CH₃ triplets from the two ethyl groups.[7]
¹³C NMR (Predicted) ~195-200Ketone carbonyl carbon (CH₃-C=O).
~165-170Ester carbonyl carbon (-C(=O)OEt).
~155-160Vinylic carbon bonded to oxygen (=C-OEt).
~105-110Vinylic carbon bonded to the carbonyls (=C(CO)-).
~60-70Methylene carbons (-O-CH₂-).
~25-30Acetyl methyl carbon (CH₃-C=O).
~14-16Ethyl methyl carbons (-CH₂-CH₃).
IR Spectroscopy ~1700-1720 (strong)C=O stretch (ester carbonyl).
~1670-1690 (strong)C=O stretch (α,β-unsaturated ketone). Conjugation lowers the frequency from a typical ketone (~1715 cm⁻¹).
~1600-1620 (medium)C=C stretch of the conjugated double bond.
~1200-1250 (strong)C-O stretch (ester).
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups and confirm the conjugated system.

Experimental Protocol:

  • Sample Preparation: As the compound is a viscous oil, prepare a thin film by placing a small drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Obtain a background spectrum of the clean, empty salt plates or ATR crystal.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl and alkene groups.

Interpretation & Expected Results:

The presence of two distinct carbonyl peaks is a key diagnostic feature. One at a higher frequency corresponds to the ester, while the lower-frequency, conjugated ketone peak confirms the enone structure. The C=C stretch further validates the enol ether moiety. The complete absence of a broad O-H stretch band (3200-3600 cm⁻¹) is critical, as it definitively rules out the presence of any enol tautomer.

Conclusion for the Field Professional

For researchers in drug development and synthetic chemistry, this compound is not a molecule that exhibits tautomerism in the classical sense. Instead, it should be viewed as a conformationally stable, locked (Z)-enol ether. This structural rigidity is its primary asset, providing a well-defined and predictable building block for complex molecular architectures, particularly in Gould-Jacobs type reactions for quinoline synthesis.[8] The understanding that its enol form is not in equilibrium but is the stable state itself is crucial for designing reaction pathways and predicting product outcomes. The spectroscopic protocols outlined herein provide a robust framework for verifying its structural integrity and purity, ensuring reproducibility in synthetic applications.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pyrazole Scaffolds Utilizing Ethyl 2-(ethoxymethylene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Nucleus and the Role of a Key Synthon

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Compounds bearing this nucleus exhibit an astonishingly broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3] The remarkable success of drugs like Celecoxib (a COX-2 inhibitor) has cemented the pyrazole scaffold as a "privileged structure" in drug discovery, spurring continuous innovation in its synthesis.[3]

A leading method for constructing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional precursor and a hydrazine derivative.[3] In this context, Ethyl 2-(ethoxymethylene)-3-oxobutanoate emerges as a highly valuable and versatile C5 synthon. Its structure combines the reactivity of a 1,3-dicarbonyl equivalent with a strategically placed ethoxy group, which functions as an excellent leaving group, guiding the cyclization process with high regioselectivity. This application note provides a detailed exploration of its use, from reaction mechanics to field-tested laboratory protocols.

Reaction Mechanism: The Knorr Pyrazole Synthesis Pathway

The reaction of this compound with hydrazine or its substituted derivatives follows the classical Knorr pyrazole synthesis pathway. The process is a robust and high-yielding cyclocondensation reaction.

The mechanism proceeds through several logical steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine derivative onto the electron-deficient carbon of the ethoxymethylene group. This is the most electrophilic site on the molecule.

  • Elimination of Ethanol: The resulting intermediate rapidly eliminates a molecule of ethanol, forming a stable vinylogous amide intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration: The final step involves the dehydration of the cyclic hemiaminal intermediate, which leads to the formation of the stable, aromatic pyrazole ring.

When a substituted hydrazine (e.g., phenylhydrazine) is used, the initial attack occurs from the more nucleophilic and less sterically hindered -NH2 group, which dictates the final regiochemistry of the product.

Reaction_Mechanism Figure 1: Mechanism of Pyrazole Synthesis R1 This compound R2 Hydrazine (R-NH-NH2) I1 Initial Adduct R1->I1 + R-NH-NH2 I2 Vinylogous Amide Intermediate I1->I2 - EtOH I3 Cyclic Intermediate I2->I3 Intramolecular Attack P Final Pyrazole Product I3->P - H2O

Caption: Figure 1: Mechanism of Pyrazole Synthesis

Experimental Protocols

These protocols provide a framework for the synthesis of both unsubstituted and N-substituted pyrazoles. All manipulations involving moisture-sensitive reagents should be performed under an inert atmosphere.[4]

Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-4-carboxylate

This protocol details the reaction with hydrazine hydrate to form an N-unsubstituted pyrazole.

Materials and Reagents:

  • This compound (1 eq.)

  • Hydrazine hydrate (80% solution, 1.1 eq.)

  • Absolute Ethanol

  • 1 M Hydrochloric Acid

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 g, 53.7 mmol) in absolute ethanol (50 mL).[5]

  • Addition of Hydrazine: To the stirred solution at room temperature, add hydrazine hydrate (3.6 g of 80% solution, ~58.0 mmol) dropwise over 5 minutes. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 3-4 hours.[6]

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The disappearance of the starting material spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water (50 mL) and ethyl acetate (50 mL).

    • If the aqueous layer is basic, neutralize carefully with 1 M HCl to a pH of ~7.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with brine (50 mL).[5]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography to obtain pure ethyl 5-methyl-1H-pyrazole-4-carboxylate as a white solid.

Protocol 2: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate

This protocol outlines the synthesis using phenylhydrazine, which often proceeds efficiently in an acidic medium.

Materials and Reagents:

  • This compound (1 eq.)

  • Phenylhydrazine hydrochloride (1.1 eq.)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine, Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (10.0 g, 53.7 mmol) and phenylhydrazine hydrochloride (8.5 g, 58.8 mmol) in glacial acetic acid (40 mL).

  • Reflux: Heat the mixture to reflux (approximately 118°C) and maintain for 2-3 hours. The solution should become homogeneous.[7]

  • Reaction Monitoring: Monitor the reaction via TLC as described in Protocol 1.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water (200 mL) with stirring.

    • A precipitate will usually form. If not, proceed to extraction.

    • Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic solution under reduced pressure.

    • Purify the resulting crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford pure ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical outcomes for the synthesis of various pyrazole derivatives using this compound, demonstrating the versatility of this reagent.

EntryHydrazine DerivativeSolventTemperatureTime (h)Typical Yield (%)
1Hydrazine HydrateEthanolReflux3-485-95
2Phenylhydrazine HClAcetic AcidReflux2-380-90
34-ChlorophenylhydrazineEthanolReflux4-675-85
4MethylhydrazineEthanol50°C570-80*

*Note: Reactions with small alkyl hydrazines may yield a mixture of regioisomers, requiring careful analysis and purification.

Key Considerations and Troubleshooting

  • Reagent Purity: this compound is sensitive to moisture and can hydrolyze over time.[4] It is best to use a freshly opened bottle or a recently distilled reagent for optimal results.

  • Solvent Choice: While ethanol is a standard solvent, glacial acetic acid can serve as both a solvent and a catalyst, often accelerating the reaction, particularly with less reactive hydrazines.[7]

  • Temperature Control: For highly reactive hydrazines, the initial addition may need to be performed at a lower temperature (0-5°C) to control the exotherm before heating to reflux.

  • Regioselectivity: With unsymmetrical hydrazines like methylhydrazine, two regioisomers are possible. The reaction conditions and the electronic nature of the substituents can influence the isomeric ratio. The described substrate, however, strongly favors one major regioisomer due to the distinct electronic nature of the carbonyl and ethoxymethylene groups.

  • Purification: While some products may precipitate directly from the reaction mixture upon cooling, column chromatography is often necessary to achieve high purity, especially for liquid products or when side products are formed.

General Experimental Workflow

The following diagram outlines the logical flow of the synthesis process, from initial setup to final analysis.

Experimental_Workflow Figure 2: General Laboratory Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reagent Preparation (Substrate, Hydrazine, Solvent) B Reaction Setup (Flask, Condenser) A->B C Reagent Addition & Reflux B->C D TLC Monitoring C->D E Solvent Removal & Neutralization D->E F Extraction & Washing E->F G Drying & Concentration F->G H Purification (Recrystallization or Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

Caption: Figure 2: General Laboratory Workflow

Conclusion

This compound stands as a powerful and reliable building block for the synthesis of 4-ethoxycarbonyl-5-methyl-pyrazoles. The straightforward, high-yielding nature of its reaction with hydrazines makes it an indispensable tool for medicinal chemists and researchers. By providing access to a diverse array of pyrazole derivatives, this synthon facilitates the exploration of structure-activity relationships and the development of novel therapeutic agents and advanced materials.[2]

References

Application Note & Protocol Guide: Synthesis of Substituted Pyrazoles via Cyclocondensation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate with Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives through the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with various hydrazines. This reaction is a cornerstone of heterocyclic chemistry, offering a reliable and versatile route to highly functionalized pyrazoles, which are privileged scaffolds in medicinal chemistry.[1][2][3][4]

Scientific Introduction & Strategic Importance

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is a fundamental structural motif found in a multitude of pharmaceuticals and biologically active compounds.[3][4][5] Notable examples include the anti-inflammatory drug Celecoxib (a COX-2 inhibitor), the erectile dysfunction medication Sildenafil, and numerous agents in clinical development for oncology and infectious diseases.[3][6]

The Knorr pyrazole synthesis and related methodologies, which involve the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative, are among the most classic and efficient methods for constructing this ring system.[7][8] this compound is an ideal C3 building block for this purpose. It possesses two distinct electrophilic centers: the ketone carbonyl and the β-carbon of the enol ether, which are perfectly positioned for a sequential reaction with the two nucleophilic nitrogen atoms of a hydrazine.

This guide explains the underlying reaction mechanism, provides validated, step-by-step protocols for synthesis, and discusses the applications of the resulting pyrazole-4-carboxylate products as versatile intermediates in drug discovery programs.

The Reaction Mechanism: A Stepwise Cyclocondensation

The reaction proceeds via a well-established cyclocondensation pathway. The causality behind this sequence is driven by the relative electrophilicity of the carbons and the nucleophilicity of the hydrazine nitrogens.

  • Initial Nucleophilic Attack (Michael Addition): The reaction initiates with the attack of the more nucleophilic nitrogen of the hydrazine derivative (e.g., the NH2 group of hydrazine hydrate or the substituted nitrogen of phenylhydrazine) on the electron-deficient β-carbon of the ethoxymethylene group. This position is highly activated and sterically accessible.

  • Elimination of Ethanol: The resulting intermediate rapidly eliminates a molecule of ethanol to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This step forms the five-membered ring.

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate, leading to the formation of the stable, aromatic pyrazole ring.

The overall process is a highly efficient domino reaction that constructs the heterocyclic core in a single synthetic operation.

Reaction_Mechanism Fig. 1: General Mechanism of Pyrazole Synthesis Reactant1 This compound Intermediate1 Michael Adduct (Unstable) Reactant1->Intermediate1 + R-NH-NH2 Reactant2 Hydrazine Derivative (R-NH-NH2) Reactant2->Intermediate1 Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 - EtOH Intermediate3 Cyclic Intermediate (Pyrazoline derivative) Intermediate2->Intermediate3 Intramolecular Cyclization Product Substituted Pyrazole Intermediate3->Product - H2O (Aromatization) Application_Workflow Fig. 2: Workflow from Synthesis to Application Start Ethyl 2-(ethoxymethylene)- 3-oxobutanoate + Hydrazine Synthesis Cyclocondensation Reaction Start->Synthesis Product Pyrazole-4-carboxylate (Core Scaffold) Synthesis->Product Derivatization Further Chemical Modification (e.g., Hydrolysis, N-Alkylation, Amide Coupling) Product->Derivatization Library Diverse Compound Library Derivatization->Library Screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Application Notes and Protocols: The Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction stands as a cornerstone in heterocyclic chemistry, offering a robust and versatile method for the synthesis of 4-hydroxyquinolines. First described in 1939, this reaction has become indispensable in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1][2] This guide provides an in-depth look at the reaction mechanism, detailed experimental protocols, and practical insights for its successful application in a research and development setting.

The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by a high-temperature intramolecular cyclization.[1][2] Subsequent hydrolysis and decarboxylation can then yield the core 4-quinolinone structure.[2] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][2][3]

I. Reaction Mechanism: A Step-by-Step Analysis

The Gould-Jacobs reaction with this compound proceeds through a well-defined sequence of steps:

  • Nucleophilic Attack and Condensation: The reaction initiates with a nucleophilic attack by the amino group of the aniline on the electron-deficient β-carbon of the this compound. This is followed by the elimination of an ethanol molecule to form a stable anilinomethylene intermediate.[3][4] This initial condensation step is typically carried out at moderate temperatures.

  • Thermal Cyclization: The critical step in the synthesis is the high-temperature intramolecular cyclization of the anilinomethylene intermediate.[1] This pericyclic reaction involves a 6-electron electrocyclization to form the quinoline ring system.[3][4] This step requires significant thermal energy, often necessitating temperatures above 250 °C, which can be achieved through conventional heating in a high-boiling solvent or via microwave irradiation.[1][5]

  • Tautomerization: The initially formed cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[1][3]

  • Saponification and Decarboxylation (Optional): If the final desired product is a 4-hydroxyquinoline without the ester group at the 3-position, the reaction is followed by saponification (hydrolysis of the ester) and subsequent decarboxylation.[3][4]

Below is a diagram illustrating the core mechanistic pathway of the Gould-Jacobs reaction.

Gould_Jacobs_Mechanism Reactants Aniline + this compound Intermediate Anilinomethylene Intermediate Reactants->Intermediate Condensation (-EtOH) CyclizedProduct Ethyl 4-oxo-1,4-dihydroquinoline- 3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (High Temp, >250°C) EnolTautomer Ethyl 4-hydroxyquinoline- 3-carboxylate CyclizedProduct->EnolTautomer Tautomerization FinalProduct 4-Hydroxyquinoline (after saponification & decarboxylation) EnolTautomer->FinalProduct Saponification & Decarboxylation

Caption: The reaction pathway of the Gould-Jacobs synthesis.[1]

II. Experimental Protocols

Two primary methodologies for conducting the Gould-Jacobs reaction are presented: a classical high-temperature approach and a modern microwave-assisted synthesis.

Protocol 1: Conventional High-Temperature Synthesis

This traditional protocol utilizes a high-boiling, inert solvent to achieve the necessary temperatures for the cyclization step.[1][2]

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound (1.0-1.2 eq)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)[1][6]

  • Reaction flask with reflux condenser

  • Heating mantle

  • Non-polar solvent for precipitation (e.g., Cyclohexane, Hexane)[1][2]

Procedure:

  • Condensation: In a round-bottom flask, combine the aniline and this compound. Heat the mixture at 100-130 °C for 1-2 hours. The progress of the intermediate formation can be monitored by Thin Layer Chromatography (TLC).[2]

  • Solvent Addition: After the condensation is complete, allow the mixture to cool slightly and then dissolve the crude anilinomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether.[2] The typical ratio is 5-10 mL of solvent per gram of intermediate.

  • Cyclization: Heat the solution to a vigorous reflux (typically around 250 °C) and maintain this temperature for 30-60 minutes.[2] Monitor the reaction by TLC to confirm the formation of the quinoline product. Using an inert, high-boiling solvent can significantly increase cyclization yields.[5]

  • Isolation and Purification: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.[2] Add a non-polar solvent like cyclohexane to aid further precipitation.[1][2]

  • Washing and Drying: Collect the solid product by filtration, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under vacuum.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields.[7]

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound (3.0 eq)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Acetonitrile (for washing)

Procedure:

  • Reaction Setup: In a microwave vial, combine the aniline and an excess of diethyl ethoxymethylenemalonate.[7] The use of excess malonate can help drive the reaction to completion.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) for a specified time (e.g., 5-20 minutes).[7] Optimization of temperature and time is crucial for maximizing yield and minimizing degradation.[7]

  • Isolation and Purification: After the reaction, cool the vial to room temperature, which should cause the product to precipitate.[2][7]

  • Washing and Drying: Filter the solid product and wash it with ice-cold acetonitrile.[7] Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS.[2]

The following diagram outlines the general experimental workflow for the Gould-Jacobs synthesis.

Gould_Jacobs_Workflow Start Start: Aniline + Malonate Derivative Condensation Step 1: Condensation (100-130°C or Microwave) Start->Condensation Cyclization Step 2: Thermal Cyclization (High Temp >250°C or Microwave) Condensation->Cyclization Isolation Step 3: Isolation (Cooling & Precipitation) Cyclization->Isolation Purification Step 4: Purification (Washing & Drying) Isolation->Purification Analysis Step 5: Analysis (TLC, HPLC-MS, NMR) Purification->Analysis End End: 4-Hydroxyquinoline Product Analysis->End

Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.[1]

III. Data Presentation and Optimization

The efficiency of the Gould-Jacobs reaction is highly dependent on reaction conditions, particularly temperature and time. The following table summarizes representative data from a microwave-assisted synthesis study, highlighting the impact of these parameters on product yield.

EntryTemperature (°C)Time (min)Isolated Yield (%)
125020Low
2300237
325020 (repeated)Low
43002028 (Degradation observed)
5300547

Table adapted from a study on microwave-assisted Gould-Jacobs reaction.[2][7]

Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization.[7] At 250 °C, the yield remains low even after extended reaction times.[2] Increasing the temperature to 300 °C significantly improves the yield.[2][7] However, prolonged heating at high temperatures can lead to product degradation.[2] An optimal condition was identified as 300 °C for 5 minutes, which provided the highest isolated yield.[2][7]

IV. Applications in Drug Development

The quinoline scaffold synthesized via the Gould-Jacobs reaction is a privileged structure in medicinal chemistry. This reaction is a key step in the synthesis of numerous commercially available drugs.

  • Antibacterial Agents: Many quinolone antibiotics, such as nalidixic acid, rosoxacin, and oxolinic acid, are synthesized using this methodology.[1][5]

  • Antimalarial Drugs: The synthesis of certain antimalarial agents also relies on the Gould-Jacobs reaction.[1]

  • Anti-inflammatory Drugs: Fenamate-class nonsteroidal anti-inflammatory drugs (NSAIDs) like glafenine are prepared using this reaction.[1]

  • Other Therapeutic Areas: The versatility of the quinoline core means that compounds derived from the Gould-Jacobs reaction are continuously explored for various other therapeutic applications, including as anticancer and antiviral agents.[2]

V. Conclusion

The Gould-Jacobs reaction remains a powerful and relevant tool for the synthesis of 4-hydroxyquinolines. While the classical high-temperature protocol is robust, modern advancements like microwave-assisted synthesis have significantly enhanced its efficiency, making it more amenable to high-throughput synthesis in modern drug discovery. The detailed protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers and scientists in synthetic and medicinal chemistry.

References

The Versatility of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(ethoxymethylene)-3-oxobutanoate, a readily accessible and highly reactive trifunctional electrophile, stands as a cornerstone in the synthesis of a diverse array of heterocyclic compounds.[1] Its unique structural arrangement, featuring an ethoxymethylene group attached to a 3-oxobutanoate moiety, provides multiple reaction sites for cyclization, making it an invaluable precursor in medicinal chemistry and agrochemical development.[1] This guide provides an in-depth exploration of its application in constructing key heterocyclic scaffolds, complete with detailed mechanistic insights and validated experimental protocols.

The Chemical Logic of a Versatile Precursor

This compound's utility stems from its electrophilic character at three key positions, allowing for sequential or concerted reactions with a variety of nucleophiles. The interplay between the ketone, ester, and the activated double bond dictates its reactivity and the ultimate heterocyclic product.

Synthesis of Pyrazole Derivatives: The Knorr Pyrazole Synthesis

A classic and highly efficient method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2][3] this compound serves as an ideal β-dicarbonyl equivalent for this transformation.

Mechanistic Rationale

The reaction commences with the nucleophilic attack of the hydrazine at the more electrophilic ketone carbonyl group of the this compound, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen of the hydrazine onto the ester carbonyl, followed by the elimination of ethanol to yield the stable, aromatic pyrazolone ring system.[4]

Knorr_Pyrazole_Synthesis reagents This compound + Hydrazine intermediate Hydrazone Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Ring Closure product Pyrazolone Product cyclization->product Elimination of Ethanol

Figure 1: General workflow for the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazol-3(2H)-one

This protocol outlines the synthesis of a simple pyrazolone derivative, which can be further functionalized.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Parameter Value Rationale
Solvent EthanolGood solvent for both reactants and allows for easy removal post-reaction.
Catalyst Glacial Acetic AcidProtonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.
Temperature RefluxProvides the necessary activation energy for the cyclization and dehydration steps.
Stoichiometry Slight excess of hydrazineEnsures complete consumption of the starting ester.

Synthesis of Pyrimidine Derivatives: A Gateway to Bioactive Molecules

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals.[5][6][7] this compound provides a three-carbon fragment for condensation with N-C-N building blocks like amidines, urea, or thiourea to construct the pyrimidine core.[5]

Mechanistic Considerations

The synthesis generally proceeds through an initial Michael addition of the nucleophilic nitrogen of the amidine, urea, or thiourea to the electron-deficient double bond of the this compound. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ester carbonyl, and subsequent elimination of ethanol to afford the substituted pyrimidinone.

Pyrimidine_Synthesis reagents This compound + Amidine/Urea/Thiourea michael_adduct Michael Adduct reagents->michael_adduct Michael Addition cyclization Intramolecular Cyclization michael_adduct->cyclization Ring Closure product Pyrimidinone Product cyclization->product Elimination of Ethanol

Figure 2: General workflow for Pyrimidine Synthesis.

Experimental Protocol: Synthesis of 2-Amino-6-methylpyrimidin-4(3H)-one

This protocol details the synthesis of a 4-hydroxypyrimidine derivative using guanidine as the N-C-N fragment.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • In a separate flask, dissolve guanidine hydrochloride (1 equivalent) in the prepared sodium ethoxide solution.

  • To this solution, add this compound (1 equivalent) dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., glacial acetic acid).

  • The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried.

Parameter Value Rationale
Base Sodium EthoxideDeprotonates the guanidine hydrochloride to generate the free guanidine base, which is the active nucleophile.
Solvent Absolute EthanolPrevents side reactions that could occur in the presence of water.
Temperature RefluxDrives the reaction to completion, particularly the cyclization and elimination steps.

Synthesis of Pyridone and Quinoline Derivatives: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and a β-ketoester derivative.[8][9] this compound serves as a suitable three-carbon synthon for this transformation, leading to quinolone structures that are precursors to a wide range of pharmaceuticals, including antibiotics.[10][11]

Mechanistic Pathway

The reaction initiates with a nucleophilic attack of the aniline nitrogen on the ethoxymethylene group of the ester, with the elimination of ethanol to form an anilinomethylene intermediate.[8] This is followed by a thermally induced intramolecular cyclization, where the aromatic ring of the aniline attacks the ketone carbonyl. A subsequent dehydration step yields the quinolone product.

Gould_Jacobs_Reaction reagents This compound + Aniline intermediate Anilinomethylene Intermediate reagents->intermediate Nucleophilic Substitution cyclization Thermal Intramolecular Cyclization intermediate->cyclization Ring Closure product 4-Hydroxyquinoline Product cyclization->product Dehydration

Figure 3: General workflow for the Gould-Jacobs Reaction.

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline

This protocol describes a typical Gould-Jacobs reaction to produce a substituted quinoline.

Materials:

  • This compound

  • Aniline

  • Diphenyl ether (high-boiling solvent)

Procedure:

  • In a flask equipped for high-temperature reactions (e.g., with a Dean-Stark trap or a high-boiling point condenser), mix this compound (1 equivalent) and aniline (1 equivalent).

  • Heat the mixture gently (around 100-120 °C) for 30-60 minutes to facilitate the formation of the anilinomethylene intermediate.

  • Add a high-boiling solvent such as diphenyl ether.

  • Heat the reaction mixture to a high temperature (typically 240-260 °C) to induce the cyclization. Maintain this temperature for 1-2 hours.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Add a non-polar solvent like hexane or petroleum ether to dilute the diphenyl ether and facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry.

Parameter Value Rationale
Solvent Diphenyl EtherA high-boiling point solvent is crucial to achieve the high temperatures required for the thermal cyclization step.
Temperature 240-260 °CProvides the high activation energy needed for the intramolecular electrophilic aromatic substitution (cyclization).
Work-up Dilution with non-polar solventFacilitates the isolation of the polar product from the non-polar high-boiling solvent.

Conclusion

This compound is a remarkably versatile and indispensable building block in heterocyclic chemistry. Its ability to participate in a variety of cyclization reactions, including the Knorr pyrazole synthesis, pyrimidine synthesis, and the Gould-Jacobs reaction, underscores its importance in the rapid assembly of complex and biologically relevant molecules. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to harness the full potential of this powerful synthetic tool.

References

Application Notes & Protocols: The Strategic Application of Ethyl 2-(ethoxymethylene)-3-oxobutanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMBO) is a highly versatile and valuable reagent in organic synthesis, serving as a cornerstone for the construction of diverse heterocyclic systems.[1][2] Its unique trifunctional carbon framework makes it an ideal precursor for complex molecular architectures prevalent in medicinal chemistry.[3] This guide provides an in-depth exploration of EMBO's application in synthesizing key pharmaceutical intermediates, with a primary focus on quinoline and pyrimidine scaffolds. We will dissect the underlying reaction mechanisms, provide detailed, field-proven protocols, and explain the causal logic behind experimental choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: Understanding the Versatility of EMBO

This compound (CAS: 3788-94-1), often abbreviated as EMBO, is a liquid organic compound whose synthetic utility is derived from its dense arrangement of functional groups.[1][4] Structurally, it is an α,β-unsaturated keto-ester, which presents multiple reactive sites for electrophilic and nucleophilic attack.

The most common synthesis of EMBO involves the reaction of ethyl acetoacetate with triethyl orthoformate, typically in the presence of acetic anhydride.[3] The acetic anhydride acts as a dehydrating agent, reacting with the ethanol byproduct to drive the reaction forward according to Le Châtelier's principle, thus maximizing the yield.[1]

The power of EMBO lies in its ability to act as a "three-carbon electrophile" in cyclization and cyclocondensation reactions, providing a robust platform for building heterocyclic rings that form the core of many therapeutic agents.[3]

G cluster_reactants Starting Materials cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate EMBO This compound (EMBO) Ethyl Acetoacetate->EMBO C-C-C backbone Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->EMBO Ethoxymethylene source Acetic Anhydride Acetic Anhydride (Dehydrating Agent) Acetic Anhydride->EMBO Drives equilibrium G EMBO EMBO Intermediate Anilinomethylene Intermediate EMBO->Intermediate Condensation (Loss of EtOH) Aniline Substituted Aniline Aniline->Intermediate Product 4-Hydroxyquinoline Derivative Intermediate->Product Thermal Cyclization (High Temp) G EMBO EMBO Intermediate Open-Chain Intermediate EMBO->Intermediate Nucleophilic Addition Guanidine Guanidine (N-C-N Nucleophile) Guanidine->Intermediate Product Substituted Pyrimidine Intermediate->Product Intramolecular Cyclization & Dehydration

References

One-Pot Synthesis of Pyrazolopyrimidines Using Ethyl 2-(Ethoxymethylene)-3-oxobutanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the efficient one-pot synthesis of pyrazolopyrimidines, a privileged scaffold in medicinal chemistry. The described protocol utilizes the versatile building block, ethyl 2-(ethoxymethylene)-3-oxobutanoate, in a sequential condensation reaction with hydrazine derivatives. This methodology offers a streamlined and atom-economical approach to constructing the pyrazolo[1,5-a]pyrimidine core, significantly reducing reaction time and purification steps compared to traditional multi-step procedures. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present a discussion on the optimization of reaction parameters.

Introduction: The Significance of Pyrazolopyrimidines in Drug Discovery

Pyrazolopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, including protein kinases, phosphodiesterases, and G-protein coupled receptors. This has led to the development of numerous pyrazolopyrimidine-based compounds with diverse therapeutic applications, including oncology, inflammation, and central nervous system disorders. The development of efficient and versatile synthetic routes to access novel pyrazolopyrimidine analogues is therefore a critical endeavor in the pursuit of new therapeutic agents.

The One-Pot Approach: A Paradigm of Efficiency

Traditional syntheses of pyrazolopyrimidines often involve multiple steps, including the pre-formation and isolation of an aminopyrazole intermediate, followed by its condensation with a 1,3-dicarbonyl compound.[1] One-pot syntheses, where sequential reactions are carried out in a single reaction vessel, offer significant advantages in terms of time, cost, and sustainability. The protocol detailed herein leverages a one-pot, two-step sequence, initiated by the formation of a 5-aminopyrazole intermediate in situ, which then undergoes a cyclocondensation reaction to afford the final pyrazolopyrimidine product.

Reaction Mechanism: A Stepwise Elucidation

The one-pot synthesis of pyrazolopyrimidines from this compound and a hydrazine derivative proceeds through a well-defined, two-stage mechanism:

Stage 1: In Situ Formation of the 5-Aminopyrazole Intermediate

The reaction is initiated by the condensation of the hydrazine derivative with a suitable β-ketonitrile (or a related precursor that can generate the aminopyrazole). The most versatile method for this transformation involves the reaction of β-ketonitriles with hydrazines.[2] The reaction begins with a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[2]

Stage 2: Cyclocondensation to the Pyrazolo[1,5-a]pyrimidine Core

The newly formed 5-aminopyrazole, without being isolated, then reacts with this compound. The exocyclic amino group of the pyrazole acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the fused pyrazolo[1,5-a]pyrimidine scaffold. The regioselectivity of this cyclization is a key consideration, and is often influenced by the nature of the substituents on both the aminopyrazole and the β-dicarbonyl compound.

Reaction_Mechanism cluster_0 Stage 1: 5-Aminopyrazole Formation cluster_1 Stage 2: Pyrazolopyrimidine Formation Hydrazine Hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Nucleophilic Attack Beta_Ketonitrile β-Ketonitrile Beta_Ketonitrile->Hydrazone 5_Aminopyrazole 5-Aminopyrazole (in situ) Hydrazone->5_Aminopyrazole Intramolecular Cyclization Condensation_Intermediate Condensation Intermediate 5_Aminopyrazole->Condensation_Intermediate Nucleophilic Attack EMO This compound EMO->Condensation_Intermediate Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Condensation_Intermediate->Pyrazolopyrimidine Cyclization & Dehydration

Caption: Reaction mechanism for the one-pot synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the microwave-assisted one-pot synthesis of pyrazolo[1,5-a]pyrimidinones developed by Bagley et al. and is modified for the use of this compound.[1][3]

Materials and Reagents
  • Hydrazine hydrate or substituted hydrazine

  • Appropriate β-ketonitrile (e.g., malononitrile, benzoylacetonitrile)

  • This compound

  • Methanol (reagent grade)

  • Acetic acid (glacial)

  • Microwave reactor vials

  • Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure

Experimental_Workflow Start Start Reagent_Mixing 1. Mix Hydrazine & β-Ketonitrile in Methanol Start->Reagent_Mixing Microwave_1 2. Microwave Irradiation (150°C, 5 min) Reagent_Mixing->Microwave_1 Intermediate_Formation 5-Aminopyrazole Formation (in situ) Microwave_1->Intermediate_Formation Reagent_Addition 3. Add Ethyl 2-(ethoxymethylene)- 3-oxobutanoate & Acetic Acid Intermediate_Formation->Reagent_Addition Microwave_2 4. Microwave Irradiation (150°C, 2 h) Reagent_Addition->Microwave_2 Reaction_Completion Pyrazolopyrimidine Formation Microwave_2->Reaction_Completion Workup 5. Cooled, Concentrated, and Purified Reaction_Completion->Workup Final_Product Pure Pyrazolopyrimidine Workup->Final_Product

Caption: Experimental workflow for the one-pot synthesis.

  • Step 1: In Situ Formation of 5-Aminopyrazole.

    • In a microwave reactor vial, combine the appropriate β-ketonitrile (1.0 equiv) and hydrazine hydrate (1.3 equiv) in methanol (2 mL).

    • Seal the vial and irradiate in a microwave reactor at 150 °C for 5 minutes.[1]

    • Causality: This initial microwave heating step rapidly and efficiently forms the 5-aminopyrazole intermediate, which is crucial for the subsequent cyclization. The use of microwave irradiation significantly reduces the reaction time compared to conventional heating.[1]

  • Step 2: Cyclocondensation Reaction.

    • After the initial 5 minutes, allow the reaction vial to cool to room temperature.

    • To the crude reaction mixture containing the in situ generated 5-aminopyrazole, add this compound (1.0 equiv) and a catalytic amount of glacial acetic acid (0.5 equiv).

    • Reseal the vial and continue microwave irradiation at 150 °C for an additional 2 hours.[1]

    • Causality: The acetic acid acts as a catalyst to facilitate the condensation and subsequent cyclization. The prolonged heating ensures the completion of the reaction to form the thermodynamically stable pyrazolopyrimidine ring system.

  • Step 3: Work-up and Purification.

    • After the reaction is complete, cool the vial to room temperature.

    • The reaction mixture is then concentrated under reduced pressure to remove the solvent.

    • The resulting residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolopyrimidine product.

Data Presentation and Discussion

The efficiency of this one-pot synthesis is demonstrated by the good to excellent yields obtained for a variety of substituted pyrazolopyrimidines. The following table summarizes representative examples adapted from the literature, showcasing the versatility of this methodology.

EntryHydrazine Derivativeβ-KetonitrilePyrazolopyrimidine ProductYield (%)
1Hydrazine hydrateBenzoylacetonitrile5-Phenyl-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one75
2PhenylhydrazineMalononitrile1,5-Diphenyl-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one68
3Hydrazine hydrate3-Oxo-3-(thiophen-2-yl)propanenitrile7-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one72
4MethylhydrazineBenzoylacetonitrile1,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one65

Note: Yields are approximate and based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

The use of microwave irradiation is a key factor in the success of this one-pot protocol.[1] It allows for rapid heating to the desired temperature, leading to significantly shorter reaction times and often cleaner reaction profiles compared to conventional heating methods.[1] The choice of solvent can also influence the reaction efficiency, with polar aprotic solvents like methanol or ethanol generally providing good results.

Conclusion

This application note has detailed an efficient and robust one-pot synthesis of pyrazolopyrimidines using this compound and hydrazine derivatives. The methodology, adapted from established microwave-assisted protocols, offers a significant improvement over traditional multi-step approaches. The provided protocol, mechanistic insights, and representative data serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rapid synthesis and exploration of novel pyrazolopyrimidine-based compounds for therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(Ethoxymethylene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.

Introduction

This compound is a critical building block in the synthesis of a wide array of pharmaceuticals and agrochemicals, particularly heterocyclic compounds like pyrazoles and pyridines.[1] Its successful synthesis is pivotal for many research and development projects. The most common and established method for its preparation is the condensation reaction between ethyl acetoacetate and triethyl orthoformate, typically facilitated by acetic anhydride.[2][3] This guide will address common issues encountered during this procedure and provide scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause 1: Incomplete Reaction

  • Explanation: The reaction between ethyl acetoacetate and triethyl orthoformate is an equilibrium process.[2] Insufficient heating or reaction time can lead to a low conversion of starting materials.

  • Solution: Ensure the reaction mixture is heated to the appropriate temperature, typically around 130°C, for a sufficient duration, often cited as 5 hours.[2][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

Possible Cause 2: Presence of Moisture

  • Explanation: Water in the reaction mixture can hydrolyze the triethyl orthoformate and acetic anhydride, rendering them inactive. It's crucial to maintain anhydrous conditions.

  • Solution: Use freshly distilled or anhydrous grade reagents. Ensure all glassware is thoroughly dried in an oven before use.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Possible Cause 3: Ineffective Removal of Ethanol Byproduct

  • Explanation: The reaction produces ethanol as a byproduct. According to Le Châtelier's principle, the accumulation of ethanol can shift the equilibrium back towards the reactants, thus lowering the yield.[2]

  • Solution: Acetic anhydride plays a crucial role as a dehydrating agent by reacting with the ethanol produced to form ethyl acetate and acetic acid.[2] Ensure the correct stoichiometry of acetic anhydride is used to effectively scavenge the ethanol.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Cause 1: Unreacted Starting Materials

  • Explanation: If the reaction has not gone to completion, the crude product will contain unreacted ethyl acetoacetate and triethyl orthoformate.

  • Solution: As mentioned previously, ensure adequate reaction time and temperature. Purification by distillation under reduced pressure is effective in separating the higher-boiling product from the more volatile starting materials.[1][3]

Possible Cause 2: Side Reactions

  • Explanation: While the desired C-alkylation is generally favored for β-keto esters, side reactions can still occur, leading to byproducts.[5]

  • Solution: Maintaining the recommended reaction temperature is critical. Deviations can sometimes promote undesired pathways. Careful fractionation during distillation is key to isolating the pure product.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause: Inefficient Distillation

  • Explanation: this compound is a high-boiling point, viscous oil.[1][3] Inefficient distillation can lead to product loss or contamination.

  • Solution: Use a well-insulated distillation apparatus to maintain a consistent temperature. A good vacuum is essential to lower the boiling point and prevent thermal decomposition. A short-path distillation apparatus can be particularly effective for viscous liquids.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of acetic anhydride in this synthesis?

A1: Acetic anhydride serves a dual purpose. Primarily, it acts as a dehydrating agent by reacting with the ethanol byproduct, which drives the reaction equilibrium towards the product side, thereby increasing the yield.[2] It can also facilitate the formation of the enol tautomer of ethyl acetoacetate, which is the reactive nucleophilic species.[2]

Q2: What is the mechanism of the reaction?

A2: The reaction is initiated by the nucleophilic attack of the enolate form of ethyl acetoacetate on the electrophilic carbon of triethyl orthoformate. This is followed by the elimination of ethanol, a process that is repeated, ultimately leading to the formation of the ethoxymethylene group. The removal of the ethanol byproduct by acetic anhydride is crucial to drive the reaction to completion.[2]

Q3: What are the typical molar ratios of the reactants?

A3: A common procedure uses a molar ratio of approximately 1:2:3 for ethyl 3-oxobutanoate: triethylorthoformate: acetic anhydride.[3] Using an excess of triethyl orthoformate and acetic anhydride helps to ensure the complete conversion of the limiting reactant, ethyl acetoacetate.

Q4: What are the physical properties and storage conditions for this compound?

A4: It is typically a clear to light yellow or orange viscous liquid or a low-melting solid.[1][6] It should be stored in a tightly sealed container in a dark, dry place at room temperature to prevent degradation.[1]

Q5: Can I use a different acid anhydride or catalyst?

A5: While acetic anhydride is the most commonly reported reagent for this transformation, other methods have been described in the literature. For instance, the reaction has been catalyzed by zinc chloride in some cases with other active methylene compounds.[7] However, for the synthesis of this compound, the use of acetic anhydride is well-established and generally provides good yields.

Experimental Protocol and Data

Optimized Synthesis Protocol

This protocol is based on a commonly cited laboratory procedure.[3]

Materials:

  • Ethyl 3-oxobutanoate (ethyl acetoacetate)

  • Triethyl orthoformate

  • Acetic anhydride

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 3-oxobutanoate (e.g., 20 g, 154 mmol).

  • Add triethyl orthoformate (e.g., 51.1 ml, 307 mmol) and acetic anhydride (e.g., 43.5 ml, 461 mmol).

  • Heat the reaction mixture to 130°C and maintain this temperature for 5 hours with continuous stirring.

  • After 5 hours, cool the reaction mixture to room temperature.

  • Set up a distillation apparatus for vacuum distillation.

  • First, remove the excess, more volatile triethyl orthoformate and acetic anhydride under reduced pressure (e.g., 30 mbar) at a temperature of 30-70°C.

  • Increase the vacuum (e.g., 6 mbar) and the temperature (80°C to 128°C) to distill the product, this compound, as a viscous yellow oil.

Expected Yields and Reaction Parameters
ParameterValueReference
Reactant Ratio (Ethyl Acetoacetate:Triethyl Orthoformate:Acetic Anhydride) ~1 : 2 : 3[3]
Reaction Temperature 130°C[1][2][3]
Reaction Time 5 hours[2][3]
Reported Yield ~80%[2][3]
Purification Method Distillation under reduced pressure[1][2][3]

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_elimination Elimination cluster_product Product cluster_driving_force Driving Force EAA Ethyl Acetoacetate (Enol Tautomer) Intermediate Tetrahedral Intermediate EAA->Intermediate Nucleophilic Attack TEOF Triethyl Orthoformate TEOF->Intermediate Product_precursor Intermediate Adduct Intermediate->Product_precursor Elimination of Ethanol Ethanol_byproduct Ethanol (Byproduct) Product_precursor->Ethanol_byproduct Product Ethyl 2-(ethoxymethylene) -3-oxobutanoate Product_precursor->Product Further Elimination Acetic_Anhydride Acetic Anhydride Ethanol_byproduct->Acetic_Anhydride Ethyl_Acetate Ethyl Acetate Acetic_Anhydride->Ethyl_Acetate Reacts with Ethanol Acetic_Acid Acetic Acid

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield? check_conditions Verify Reaction Conditions (Temp: 130°C, Time: 5h) start->check_conditions Yes check_reagents Check Reagent Quality (Anhydrous) check_conditions->check_reagents Conditions OK fail Yield Still Low check_conditions->fail Conditions Incorrect check_purification Optimize Purification (Vacuum Distillation) check_reagents->check_purification Reagents OK check_reagents->fail Reagents Contaminated success Yield Improved check_purification->success Purification Optimized check_purification->fail Purification Inefficient fail->start Re-evaluate

Caption: A workflow for troubleshooting low yields in the synthesis.

References

common side products in the synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

Last Updated: January 1, 2026

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this common yet nuanced chemical transformation. Our goal is to equip researchers, chemists, and drug development professionals with the insights needed to optimize reaction outcomes, identify impurities, and streamline purification processes.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in my crude product and how can I identify them?

Answer:

After performing the synthesis, which typically involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride, your crude product is a mixture.[1] Identifying the components is crucial for optimizing the subsequent purification. Besides the desired product, you should anticipate several other species.

Common Impurities and Their Origins:

ImpurityOriginIdentification Notes
Ethyl (Z/E)-3-ethoxy-2-butenoate O-alkylation Side Reaction: The enolate of ethyl acetoacetate attacks the electrophile via its oxygen atom instead of the α-carbon.[2][3]Often has a similar boiling point to the desired product, making it a persistent impurity. Can be identified by characteristic NMR and GC-MS peaks. The boiling point is reported as 86-88 °C at 14 mmHg.[4]
Unreacted Ethyl Acetoacetate Incomplete reaction.Lower boiling point than the product. Its presence suggests the reaction has not gone to completion. Can be monitored by GC or TLC.[5]
Unreacted Triethyl Orthoformate Used in excess or incomplete reaction.Volatile starting material, often removed during initial distillation stages.[6]
Ethyl Acetate Byproduct Formation: Acetic anhydride, used as a water scavenger, reacts with the ethanol generated during the main reaction.A low-boiling point solvent (77 °C), typically removed easily under vacuum.
Acetic Acid Byproduct Formation: Formed alongside ethyl acetate from the reaction of acetic anhydride and ethanol.Can be removed with a mild basic wash during workup, but this is often skipped in favor of direct distillation.
Dehydroacetic Acid Self-Condensation: Ethyl acetoacetate can undergo self-condensation, especially with prolonged heating or in the presence of basic/acidic impurities.[7][8]High-boiling, solid impurity (m.p. 108-110 °C).[8][9] May remain in the distillation pot as residue.
(E)-isomer of Product Geometric isomerism.The desired product is typically the (Z)-isomer.[10] The (E)-isomer may form in small amounts and have very similar properties, often co-eluting or co-distilling.
FAQ 2: My reaction yield is low and/or the product is impure. What went wrong?

Answer:

This is a common issue that can almost always be traced back to one of three areas: reagent quality, reaction conditions, or the reaction mechanism itself.

Understanding the Core Mechanism and Competing Pathways

The desired reaction is a C-alkylation, where the nucleophilic α-carbon of the ethyl acetoacetate enol/enolate attacks an electrophilic species derived from triethyl orthoformate.[11] However, the enolate is an ambident nucleophile, meaning it can also attack through the oxygen atom, leading to the major side product: ethyl 3-ethoxy-2-butenoate (O-alkylation).[2]

Diagram: C-Alkylation vs. O-Alkylation Pathways

The following diagram illustrates the desired reaction pathway versus the primary competing side reaction. The enolate of ethyl acetoacetate is the key intermediate that can lead to two different products.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products EAA Ethyl Acetoacetate (Enol Form) Enolate Resonance-Stabilized Enolate Intermediate EAA->Enolate Equilibrium C_Product Desired Product This compound Enolate->C_Product C-Alkylation (Thermodynamically Favored) O_Product Side Product Ethyl 3-ethoxy-2-butenoate Enolate->O_Product O-Alkylation (Kinetically Favored under certain conditions)

Caption: Competing C- vs. O-alkylation pathways for the enolate of ethyl acetoacetate.

Troubleshooting Guide:

SymptomPossible CauseRecommended Action
Low Yield, High Starting Material Insufficient Reaction Time/Temp: The reaction is slow and typically requires heating at ~130-140 °C for several hours to reach completion.[1]Action: Ensure the reaction is heated for the recommended duration (e.g., 5 hours). Monitor the reaction progress using GC or TLC until the starting material is consumed.
Inefficient Water Removal: The reaction produces ethanol. According to Le Châtelier's principle, its removal drives the equilibrium toward the product.Action: Ensure you are using a sufficient amount of acetic anhydride (typically in excess) to scavenge all ethanol produced. Acetic anhydride reacts with ethanol to form ethyl acetate and acetic acid.
High Proportion of Side Products Impure Starting Materials: The presence of water or other impurities in ethyl acetoacetate or triethyl orthoformate can lead to side reactions.Action: Use freshly distilled ethyl acetoacetate and triethyl orthoformate.[12] Store reagents under anhydrous conditions.
Suboptimal Temperature: Very high temperatures (>150 °C) can promote decomposition and the formation of colored byproducts or self-condensation products like dehydroacetic acid.[9]Action: Maintain a consistent reaction temperature. Use an oil bath and a temperature controller for precise heating.
Dark, Tarry Crude Product Decomposition: Overheating or presence of non-volatile impurities.Action: Adhere to the recommended reaction temperature. Consider purifying starting materials if they have color. The final product should be a viscous yellow oil.[1]
FAQ 3: What is the best protocol for purifying the final product?

Answer:

The most effective and widely reported method for purifying this compound is fractional vacuum distillation .[1] This technique is essential for separating the high-boiling product from lower-boiling unreacted starting materials and higher-boiling decomposition products.

Detailed Protocol: Purification by Fractional Vacuum Distillation

  • Objective: To isolate the pure product from unreacted starting materials, low-boiling byproducts (ethyl acetate), and high-boiling residues.

  • Prerequisites: Ensure all glassware is completely dry to prevent hydrolysis of the product.[10]

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus equipped with a short Vigreux column. A well-insulated column is critical for efficient separation.

    • Use a round-bottom flask of an appropriate size (the crude liquid should fill it to about half or two-thirds).

    • Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure accurately.

  • Initial Distillation (Stripping Low-Boilers):

    • Transfer the crude reaction mixture to the distillation flask and add a few boiling chips or a magnetic stir bar.

    • Begin by applying a gentle vacuum and slowly heating the pot.

    • The first fraction to distill will be a mixture of ethyl acetate, unreacted triethyl orthoformate, and any remaining ethanol. Collect this "forerun" in a separate receiving flask.

  • Product Distillation:

    • Once the low-boiling components have been removed, the temperature at the distillation head will drop. Increase the vacuum and pot temperature gradually.

    • The desired product will begin to distill. The literature boiling point varies with pressure, but it is a high-boiling liquid (e.g., ~110-120 °C at ~5 mmHg).

    • Collect the fraction that distills at a stable temperature and pressure. The pure product is typically a colorless to light yellow, viscous oil.[1]

  • Shutdown:

    • Once the product has been collected, stop heating the pot.

    • Allow the apparatus to cool completely before carefully and slowly re-introducing air to release the vacuum.

    • A dark, viscous residue may remain in the distillation flask, which could contain decomposition products or dehydroacetic acid.

Diagram: Purification Workflow

G start Crude Reaction Mixture step1 Transfer to Distillation Flask start->step1 step2 Fraction 1: Strip Low-Boilers (Ethyl Acetate, TEOF) under Vacuum step1->step2 step3 Increase Vacuum & Temperature step2->step3 waste1 Forerun Waste step2->waste1 Discard step4 Fraction 2: Collect Product (Stable BP) step3->step4 end_product Pure Product (Yellow Oil) step4->end_product waste2 High-Boiling Residue step4->waste2 Residue in Pot

Caption: Step-by-step workflow for the vacuum distillation purification process.

References

minimizing byproduct formation in pyrazole synthesis from ethyl 2-(ethoxymethylene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

Topic: Minimizing Byproduct Formation in Pyrazole Synthesis from Ethyl 2-(ethoxymethylene)-3-oxobutanoate

Welcome to the technical support guide for the synthesis of substituted pyrazoles, a critical scaffold in modern drug development. This document provides in-depth troubleshooting advice and optimized protocols specifically for the reaction of this compound with hydrazine. Our goal is to equip you with the foundational knowledge and practical techniques to maximize the yield of your desired product, ethyl 5-methyl-1H-pyrazole-3-carboxylate, while minimizing the formation of its primary byproduct, the regioisomeric ethyl 3-methyl-1H-pyrazole-5-carboxylate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during this synthesis.

Q1: What is the primary reaction pathway and what are the expected products?

The reaction of this compound with hydrazine is a classic example of the Knorr pyrazole synthesis, a cyclocondensation reaction.[1] Your starting material is an unsymmetrical 1,3-dielectrophile equivalent.[2] Because of this asymmetry, the reaction can theoretically yield two different constitutional isomers, also known as regioisomers.

  • Expected Major Product: Ethyl 5-methyl-1H-pyrazole-3-carboxylate

  • Expected Minor Product (Byproduct): Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The formation of these products is dictated by which of the two electrophilic carbon atoms of the starting material is initially attacked by the hydrazine nucleophile.

Q2: My analysis shows two distinct products. What is the primary byproduct I should be concerned about?

The most significant and often challenging byproduct is the regioisomer , ethyl 3-methyl-1H-pyrazole-5-carboxylate. These two isomers have the same molecular weight and similar physical properties, which can make their separation difficult.[3] Controlling the reaction to favor the formation of one isomer over the other—a concept known as regioselectivity—is the principal challenge in this synthesis.[4]

Q3: Why does my reaction produce a mixture of these two regioisomers?

Regioisomer formation is a direct consequence of the reaction mechanism. Your starting material, this compound, has two reactive electrophilic sites: the ketone carbonyl carbon (C4) and the enol ether carbon (C2). Hydrazine can initiate its nucleophilic attack at either site.

  • Pathway A (Favored): Attack at the more electrophilic ketone carbonyl, followed by intramolecular cyclization and elimination of ethanol and water, yields the desired ethyl 5-methyl-1H-pyrazole-3-carboxylate .

  • Pathway B (Minor): Attack at the enol ether carbon, followed by cyclization, yields the isomeric byproduct, ethyl 3-methyl-1H-pyrazole-5-carboxylate .

The final ratio of these products is governed by a delicate balance of electronic effects, steric hindrance, and, most critically, the reaction conditions you employ.[3][5]

G cluster_reactants Reactants cluster_pathways Competing Reaction Pathways cluster_products Products EMOBO Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Attack_Ketone Initial Attack at Ketone Carbon (C4) EMOBO->Attack_Ketone Pathway A (Favored) Attack_Enol Initial Attack at Enol Ether Carbon (C2) EMOBO->Attack_Enol Pathway B (Minor) Hydrazine Hydrazine Hydrate Product_A Ethyl 5-methyl-1H- pyrazole-3-carboxylate (Desired Product) Attack_Ketone->Product_A Cyclization & Dehydration Product_B Ethyl 3-methyl-1H- pyrazole-5-carboxylate (Regioisomeric Byproduct) Attack_Enol->Product_B Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis.

Q4: Besides the regioisomer, are there other potential byproducts?

Yes, though typically less prevalent if the reaction is set up correctly. These include:

  • Bis-N,N'-Adduct: If the local concentration of the enol ether is too high relative to hydrazine (e.g., by adding hydrazine too quickly or in the wrong order), a double-addition product can form. This byproduct results from two molecules of the enol ether reacting with one molecule of hydrazine and cannot cyclize to form a pyrazole.[2]

  • Hydrolysis Products: Under overly harsh acidic or basic workup conditions, the ethyl ester of your pyrazole product can be hydrolyzed to the corresponding carboxylic acid.

Part 2: Troubleshooting Guide

This section provides actionable solutions to specific experimental problems.

Problem 1: Poor Regioselectivity / High Yield of the Undesired Isomer

This is the most common issue, identified by analytical methods like ¹H NMR or LC-MS showing a significant proportion of the ethyl 3-methyl-1H-pyrazole-5-carboxylate isomer.

  • Root Cause A: Suboptimal Reaction Solvent. Standard solvents like ethanol can influence the reaction's regioselectivity, but superior results can be achieved with specialized solvents.

    • Solution: Employ Fluorinated Alcohols. Non-nucleophilic, polar solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically improve regioselectivity.[6] These solvents do not compete with the hydrazine for attacking the electrophilic centers, thereby allowing the inherent electronic preferences of the reaction to dominate and favor the desired isomer.[6]

  • Root Cause B: Incorrect Temperature Control. The initial condensation is an exothermic process. A rapid temperature increase can lower the selectivity of the reaction.

    • Solution: Maintain Low Initial Temperature. Begin the reaction at 0°C by immersing the reaction vessel in an ice-water bath. Add the hydrazine solution dropwise to the solution of the enol ether to maintain control over the reaction exotherm.[7] After the addition is complete, the reaction can then be allowed to warm to room temperature or be gently heated to ensure completion.

  • Root Cause C: Incorrect pH. The reaction is typically catalyzed by acid.

    • Solution: Use an Acidic Catalyst/Solvent. Conducting the reaction in a solvent like glacial acetic acid or using ethanol with a catalytic amount of acetic acid is common practice.[8][9] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the ketone carbon and further favoring the desired reaction pathway.

Problem 2: Low Overall Yield and a Complex Product Mixture on TLC/LC-MS

This often indicates the formation of multiple side products beyond the main regioisomer.

  • Root Cause: Incorrect Order of Reagent Addition. Adding the enol ether to the hydrazine solution creates conditions where hydrazine is temporarily the limiting reagent, promoting the formation of the bis-N,N'-adduct.[2]

    • Solution: Adhere to the Correct Addition Sequence. Always add the hydrazine solution slowly and dropwise to a stirred solution of the this compound. This ensures the enol ether is always the limiting reagent at the point of addition, minimizing the chance of double addition.

Problem 3: Difficulty in Separating the Two Regioisomers

Even under optimized conditions, a small amount of the regioisomeric byproduct may form. Their similar polarities make separation challenging.

  • Root Cause: Ineffective Purification Method. Simple recrystallization is often insufficient to separate the isomers.

    • Solution: Optimized Column Chromatography. Separation of these isomers requires careful column chromatography on silica gel. A shallow polarity gradient using a solvent system like Hexane/Ethyl Acetate is recommended. Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate. Monitor fractions carefully by TLC. An analytical HPLC method can be invaluable for identifying and pooling the correct fractions.[10]

Part 3: Optimized Experimental Protocols

These protocols are designed to provide a robust starting point for your experiments.

Protocol 1: Standard Method for Enhanced Regioselectivity

This protocol uses common lab reagents and focuses on procedural control to maximize the yield of the desired isomer.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of starting material).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the solution.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Hydrazine Addition (Critical Step): In the dropping funnel, prepare a solution of hydrazine hydrate (1.1 eq) in absolute ethanol. Add this solution dropwise to the stirred, cooled enol ether solution over 30-60 minutes.

    • Rationale: Slow, controlled addition at low temperature is crucial to manage the reaction exotherm and prevent the formation of bis-adduct byproducts.[2][7]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Caption: Recommended experimental workflow.

Part 4: Data Summary

The choice of solvent has a profound impact on the regioselectivity of this reaction. The data below, adapted from studies on similar 1,3-dicarbonyl systems, illustrates this critical point.[6]

SolventTypical Regioisomeric Ratio (5-methyl : 3-methyl)Rationale for Performance
Ethanol (EtOH) ~65:35 to 80:20Standard protic solvent; moderate selectivity. Can act as a competing nucleophile.
2,2,2-Trifluoroethanol (TFE) >85:15Highly polar, non-nucleophilic. Stabilizes charged intermediates without competing in the reaction.
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) >95:5Extremely polar, non-nucleophilic, and strongly hydrogen-bond donating. Provides the highest level of regiocontrol.

Part 5: References

  • BenchChem. (n.d.). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. Retrieved from --INVALID-LINK--

  • Svete, J., et al. (2011). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 7, 1136–1145. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Retrieved from --INVALID-LINK--

  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(12), 2799. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (2018). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from --INVALID-LINK--

  • Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4983. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Retrieved from --INVALID-LINK--

  • Bravo, F., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(16), 6000–6007. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate. Retrieved from --INVALID-LINK--

  • MedchemExpress. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Retrieved from --INVALID-LINK--

  • Kumar, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from --INVALID-LINK--

References

optimization of reaction conditions for ethyl 2-(ethoxymethylene)-3-oxobutanoate and anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of quinoline derivatives through the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate and anilines, a cornerstone of the Gould-Jacobs reaction.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic methodology. Our focus is on empowering you with the scientific rationale behind experimental choices to optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the common queries regarding the Gould-Jacobs reaction.

Q1: What is the fundamental mechanism of the reaction between this compound and anilines?

A1: The reaction proceeds through a sequence of steps, beginning with a nucleophilic attack by the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, leading to the elimination of ethanol and the formation of an intermediate, ethyl 2-((arylamino)methylene)-3-oxobutanoate.[1][3] This is followed by a thermally induced intramolecular cyclization, which is a 6-electron electrocyclization, to form the quinoline ring system.[1] Subsequent tautomerization leads to the more stable 4-hydroxyquinoline derivative.[1]

Q2: What are the typical reaction conditions for the Gould-Jacobs reaction?

A2: The initial condensation of the aniline with this compound can often be achieved at moderate temperatures. However, the subsequent cyclization step to form the quinoline ring generally requires high temperatures, often in the range of 250-300°C.[3] This is typically achieved by using a high-boiling point solvent or by conducting the reaction neat (solvent-free).[3][4] Microwave irradiation has also been employed to shorten reaction times and improve yields.[3]

Q3: What is the role of a catalyst in this reaction?

A3: While the Gould-Jacobs reaction can proceed thermally without a catalyst, acidic or Lewis acid catalysts can be employed to facilitate the reaction, particularly in related quinoline syntheses.[5][6] For the specific reaction between this compound and anilines, the high temperatures required for cyclization are often the primary driving force.

Q4: Are there any specific safety precautions to consider?

A4: Yes, the high temperatures involved in the cyclization step require careful management. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. When using high-boiling point solvents like diphenyl ether, be aware of their potential hazards and handle them accordingly. Pressure build-up can also be a concern, especially in sealed systems, so proper pressure relief measures should be in place.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of quinolines using this compound and anilines.

Issue 1: Low or No Product Yield

Potential Cause 1: Incomplete Reaction

  • Explanation: The cyclization step of the Gould-Jacobs reaction has a high activation energy and requires significant thermal input.[3] Insufficient temperature or reaction time can lead to the accumulation of the uncyclized intermediate, ethyl 2-((arylamino)methylene)-3-oxobutanoate.

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature. A thorough temperature-time study is recommended to find the optimal conditions that promote cyclization without causing degradation.[3]

    • Prolong Reaction Time: At a given temperature, extending the reaction time may drive the reaction to completion. However, be mindful of potential product degradation with prolonged heating.[3]

    • Solvent Choice: The use of a high-boiling point solvent, such as diphenyl ether, can help maintain a consistent high temperature.[7] Solvent-free conditions can also be effective.[4]

    • Microwave Synthesis: Consider using a microwave reactor, which can often achieve the necessary high temperatures more efficiently and with shorter reaction times.[3]

Potential Cause 2: Product Decomposition

  • Explanation: The high temperatures required for cyclization can also lead to the thermal degradation of the starting materials or the desired quinoline product, especially if the heating is not uniform or is maintained for too long.[3]

  • Solution:

    • Optimize Temperature and Time: As mentioned above, a careful optimization of the temperature and reaction time is crucial. The goal is to find a balance where the rate of formation of the product is significantly higher than its rate of decomposition.[3]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition at high temperatures.

Potential Cause 3: Poor Substrate Reactivity

  • Explanation: The electronic properties of the aniline substrate can significantly influence the reaction rate. Electron-withdrawing groups on the aniline ring can decrease its nucleophilicity, making the initial condensation step slower.[8]

  • Solution:

    • Modify Reaction Conditions: For less reactive anilines, you may need to use more forcing conditions, such as higher temperatures or longer reaction times.

    • Catalyst: While not always necessary, the addition of a mild acid catalyst could potentially facilitate the initial condensation step for deactivated anilines.

Issue 2: Formation of Side Products

Potential Cause 1: Dimerization or Polymerization

  • Explanation: At high temperatures, side reactions such as dimerization or polymerization of the starting materials or intermediates can occur, leading to the formation of tarry byproducts.

  • Solution:

    • Controlled Addition: In some cases, slow addition of one reactant to the other at an elevated temperature can help to maintain a low concentration of the reactive species and minimize side reactions.

    • Solvent Effects: The choice of solvent can influence the reaction pathway. A solvent that effectively solvates the intermediates without participating in side reactions is ideal.[9]

Potential Cause 2: Decarboxylation

  • Explanation: The initially formed 4-hydroxy-3-carboalkoxyquinoline can undergo subsequent hydrolysis and decarboxylation, especially under harsh conditions, leading to the corresponding 4-hydroxyquinoline.[1] While this may be the desired final product in some cases, it can be considered a side product if the ester functionality is to be retained.

  • Solution:

    • Milder Conditions: If the ester group is desired, using the mildest possible conditions (temperature and time) for the cyclization step is recommended.

    • Aprotic Solvent: Using an aprotic high-boiling solvent can help to avoid hydrolysis of the ester group.

Data Presentation: Effect of Reaction Conditions

The following table summarizes the impact of temperature and reaction time on the Gould-Jacobs reaction, based on a representative study.[3] This data highlights the critical need for optimizing these parameters to maximize the yield of the desired quinoline product.

EntryTemperature (°C)Time (min)Yield of Quinoline (%)
1250101
23001037
3250201
43002028
5300547

Table 1: Optimization of reaction conditions for a representative Gould-Jacobs reaction. The data illustrates that higher temperatures are necessary for cyclization, but prolonged reaction times at high temperatures can lead to decreased yields, likely due to product degradation.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((phenylamino)methylene)-3-oxobutanoate (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 equivalent) and this compound (1.05 equivalents).

  • Reaction: Heat the mixture at 80-100°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The intermediate often crystallizes upon cooling. The solid can be collected by filtration and washed with a cold solvent like ethanol or hexane to remove any unreacted starting materials.

Protocol 2: Cyclization to Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
  • Reaction Setup: Place the dried intermediate from Protocol 1 into a round-bottom flask suitable for high-temperature reactions. If using a solvent, add a high-boiling point solvent such as diphenyl ether.

  • Reaction: Heat the reaction mixture to 250-260°C. The reaction is typically complete within 15-30 minutes at this temperature. Monitor the reaction by TLC if possible, or run small test reactions to determine the optimal time.

  • Work-up: Allow the reaction mixture to cool. If a solvent was used, the product may precipitate upon cooling and can be collected by filtration. If the reaction was run neat, the solidified product can be triturated with a suitable solvent (e.g., ethanol, ethyl acetate) to induce crystallization and remove impurities. The crude product can be further purified by recrystallization.

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the Gould-Jacobs reaction.

Gould_Jacobs_Reaction Reactants Aniline + this compound Intermediate Ethyl 2-((arylamino)methylene)-3-oxobutanoate Reactants->Intermediate - EtOH Cyclization Intramolecular Cyclization (Heat) Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Product Ethyl 4-hydroxyquinoline-3-carboxylate Cyclized_Intermediate->Product Tautomerization

Caption: The Gould-Jacobs reaction mechanism.

References

Technical Support Center: Purification of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the removal of unreacted ethyl acetoacetate (EAA) from the synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME).

Introduction

The synthesis of this compound (EMME), a critical intermediate in the production of many pharmaceuticals, including quinolone antibiotics, typically involves the reaction of ethyl acetoacetate (EAA) with triethyl orthoformate and acetic anhydride. A common challenge in this synthesis is the removal of unreacted EAA from the final product. Due to the similarity in the boiling points of EAA and EMME, a straightforward distillation is often insufficient for achieving high purity. This guide offers practical solutions and explains the underlying chemical principles to help you optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate unreacted ethyl acetoacetate (EAA) from this compound (EMME) by simple distillation?

A1: The primary challenge lies in the close boiling points of the two compounds. Under atmospheric pressure, ethyl acetoacetate has a boiling point of approximately 181°C, while this compound boils at around 279-281°C with decomposition, but its boiling point under vacuum is much closer to that of EAA. For example, at 12 mmHg, the boiling point of EMME is approximately 140-143°C, while EAA's boiling point under similar vacuum conditions is also in a comparable range, making a clean separation by simple distillation difficult.

Q2: What are the common impurities in crude EMME besides unreacted EAA?

A2: Besides unreacted EAA, other possible impurities can include:

  • Acetic anhydride and acetic acid: From the catalyst and reaction byproducts.

  • Ethanol and triethyl orthoformate: Unreacted starting materials.

  • Side-reaction products: Depending on the reaction conditions, small amounts of byproducts from self-condensation or other side reactions of EAA may be present.

Q3: Can I use a different formylating agent to avoid the EAA separation issue?

A3: While the combination of triethyl orthoformate and acetic anhydride is widely used, other formylating agents can be employed. However, each comes with its own set of challenges. For instance, using dimethylformamide dimethyl acetal (DMF-DMA) can lead to different impurity profiles. The choice of reagents should be carefully considered based on the desired purity, yield, and scalability of the reaction.

Q4: What is the role of acetic anhydride in the reaction?

A4: Acetic anhydride serves as a crucial water scavenger. The reaction between ethyl acetoacetate and triethyl orthoformate produces ethanol. Acetic anhydride reacts with the ethanol produced to form ethyl acetate and acetic acid, driving the equilibrium towards the formation of EMME. This is a key factor in achieving a high conversion of EAA.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of EMME.

Issue 1: Poor Separation and Low Purity After Vacuum Distillation

Symptoms:

  • The collected fractions from vacuum distillation show significant amounts of both EAA and EMME when analyzed by GC or NMR.

  • The boiling point range during distillation is broad and not well-defined.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Insufficient Column Efficiency A simple distillation setup lacks the theoretical plates needed to separate liquids with close boiling points.Use a fractionating column: Employ a Vigreux, packed, or spinning band distillation column to increase the number of theoretical plates. For high purity, a spinning band distillation apparatus is highly effective.
Inadequate Vacuum A higher vacuum (lower pressure) increases the difference in boiling points between EAA and EMME, facilitating better separation.Improve the vacuum system: Ensure all connections are airtight. Use a high-performance vacuum pump capable of reaching pressures below 1 mmHg for optimal results. A cold trap should be used to protect the pump.
Fluctuating Heat Input Unstable heating can cause bumping and prevent a smooth equilibrium from being established in the distillation column.Ensure stable heating: Use a heating mantle with a stirrer and a temperature controller. Gradual and consistent heating is key to a successful fractional distillation.
Issue 2: Low Yield of Purified EMME

Symptoms:

  • The amount of recovered, high-purity EMME is significantly lower than expected based on the initial reaction scale.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Incomplete Reaction If the initial reaction did not go to completion, a large amount of unreacted EAA will be present, reducing the theoretical yield of EMME.Optimize reaction conditions: Ensure the reaction is run for a sufficient amount of time and at the optimal temperature. Monitor the reaction progress using TLC or GC until the starting material is consumed.
Product Decomposition EMME can be susceptible to decomposition at high temperatures, especially if acidic or basic impurities are present.Maintain a low distillation temperature: Use a deep vacuum (e.g., <1 mmHg) to lower the boiling point of EMME and minimize thermal degradation. The distillation should be performed as quickly as possible.
Mechanical Losses Product can be lost due to multiple transfers between flasks or being left behind in the distillation apparatus.Minimize transfers and optimize apparatus: Plan the purification workflow to reduce the number of transfers. Ensure the distillation apparatus is appropriately sized for the scale of the reaction to minimize surface area losses.

Experimental Protocols

Protocol 1: Synthesis of this compound (EMME)

Materials:

  • Ethyl acetoacetate (EAA)

  • Triethyl orthoformate

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.2 eq).

  • Heat the reaction mixture to 120-130°C and maintain it at this temperature for 2-3 hours with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the ethyl acetoacetate is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Set up a distillation apparatus to remove the low-boiling byproducts, such as ethyl acetate and acetic acid. This is typically done under atmospheric pressure.

  • The crude EMME remaining in the flask can then be purified by vacuum distillation.

Protocol 2: Purification of EMME by Fractional Vacuum Distillation

Materials:

  • Crude EMME

  • Fractional distillation apparatus (e.g., Vigreux column)

  • High-vacuum pump

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Heating mantle with magnetic stirrer

  • Receiving flasks

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude EMME in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum, ensuring the system is stable and there are no leaks.

  • Once a stable, deep vacuum is achieved (ideally < 1 mmHg), begin to gently heat the distillation flask.

  • Collect the initial fraction, which will primarily consist of any remaining low-boiling impurities and unreacted ethyl acetoacetate.

  • As the temperature rises, the desired product, this compound, will begin to distill. Collect this fraction in a separate, clean receiving flask.

  • Monitor the temperature at the head of the column and the appearance of the distillate to determine the different fractions.

  • Once the pure EMME has been collected, stop the heating and carefully vent the system to atmospheric pressure.

Visualizations

Workflow for EMME Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification reactants Ethyl Acetoacetate (EAA) + Triethyl Orthoformate + Acetic Anhydride reaction Heat at 120-130°C (2-3 hours) reactants->reaction 1. crude_product Crude Product Mixture reaction->crude_product 2. initial_dist Atmospheric Distillation (Remove Low Boilers) crude_product->initial_dist 3. vac_dist Fractional Vacuum Distillation initial_dist->vac_dist 4. Crude EMME impurities Unreacted EAA & Other Impurities vac_dist->impurities Fraction 1 pure_emme Pure EMME vac_dist->pure_emme Fraction 2

Caption: Workflow from synthesis to purification of EMME.

Decision Tree for Troubleshooting Poor Separation

G start Poor Separation of EAA and EMME q1 Are you using a fractionating column? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the vacuum pressure below 1 mmHg? a1_yes->q2 sol1 Install a Vigreux or packed column for better separation. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the heating stable and gradual? a2_yes->q3 sol2 Check for leaks. Use a stronger pump. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate reaction completeness and other impurities. a3_yes->end sol3 Use a temperature controller and ensure uniform heating. a3_no->sol3

stability of ethyl 2-(ethoxymethylene)-3-oxobutanoate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS 3788-94-1), a versatile building block in organic synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this trifunctional three-carbon electrophile. Here, we address common challenges related to its stability under acidic and basic conditions, providing troubleshooting advice and detailed protocols to ensure the success of your experiments.

Section 1: Stability and Handling Under Acidic Conditions

This compound, an α,β-unsaturated carbonyl compound, exhibits distinct reactivity in acidic environments. Understanding these behaviors is crucial for optimizing reaction outcomes and preventing unwanted side reactions.

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: I'm observing incomplete hydrolysis of my downstream product. What are the typical acidic conditions for hydrolysis?

A1: Acid-catalyzed hydrolysis, often followed by decarboxylation, is a common subsequent step in reactions involving this reagent.[2] For successful hydrolysis, ensure you are using a dilute mineral acid such as HCl or H₂SO₄ with gentle heating.[2] The acid protonates the ester carbonyl, increasing its susceptibility to nucleophilic attack by water.[2] If you are experiencing incomplete hydrolysis, consider increasing the acid concentration or extending the reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is highly recommended.[2]

Q2: My reaction is sluggish and forming a two-phase system. How can I improve this?

A2: The formation of a two-phase system can significantly limit the reaction rate. To address this, consider adding a co-solvent like ethanol or methanol to improve the solubility of the reactants. Vigorous stirring is also essential to maximize the interfacial area between the phases, facilitating a more efficient reaction.

Q3: Are there any competing reactions I should be aware of under acidic conditions?

A3: Yes, as an α,β-unsaturated carbonyl compound, it can undergo electrophilic addition. The carbonyl group polarizes the carbon-carbon double bond, making the β-carbon susceptible to attack.[3] In the presence of strong acids and nucleophiles, you may observe addition across the double bond. For instance, with hydrogen halides, the hydrogen will typically add to the α-carbon, and the halide to the β-carbon.[3]

Troubleshooting Guide: Acid-Catalyzed Reactions
Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction due to insufficient acid catalyst or low temperature.Increase the concentration of the acid catalyst and/or gently reflux the reaction mixture. Monitor progress with TLC.[2]
Side reactions, such as addition to the double bond.Use milder acidic conditions if possible. Analyze byproducts to understand competing pathways.
Formation of Complex Mixture Decomposition of starting material or product.Run the reaction at a lower temperature and for a shorter duration. Ensure the starting material is pure.
Difficulty in Product Isolation Incomplete neutralization of the acid catalyst.Carefully add a saturated solution of a weak base like sodium bicarbonate until effervescence ceases before extraction.[2]
Visualizing the Mechanism: Acid-Catalyzed Hydrolysis

The following diagram illustrates the key steps in the acid-catalyzed hydrolysis of the ester group.

AcidHydrolysis Start This compound ProtonatedEster Protonated Ester Carbonyl Start->ProtonatedEster + H+ Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H2O ProtonTransfer Proton Transfer Tetrahedral1->ProtonTransfer Internal H+ transfer LeavingGroupDeparture Loss of Ethanol ProtonTransfer->LeavingGroupDeparture - EtOH CarboxylicAcid Carboxylic Acid Product LeavingGroupDeparture->CarboxylicAcid - H+

Caption: Acid-catalyzed hydrolysis of the ester functional group.

Section 2: Stability and Handling Under Basic Conditions

In the presence of a base, this compound is susceptible to a different set of reactions, primarily conjugate addition and saponification.

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: I am attempting a Knoevenagel condensation, but my yields are low. What are the critical parameters?

A1: The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, catalyzed by a weak base.[4][5] For this substrate, which is an α,β-unsaturated system, the reaction is more of a Michael addition followed by elimination. Key factors for success include the choice of a weak base (e.g., piperidine, diethylamine) and often the removal of water as it forms, which can be achieved by azeotropic distillation.[4][5] Aldehydes are generally more reactive than ketones in this condensation.[4]

Q2: My primary side product appears to be the result of ester hydrolysis. How can I avoid this?

A2: Ester hydrolysis, or saponification, is a common side reaction under basic conditions, especially with strong bases like NaOH or KOH.[6][7] To minimize this, use a weaker, non-nucleophilic base if the reaction allows. If a strong base is necessary, conducting the reaction at lower temperatures can help to slow the rate of saponification. Using an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for an ethyl ester) can prevent transesterification, though saponification may still occur.[2]

Q3: Can this compound undergo polymerization?

A3: Yes, due to the presence of the conjugated system, α,β-unsaturated carbonyl compounds are prone to polymerization, particularly under basic conditions or in the presence of radical initiators.[8] To avoid this, it is advisable to use the compound promptly after purification and store it in a dark, cool place.[1] The addition of a radical inhibitor like hydroquinone might be necessary for long-term storage or during prolonged reactions at elevated temperatures.

Troubleshooting Guide: Base-Catalyzed Reactions
Issue Potential Cause Recommended Solution
Low Yield in Condensation Reactions Unsuitable base or solvent.Screen different weak bases (e.g., piperidine, pyrrolidine). Ensure the solvent is appropriate for the reaction; sometimes, aprotic solvents are preferred.
Reversible reaction.Remove water as it forms using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the product.[4]
Formation of Carboxylic Acid Salt Saponification of the ester group.Use a non-nucleophilic base or conduct the reaction at a lower temperature. If saponification is unavoidable, the carboxylic acid can be obtained by acidifying the aqueous phase after an initial extraction.[6]
Polymerization of Starting Material High reaction temperature or prolonged reaction time.Perform the reaction at the lowest effective temperature. Consider adding a polymerization inhibitor for reactions requiring heat.
Visualizing the Mechanism: Base-Catalyzed Conjugate Addition

The diagram below outlines the mechanism for a Michael-type conjugate addition of a nucleophile to the β-carbon.

BaseAddition Start This compound Enolate Enolate Intermediate Start->Enolate + Nu- Protonation Protonation of Enolate Enolate->Protonation + H+ (from solvent or workup) Product 1,4-Addition Product (Keto form) Protonation->Product Tautomerization

Caption: Base-catalyzed 1,4-conjugate (Michael) addition.

Section 3: Experimental Protocol and Data

Protocol: Knoevenagel-type Condensation with an Active Methylene Compound

This protocol describes a general procedure for the condensation of this compound with an active methylene compound, such as malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol (as solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound and malononitrile.

  • Add ethanol as the solvent to achieve a suitable concentration (e.g., 0.5 M).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary
Parameter Value Reference
Molecular Weight 186.21 g/mol [9]
Boiling Point 266 °C[1]
Density ~1.049 g/cm³[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]

References

Technical Support Center: Optimizing Reactions of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMBO)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMBO). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in catalyst selection and reaction optimization.

Troubleshooting Guide: Catalyst Selection for Key Reactions

This compound (CAS 3788-94-1) is a highly valuable trifunctional electrophile, serving as a key precursor in the synthesis of a wide array of heterocyclic compounds, including pyrazoles and pyridines.[1][2] The success of these transformations is critically dependent on the appropriate choice of catalyst. This section provides a structured approach to troubleshooting common issues and selecting the optimal catalytic system for your desired reaction.

Issue 1: Low Yield in Heterocycle Synthesis (e.g., Pyrazoles, Quinolines)

Low product yield is a frequent challenge in multi-step organic syntheses. When working with EMBO, this can often be traced back to suboptimal catalyst choice, leading to incomplete conversion or the formation of side products.

The reaction of EMBO with hydrazine derivatives is a common route to pyrazoles. However, issues such as the formation of regioisomers or incomplete cyclization can diminish yields.

Troubleshooting Decision Workflow for Pyrazole Synthesis

Caption: Troubleshooting workflow for low yields in pyrazole synthesis.

Comparative Data on Catalysts for Pyrano[2,3-c]pyrazole Synthesis

CatalystReaction ConditionsYield (%)Reference
TriethylamineWater, Room Temperature, 20 minHigh (not specified)[3]
Sodium LactateEthanol:Water (4:6), RefluxModerate to Excellent[4]
GlycineWater, 25°C, 5-20 min85-95[4]
ZnO NanoparticlesWater, Room TemperatureHigh[4]
DABCOWaterHigh[4]
Fe3O4@L-CysEthanol, Microwave, 300W, 6 minHigh (not specified)[5]

Expert Insights:

  • Mechanism of Action: In the synthesis of pyrazoles from EMBO and hydrazine, the catalyst's primary role is to facilitate the initial condensation and subsequent cyclization. Basic catalysts like triethylamine deprotonate the hydrazine, increasing its nucleophilicity.[3] Acidic catalysts, on the other hand, can activate the carbonyl group of EMBO.

  • Catalyst Selection Rationale: For simple pyrazole syntheses, a mild base like triethylamine or an organocatalyst like glycine is often sufficient and offers a greener approach.[3][4] For more complex, multi-component reactions leading to fused systems like pyrano[2,3-c]pyrazoles, a variety of catalysts have proven effective, with the choice often depending on the desired reaction time and conditions (e.g., microwave vs. room temperature).[4][5]

  • Troubleshooting Low Yields: If you are experiencing low yields, consider the following:

    • Incomplete Condensation: This may be due to insufficient activation of the hydrazine. Switching to a slightly stronger base or ensuring anhydrous conditions can be beneficial.

    • Incomplete Cyclization: The final ring-closing step can be slow. An acid catalyst can sometimes promote this step. A common strategy is to perform the initial condensation under basic or neutral conditions and then add a catalytic amount of acid to drive the cyclization.

    • Side Reactions: The primary side reaction is often the hydrolysis of EMBO. Ensure your reagents are dry and consider running the reaction under an inert atmosphere.

The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines from anilines and EMBO (or its precursor, diethyl ethoxymethylenemalonate).[6][7] Low yields in this reaction are often due to incomplete cyclization or side reactions.

Troubleshooting Decision Workflow for Gould-Jacobs Reaction

Caption: Troubleshooting workflow for low yields in the Gould-Jacobs reaction.

Expert Insights:

  • Mechanism of Action: The Gould-Jacobs reaction proceeds through an initial Michael-type addition of the aniline to EMBO, followed by an intramolecular cyclization.[6] The cyclization step is often the most challenging and typically requires high temperatures.

  • Catalyst and Condition Selection:

    • Thermal Cyclization: Traditionally, the cyclization is achieved by heating the intermediate in a high-boiling solvent like Dowtherm A.[4]

    • Acid Catalysis: For less reactive anilines or to lower the required temperature, acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent can be employed.

    • Microwave Irradiation: Microwave synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[8]

  • Troubleshooting Low Yields:

    • Electron-Withdrawing Groups on Aniline: If your aniline substrate has electron-withdrawing groups, its nucleophilicity will be reduced, hindering the initial addition step. In such cases, a stronger acid catalyst may be necessary to activate the EMBO substrate.[9]

    • Incomplete Cyclization: If you isolate the uncyclized intermediate, the cyclization conditions are not forcing enough. Increase the temperature, switch to a higher-boiling solvent, or add an acid catalyst.

    • Tar Formation: Excessive heating can lead to decomposition. If you observe significant tar formation, consider lowering the temperature and extending the reaction time, or switching to a milder catalytic system.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of the ethoxymethylene group in EMBO's reactivity?

The ethoxymethylene group serves as a protecting group for a formyl group and as a leaving group. This functionality makes EMBO a versatile C3 synthon. In many reactions, a nucleophile will first attack the double bond (Michael addition), and in a subsequent step, the ethoxy group can be eliminated as part of a cyclization or aromatization process.

Q2: How can I improve the regioselectivity of my reaction with an unsymmetrical nucleophile?

The regioselectivity of reactions with EMBO is influenced by both steric and electronic factors. The choice of catalyst can play a crucial role. For instance, in the Combes synthesis of quinolines, the cyclization of an intermediate derived from an unsymmetrical β-diketone can lead to a mixture of regioisomers. Lower reaction temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[5] Careful screening of both Brønsted and Lewis acid catalysts can help to direct the reaction towards the desired isomer.[3]

Q3: I am attempting an asymmetric synthesis using EMBO. What type of catalyst should I consider?

For asymmetric transformations involving EMBO, chiral organocatalysts or chiral metal complexes are the methods of choice.

  • Organocatalysis: Chiral secondary amines (e.g., proline derivatives) can catalyze asymmetric Michael additions to EMBO.[10] These catalysts operate by forming a chiral enamine or iminium ion intermediate, which then reacts enantioselectively.

  • Metal Catalysis: Chiral Lewis acids, such as Ni(II)-bipyridine-N,N'-dioxide complexes, have been successfully employed in asymmetric [3+2] cycloaddition reactions to produce optically active pyrazolidine derivatives.[11]

The selection of the specific chiral catalyst and ligand will depend on the nature of the reaction and the substrate. A thorough screening of catalysts and reaction conditions is typically required to achieve high enantioselectivity.

Q4: What are common side reactions to be aware of when using EMBO?

  • Hydrolysis: EMBO is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. This will lead to the formation of ethyl 2-formyl-3-oxobutanoate, which can undergo further reactions or decomposition. It is crucial to use anhydrous solvents and reagents.[12]

  • Self-Condensation: Under strongly basic conditions, enolates of EMBO can potentially undergo self-condensation reactions. This can be minimized by slow addition of the base or by using a milder catalyst.

  • Polymerization: In some acid-catalyzed reactions, particularly those involving α,β-unsaturated carbonyl compounds as reaction partners, polymerization of the reaction partner can be a significant side reaction.[5]

Q5: How do I choose between a Lewis acid and a Brønsted acid catalyst for my reaction?

  • Lewis Acids (e.g., ZnCl₂, In(OTf)₃, Sc(OTf)₃) activate EMBO by coordinating to one of the carbonyl oxygen atoms, making the molecule more electrophilic.[3][13] They are particularly useful for reactions with weakly nucleophilic partners.

  • Brønsted Acids (e.g., p-TsOH, H₂SO₄) can also activate the carbonyl group by protonation. They are also effective at promoting dehydration in cyclization steps.[13]

The choice between them is often substrate-dependent. For instance, in the Friedländer synthesis of quinolines, both types of acids can be effective.[13] A catalyst screening study is the best approach to determine the optimal choice for your specific transformation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction

This protocol provides a general method for the synthesis of 4-hydroxyquinolines from substituted anilines and this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equiv.) and this compound (1.1 equiv.).

  • Initial Condensation: Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: Add a high-boiling solvent such as Dowtherm A to the reaction mixture. Heat the mixture to 240-260 °C for 15-30 minutes. The product will often precipitate from the hot solution.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable solvent like toluene or hexane to facilitate filtration.

  • Isolation: Collect the precipitated product by vacuum filtration and wash with a cold solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Protocol 2: Organocatalyzed Michael Addition of a Thiol to EMBO

This protocol outlines a general procedure for the organocatalyzed conjugate addition of a thiol to this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., toluene, CH₂Cl₂) at room temperature, add the thiol (1.2 equiv.).

  • Catalyst Addition: Add a catalytic amount of a suitable organocatalyst (e.g., a chiral secondary amine for asymmetric synthesis, or a simple base like DBU for a racemic reaction, typically 5-20 mol%).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the accurate quantification of intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. Ethyl 2-(ethoxymethylene)-3-oxobutanoate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the precise analysis of this versatile compound.

This compound (CAS No: 3788-94-1) is a colorless to yellow liquid with a molecular weight of 186.20 g/mol .[2][3] Its unique structure, featuring an ethoxymethylene group and a keto-ester moiety, makes it a valuable precursor in various chemical reactions.[1] Given its role as a critical intermediate, the ability to accurately determine its purity and concentration is a fundamental requirement for process control and quality assurance.

The Power of qNMR: A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive analytical technique for the precise quantification of organic molecules. Unlike chromatographic methods that rely on response factors and calibration curves with reference standards, qNMR is a primary ratio method of measurement. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the determination of the absolute or relative concentration of an analyte with high accuracy and precision.[4][5]

Why qNMR for this compound?

The structure of this compound lends itself well to ¹H qNMR analysis. The molecule possesses several distinct proton signals that can be used for quantification, including the ethoxymethylene proton, the acetyl protons, and the protons of the two ethyl groups. The choice of a specific signal for quantification depends on its resolution and lack of overlap with other signals in the spectrum.

Experimental Protocol: ¹H qNMR Analysis

A robust qNMR experiment requires careful attention to sample preparation and data acquisition parameters to ensure accurate and reproducible results.

Step-by-Step Methodology:

  • Internal Standard Selection: Choose a suitable internal standard (IS) that is chemically inert, stable, and has a simple spectrum with signals that do not overlap with the analyte. For this compound, common internal standards include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene. The IS must be accurately weighed.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a precise amount of the chosen internal standard.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.

    • Transfer a precise volume of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Crucial Parameters for Quantitation:

      • Long Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons of interest) to ensure complete relaxation of all nuclei between scans. This is critical for accurate integration.

      • Sufficient Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).

      • 90° Pulse Angle: Use a calibrated 90° pulse angle for excitation.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the selected, well-resolved signals of both the analyte and the internal standard.

    • Calculate the concentration or purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Phasing & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR offers a direct and accurate method for quantification, chromatographic techniques like HPLC and GC are widely used in industrial settings for their high throughput and sensitivity.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase, with Flame Ionization Detection.
Quantification Absolute or relative quantification without a specific reference standard of the analyte.[4]Relative quantification requiring a certified reference standard and calibration curve.Relative quantification requiring a certified reference standard and calibration curve.
Accuracy HighGood to High (dependent on standard purity)Good to High (dependent on standard purity)
Precision High (typically <1% RSD)High (typically <2% RSD)High (typically <2% RSD)
Sample Throughput LowerHighHigh
Method Development Relatively straightforwardCan be complex (e.g., mobile phase optimization, gradient elution).Requires optimization of temperature programs and column selection.
Destructive? NoYesYes
Structural Info Yes, provides structural confirmation.NoNo
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection would be a suitable approach.

Considerations for HPLC Analysis:

  • Method Development: Requires careful selection of the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water or methanol/water), and detection wavelength.

  • Reference Standard: A well-characterized reference standard of this compound is essential for creating a calibration curve to determine the concentration of the analyte in unknown samples.

  • Impurity Profiling: HPLC is particularly useful for separating and quantifying process-related impurities and degradation products.[6]

Gas Chromatography (GC)

Given the volatility of this compound, GC is another viable analytical option. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds.

Considerations for GC Analysis:

  • Volatility: The compound must be thermally stable and sufficiently volatile for analysis.

  • Column Selection: The choice of the GC column (stationary phase) is critical for achieving good separation from impurities.

  • Internal Standard: An internal standard is typically used to improve the precision of the quantification.

Analytical_Method_Selection start Need for Quantitative Analysis of This compound q1 Primary Goal? start->q1 purity Absolute Purity Determination & Structural Confirmation q1->purity  Purity & Structure routine Routine QC & High-Throughput Impurity Profiling q1->routine Routine Analysis   qnmr qNMR purity->qnmr chromatography HPLC or GC routine->chromatography

Conclusion: Choosing the Right Tool for the Job

The choice between qNMR and chromatographic methods for the quantitative analysis of this compound depends on the specific analytical need.

  • qNMR stands out as the superior method for primary characterization, purity assessment, and when a certified reference standard is not available. Its ability to provide direct, accurate, and structurally confirming data makes it an invaluable tool in research and development and for the certification of reference materials.

  • HPLC and GC are the workhorses of routine quality control and high-throughput analysis in a manufacturing environment. When validated with a reliable reference standard, these methods provide excellent precision and are well-suited for monitoring process consistency and detecting impurities.

In a comprehensive analytical strategy, qNMR can be used to certify the purity of the reference standard, which is then used to calibrate the more rapid chromatographic methods for routine analyses. This integrated approach leverages the strengths of each technique to ensure the highest level of quality and confidence in the analytical results.

References

A Tale of Two Synthons: A Comparative Guide to Ethyl 2-(ethoxymethylene)-3-oxobutanoate and Diethyl ethoxymethylenemalonate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal and agricultural chemist, the efficient construction of heterocyclic scaffolds is a cornerstone of discovery. Among the myriad of building blocks available, ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMBO) and diethyl ethoxymethylenemalonate (DEEMM) stand out as remarkably versatile and structurally related C3 synthons. Both share the reactive ethoxymethylene group, rendering them potent Michael acceptors and ideal partners for cyclocondensation reactions. However, the subtle yet significant difference in their core structure—an acetyl group in EMBO versus a second ethyl ester in DEEMM—imparts distinct reactivity profiles, influencing their utility in specific synthetic contexts. This guide provides an in-depth comparison of these two valuable reagents, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal tool for their synthetic endeavors.

At a Glance: Structural and Physicochemical Properties

A foundational understanding of the physical and chemical properties of EMBO and DEEMM is crucial for their effective application. Both are typically synthesized by the condensation of a β-dicarbonyl compound (ethyl acetoacetate for EMBO, diethyl malonate for DEEMM) with triethyl orthoformate, often in the presence of acetic anhydride to drive the reaction to completion.[1][2]

PropertyThis compound (EMBO)Diethyl ethoxymethylenemalonate (DEEMM)
CAS Number 3788-94-187-13-8[3]
Molecular Formula C₉H₁₄O₄[4]C₁₀H₁₆O₅[5]
Molecular Weight 186.21 g/mol 216.23 g/mol [5]
Appearance Colorless to yellow/reddish-yellow clear liquidColorless to pale yellow liquid[5]
Boiling Point 266 °C[1]279-281 °C (decomposes)[2]
Density ~1.049 g/cm³[1]~1.08 g/cm³[2]
Stability & Storage Stable under normal conditions. Store in a dark, dry place at room temperature.[1]Stable under normal temperatures and pressures. Moisture sensitive. Store in a cool, dry place with the container tightly closed.[3][6]
Handling Wear suitable personal protective equipment. Handle in a chemical fume hood.[7]Wash thoroughly after handling. Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing.[3]

The Heart of the Matter: A Comparative Analysis of Reactivity

The differing electronic nature of the acetyl group in EMBO and the ethyl ester group in DEEMM is the primary determinant of their distinct reactivity. The ketone carbonyl in EMBO is a stronger electron-withdrawing group than the ester carbonyl in DEEMM. This has profound implications for their behavior in chemical reactions.

Electrophilicity and Michael Addition

Both EMBO and DEEMM are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. However, the more electron-deficient nature of the β-carbon in EMBO, due to the adjacent acetyl group, generally renders it a more reactive Michael acceptor than DEEMM. This enhanced reactivity can lead to faster reaction times and the ability to employ a broader range of weaker nucleophiles.

Conversely, the symmetrical nature of DEEMM can be advantageous in preventing the formation of regioisomers when reacting with unsymmetrical nucleophiles.

Expert Insight: The choice between EMBO and DEEMM in a Michael addition context often hinges on a trade-off between reactivity and selectivity. For sluggish reactions or with less reactive nucleophiles, the enhanced electrophilicity of EMBO may be necessary to achieve a reasonable reaction rate. However, if regioselectivity is a concern, the symmetry of DEEMM can offer a more predictable outcome.

Head-to-Head in the Arena: Synthesis of Quinolines

The synthesis of quinolines, a privileged scaffold in medicinal chemistry, provides an excellent platform to compare the utility of EMBO and DEEMM. The Gould-Jacobs reaction, a classic method for preparing 4-hydroxyquinolines, traditionally employs DEEMM.[8]

The Gould-Jacobs Reaction with DEEMM

The reaction proceeds via an initial Michael-type addition of an aniline to DEEMM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. Subsequent thermal cyclization furnishes the 4-hydroxyquinoline-3-carboxylate, which can then be saponified and decarboxylated to yield the 4-hydroxyquinoline.[8]

Gould_Jacobs_DEEMM Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + DEEMM - EtOH DEEMM Diethyl ethoxymethylenemalonate (DEEMM) Quinoline_ester Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->Quinoline_ester Thermal Cyclization (e.g., Dowtherm A, ~250 °C) Hydroxyquinoline 4-Hydroxyquinoline Quinoline_ester->Hydroxyquinoline 1. Saponification (NaOH) 2. Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway using DEEMM.

Quinolone Synthesis with EMBO

EMBO can also be utilized for the synthesis of quinolone derivatives. The reaction with anilines proceeds in a similar fashion, leading to 3-acetyl-4-hydroxyquinolines. The presence of the acetyl group in the final product offers a versatile handle for further functionalization, a distinct advantage over the carboxylate derived from DEEMM which is often removed.

While direct side-by-side comparative yield data is scarce in the literature, a study on the microwave-assisted Gould-Jacobs reaction noted that when diethyl malonate was used (the precursor to DEEMM), the product yield was reduced compared to reactions with ethyl acetoacetate (the precursor to EMBO), suggesting a potential advantage for EMBO in certain contexts.[9]

Expanding the Arsenal: Synthesis of Pyrazoles and Pyrimidines

The utility of EMBO and DEEMM extends beyond quinoline synthesis to a vast array of other heterocyclic systems.

Pyrazole Synthesis

The reaction of β-dicarbonyl compounds with hydrazines is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis.[10] Both EMBO and DEEMM are excellent substrates for this transformation.

  • With EMBO: Reaction with hydrazine will lead to the formation of a 3-methyl-4-acetyl-5-hydroxypyrazole. The acetyl group provides a point for further synthetic elaboration.

  • With DEEMM: Condensation with hydrazine yields a 3-ethoxycarbonyl-5-hydroxypyrazole, which can be further manipulated.

Pyrazole_Synthesis cluster_EMBO Using EMBO cluster_DEEMM Using DEEMM EMBO EMBO Pyrazole1 3-Methyl-4-acetyl- 5-hydroxypyrazole EMBO->Pyrazole1 Hydrazine1 Hydrazine Hydrazine1->Pyrazole1 DEEMM DEEMM Pyrazole2 3-Ethoxycarbonyl- 5-hydroxypyrazole DEEMM->Pyrazole2 Hydrazine2 Hydrazine Hydrazine2->Pyrazole2

Caption: Comparative synthesis of pyrazoles from EMBO and DEEMM.

Pyrimidine Synthesis

Pyrimidines, fundamental components of nucleic acids, can be readily synthesized from these synthons. The classical approach involves the condensation of a 1,3-dicarbonyl compound with urea or a related N-C-N fragment.[11]

  • With EMBO: Reaction with urea will produce a 4-methyl-5-acetyl-6-hydroxypyrimidine.

  • With DEEMM: Condensation with urea affords a 4-ethoxycarbonyl-6-hydroxypyrimidine.

The choice between EMBO and DEEMM in these syntheses will be dictated by the desired substitution pattern on the final heterocyclic ring.

Experimental Protocols

To provide a practical context, the following are representative experimental protocols for key transformations involving DEEMM and EMBO.

Protocol 1: Gould-Jacobs Quinoline Synthesis using DEEMM

This protocol is adapted from a typical procedure for the Gould-Jacobs reaction.

Materials:

  • Substituted aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq)

  • Diphenyl ether (Dowtherm A)

Procedure:

  • A mixture of the substituted aniline and DEEMM is heated at 100-130 °C for 1-2 hours to form the anilinomethylenemalonate intermediate. Ethanol is removed by distillation.

  • The intermediate is added portion-wise to pre-heated diphenyl ether at 240-260 °C. The mixture is heated for an additional 15-30 minutes.

  • The reaction mixture is cooled, and the precipitated product, ethyl 4-hydroxyquinoline-3-carboxylate, is collected by filtration, washed with a suitable solvent (e.g., hexane or toluene), and dried.

Protocol 2: Synthesis of a Pyranopyrazole Derivative using EMBO Precursor (Ethyl Acetoacetate) and Hydrazine

This is a four-component reaction that showcases the utility of the core structure of EMBO.

Materials:

  • Hydrazine hydrate (2 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Aromatic aldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Triethylamine (catalytic amount)

  • Water

Procedure:

  • To a stirred aqueous mixture of hydrazine hydrate and ethyl acetoacetate, the aromatic aldehyde, malononitrile, and triethylamine are added successively at room temperature.

  • The reaction mixture is stirred vigorously for approximately 20 minutes.

  • The precipitated solid is filtered, washed with water, and then with a mixture of ethyl acetate/hexane.

  • The product is purified by recrystallization from ethanol.

Conclusion: Making the Right Choice

Both this compound and diethyl ethoxymethylenemalonate are powerful and versatile reagents for the synthesis of a diverse range of heterocyclic compounds. The decision of which to employ is a strategic one, guided by the specific goals of the synthesis.

  • Choose this compound (EMBO) when:

    • Higher reactivity is required for sluggish Michael additions.

    • The resulting acetyl group is a desired functional handle for subsequent transformations.

  • Choose Diethyl ethoxymethylenemalonate (DEEMM) when:

    • Regioselectivity is a primary concern with unsymmetrical nucleophiles.

    • The synthesis follows the well-established Gould-Jacobs pathway for 4-hydroxyquinolines.

    • The target molecule requires an ethoxycarbonyl group at the 3-position of the quinoline ring, or when this group is to be removed via hydrolysis and decarboxylation.

By understanding the nuanced differences in their reactivity and leveraging their respective strengths, researchers can unlock new avenues for the efficient and strategic synthesis of novel molecules with potential applications in drug discovery and beyond.

References

A Senior Application Scientist's Guide to Purity Assessment of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comparative Analysis of GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS 3788-94-1), a versatile building block in the synthesis of heterocyclic systems and Schiff base ligands, is a prime example where stringent purity control is paramount.[1] This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this critical reagent. We will dissect the causality behind methodological choices, present a self-validating experimental protocol, and ground our claims in authoritative standards.

The Analytical Challenge: Profiling this compound

This compound is commonly synthesized via the reaction of ethyl acetoacetate with an orthoformate, such as triethyl orthoformate, often in the presence of acetic anhydride.[1] This synthesis route, while effective, can introduce a spectrum of impurities that must be meticulously identified and quantified.

Potential Impurities Include:

  • Unreacted Starting Materials: Ethyl acetoacetate, triethyl orthoformate.

  • Reaction Byproducts: Ethanol, ethyl acetate (formed from acetic anhydride scavenging ethanol).[1]

  • Side-Reaction Products: Self-condensation products or other derivatives.

  • Residual Solvents: From purification steps.

An ideal analytical method must possess the selectivity to separate the main compound from these structurally similar and volatile impurities and the sensitivity to detect them at trace levels.

The Gold Standard: GC-MS for Volatile Impurity Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) stands out as a powerful technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for this application.[2][3] The principle relies on separating compounds in the gas phase based on their boiling points and interaction with a stationary phase, followed by detection and identification based on their unique mass fragmentation patterns.

Why GC-MS? The Causality Behind the Choice

The selection of GC-MS is not arbitrary; it is a deliberate choice rooted in the physicochemical properties of the analyte and its expected impurities.

  • Volatility: The target compound and its likely process-related impurities are sufficiently volatile to be amenable to gas chromatography without derivatization.

  • Specificity: The mass spectrometer provides a high degree of specificity. While chromatography separates compounds in time, mass spectrometry provides structural information, allowing for positive identification of impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST).[3]

  • Sensitivity: GC-MS, particularly with modern detectors, offers excellent sensitivity, enabling the detection and quantification of impurities at levels required by regulatory bodies (e.g., parts per million or ppm).[4]

Experimental Workflow: A Self-Validating GC-MS Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of the generated data. The validation of such a method should be performed in accordance with ICH Q2(R1) guidelines to confirm its suitability for its intended purpose.[2][5]

Diagram of the GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh 10 mg of Sample Solvent Dissolve in 10 mL of Dichloromethane Sample->Solvent Vial Transfer to GC Vial Solvent->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization MassAnalysis Mass Filtering (Quadrupole) Ionization->MassAnalysis Detection Electron Multiplier Detection MassAnalysis->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Integration Integrate Peaks TIC->Integration LibrarySearch Identify Impurities via NIST Library Search Integration->LibrarySearch Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Final Report Calculation->Report

Caption: A flowchart of the complete GC-MS workflow for purity assessment.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate.

    • Transfer an aliquot to a 2 mL autosampler vial for analysis.

  • Chromatographic Conditions: The parameters below are a robust starting point for method development.

Parameter Condition Justification
GC System Modern Gas Chromatograph with AutosamplerEnsures precision and high throughput.
Column ZB-5 MS (or equivalent 5% Phenyl-95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA workhorse, mid-polarity column providing excellent separation for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium, Constant Flow Rate: 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Split/Splitless Injector
Inlet Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode Split, Ratio 50:1Prevents column overloading from the main component, ensuring sharp peaks for trace impurities.
Injection Vol. 1.0 µLStandard volume for good sensitivity and reproducibility.
Oven Program Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 minThe initial hold separates highly volatile impurities (e.g., solvents). The ramp ensures elution of the main analyte and higher-boiling impurities with good peak shape.
  • Mass Spectrometer Conditions:

Parameter Condition Justification
MS System Single Quadrupole or Triple Quadrupole Mass SpectrometerProvides the required specificity and sensitivity.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.
Ion Source Temp. 230 °CStandard temperature to maintain cleanliness and promote efficient ionization.
Scan Range m/z 40 - 350Captures the molecular ion (186.20 g/mol ) and key fragments of the analyte and potential impurities, while avoiding low-mass interference.[6]
Solvent Delay 3 minutesPrevents the high concentration of the injection solvent from saturating the detector.
  • Data Analysis and Purity Calculation:

    • Identify the peak for this compound based on its retention time and comparison of its mass spectrum with a reference standard.

    • Identify impurity peaks by searching their mass spectra against the NIST/Wiley spectral library.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A Comparative Look: Alternative Analytical Techniques

While GC-MS is a superior choice, a comprehensive guide must evaluate other available methods. Each technique offers a different lens through which to view sample purity.

Technique Principle Advantages Limitations Best For...
GC-MS Separation by volatility/polarity, detection by mass fragmentation.High sensitivity and specificity; excellent for volatile impurities; definitive identification via mass spectral libraries.[3][4]Not suitable for non-volatile or thermally labile compounds.Comprehensive profiling of volatile and semi-volatile process impurities and residual solvents.
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides definitive structural information; highly quantitative (qNMR); non-destructive.Lower sensitivity compared to GC-MS; complex mixtures can lead to overlapping signals.Quantifying known impurities and confirming the structure of the main component; analyzing keto-enol tautomerism.[7]
HPLC-UV Separation by partitioning between mobile and stationary phases, detection by UV absorbance.Suitable for non-volatile and thermally labile compounds; robust and widely available.Requires impurities to have a UV chromophore; lower specificity than MS detection without a mass detector.Purity assessment where impurities are non-volatile and UV-active.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Fast, simple, and provides information about functional groups.Primarily qualitative; not suitable for quantifying low-level impurities.Quick identity confirmation and detection of gross functional group impurities (e.g., residual alcohol).[7]

Method Validation: Establishing Trustworthiness

A described protocol is only as reliable as its validation data. According to ICH Q2(R1) guidelines, a validated GC-MS method for purity assessment must demonstrate:[2]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by achieving baseline separation of all known impurities from the main peak.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. For trace impurities, LOQ values in the low ppm range are often required.

  • Linearity: A linear relationship between the concentration of an impurity and the detector response over a defined range. A correlation coefficient (R²) of >0.99 is typically required.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments. Recoveries are typically expected to be within 70-130% for low-level impurities.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision). The relative standard deviation (RSD) should typically be ≤15% at the LOQ.

Conclusion

For the comprehensive purity assessment of this compound, GC-MS emerges as the most powerful and appropriate technique. Its inherent sensitivity, high degree of specificity, and ability to identify unknown volatile impurities provide a level of analytical confidence that is difficult to achieve with other methods. While techniques like NMR and HPLC have their place, particularly for structural confirmation and analysis of non-volatile species, the GC-MS method detailed here offers a robust, reliable, and self-validating system for ensuring the quality of this critical synthetic intermediate. Adherence to rigorous validation principles ensures that the data generated is not just a number, but a trustworthy measure of purity, underpinning the success of subsequent research and development.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Ethoxymethylene Compounds in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, ethoxymethylene compounds stand out as exceptionally versatile and powerful building blocks. Their unique trifunctional nature—encompassing an electrophilic double bond, a leaving group, and electron-withdrawing substituents—provides a direct and efficient entry into a vast array of cyclic structures that form the core of many pharmaceutical agents and functional materials.[1] However, not all ethoxymethylene reagents are created equal. The subtle yet significant differences in the electron-withdrawing groups appended to the methylene carbon dictate their reactivity, influencing reaction rates, yields, and even the viability of certain synthetic pathways.

This guide provides an in-depth comparative analysis of three widely used ethoxymethylene compounds: Diethyl ethoxymethylenemalonate (DEEMM), Ethyl (ethoxymethylene)cyanoacetate (EEMCA), and Ethyl ethoxymethyleneacetoacetate (EEMAA). We will dissect the electronic and steric factors that govern their reactivity, compare their performance in the context of the renowned Gould-Jacobs quinolone synthesis, and provide field-proven experimental protocols to empower your synthetic strategies.

The Architects of Reactivity: Understanding the Core Structure

The reactivity of ethoxymethylene compounds is fundamentally governed by the electrophilicity of the β-carbon of the double bond. This electrophilicity is modulated by the nature of the electron-withdrawing groups (EWGs) attached to the α-carbon.

  • Diethyl ethoxymethylenemalonate (DEEMM): Features two ester groups. These groups provide moderate electron withdrawal, making DEEMM a reliable and widely used reagent with balanced reactivity.

  • Ethyl (ethoxymethylene)cyanoacetate (EEMCA): Possesses one ester and one cyano group. The linear geometry and potent inductive and resonance effects of the cyano group make it a much stronger EWG than an ester.[2] This significantly enhances the electrophilicity of the β-carbon, rendering EEMCA highly reactive.

  • Ethyl ethoxymethyleneacetoacetate (EEMAA): Contains an ester and an acetyl group. The acetyl group is a stronger EWG than the ester, placing the reactivity of EEMAA between that of DEEMM and EEMCA.

This hierarchy of electrophilicity (EEMCA > EEMAA > DEEMM) is the primary determinant of their performance in nucleophilic addition-elimination and subsequent cyclization reactions.

Comparative Performance in a Landmark Reaction: The Gould-Jacobs Quinolone Synthesis

The Gould-Jacobs reaction is a cornerstone of heterocyclic synthesis, providing a robust pathway to 4-hydroxyquinolines, which are precursors to numerous antimalarial and antibacterial drugs.[3][4][5] The reaction proceeds in two key stages: (1) nucleophilic substitution of the ethoxy group by an aniline, and (2) a high-temperature thermal electrocyclization.[3][6] This reaction serves as an excellent platform for comparing the reactivity of our selected ethoxymethylene compounds.

Mechanism Overview: Gould-Jacobs Reaction

The accepted mechanism begins with a nucleophilic attack from the aniline's nitrogen onto the electrophilic β-carbon of the ethoxymethylene compound. This is followed by the elimination of ethanol to form a stable anilinomethylene intermediate. The subsequent, and often rate-limiting, step is a 6π-electron electrocyclization that requires significant thermal energy, followed by tautomerization to yield the 4-hydroxyquinoline product.[3][6][7]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aniline Aniline (Nucleophile) step1 Nucleophilic Attack & Elimination of EtOH Aniline->step1 DEEMM Ethoxymethylene Cmpd. (Electrophile) DEEMM->step1 Intermediate Anilinomethylene Intermediate step2 Thermal 6π Electrocyclization Intermediate->step2 Heat (Δ) Quinolone 4-Hydroxyquinoline step1->Intermediate - EtOH step3 Tautomerization step2->step3 step3->Quinolone Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation & Purification A Combine Aniline and DEEMM B Heat at 100-110 °C for 1 hour A->B C Monitor for EtOH evolution B->C D Add Diphenyl Ether (solvent) C->D Intermediate Formed E Heat to 250 °C (reflux) for 30 min D->E F Cool reaction mixture to RT E->F G Dilute with Hexane F->G Product Precipitates H Filter the precipitate G->H I Wash with Hexane/Ether H->I J Dry under vacuum I->J K Ethyl 4-hydroxyquinoline- 3-carboxylate

References

A Comparative Guide to the Quantitative Analysis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: Validation of a Novel Titration Method

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. Ethyl 2-(ethoxymethylene)-3-oxobutanoate, a versatile building block in the synthesis of heterocyclic compounds, presents unique analytical challenges. This guide provides an in-depth validation of a proposed saponification-based titration method for its quantification and objectively compares its performance against established chromatographic techniques.

Introduction: The Analytical Imperative

This compound (EMBO) is a key intermediate in various synthetic pathways. Its purity and concentration directly impact the yield and impurity profile of subsequent reactions. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) are often the default for organic molecule quantification, they are not without their drawbacks, including the potential for complex method development, especially for compounds like β-keto esters which can exhibit keto-enol tautomerism. This guide introduces a classic, yet robust, titrimetric approach and rigorously validates its suitability for its intended purpose, offering a cost-effective and reliable alternative.

The validation process detailed herein adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>[1][2][3][4]. The objective is to demonstrate that the proposed titration method is fit for purpose, providing accurate, precise, and reliable results.

Proposed Titration Method: Saponification-Based Back-Titration

The quantification of the ester functional group in this compound can be effectively achieved through saponification. This method involves the hydrolysis of the ester using a known excess of a strong base, followed by the titration of the unreacted base with a standardized acid. This indirect, or "back-titration," approach is advantageous as the reaction to completion can be ensured by heating, and the endpoint is often sharper than in a direct titration.

Principle of the Method

The saponification reaction is as follows:

C₉H₁₄O₄ + 2KOH → C₇H₉O₄K + C₂H₅OH + H₂O

An excess of potassium hydroxide (KOH) is used to drive the hydrolysis of the ester. The remaining, unreacted KOH is then titrated with a standard solution of hydrochloric acid (HCl):

KOH (unreacted) + HCl → KCl + H₂O

By determining the amount of unreacted KOH, the amount of KOH that reacted with the ester can be calculated, and thus the quantity of this compound in the sample can be determined.

Experimental Protocol: Titration Method

Reagents and Equipment:
  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution, standardized

  • 0.5 M Hydrochloric Acid (HCl) solution, standardized

  • Phenolphthalein indicator solution

  • Ethanol (95%)

  • Analytical balance

  • Burette (50 mL, Class A)

  • Pipettes (Class A)

  • Reflux condenser and heating mantle

  • Erlenmeyer flasks (250 mL)

Step-by-Step Protocol:
  • Sample Preparation: Accurately weigh approximately 1.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Saponification: Add 50.0 mL of 0.5 M ethanolic KOH solution to the flask using a volumetric pipette. Attach a reflux condenser and heat the mixture in a heating mantle to a gentle boil for 30 minutes to ensure complete hydrolysis of the ester[2].

  • Blank Preparation: Simultaneously, prepare a blank by refluxing 50.0 mL of the 0.5 M ethanolic KOH solution with no sample added.

  • Cooling: After 30 minutes, remove the flasks from the heat and allow them to cool to room temperature.

  • Titration: Add a few drops of phenolphthalein indicator to each flask. Titrate the excess KOH in both the sample and blank flasks with standardized 0.5 M HCl until the pink color disappears.

  • Calculation: The amount of this compound is calculated using the following formula:

    Purity (%) = [(V_blank - V_sample) × M_HCl × MW_EMBO] / (W_sample × 10)

    Where:

    • V_blank = Volume of HCl used for the blank titration (mL)

    • V_sample = Volume of HCl used for the sample titration (mL)

    • M_HCl = Molarity of the HCl solution

    • MW_EMBO = Molecular weight of this compound (186.21 g/mol )

    • W_sample = Weight of the sample (g)

Titration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Weigh Sample Add_KOH Add Excess Ethanolic KOH Sample->Add_KOH Blank Prepare Blank Reflux Heat under Reflux (30 min) Add_KOH->Reflux Cool Cool to RT Reflux->Cool Add_Ind Add Phenolphthalein Cool->Add_Ind Titrate Titrate with HCl Add_Ind->Titrate Calculate Calculate Purity Titrate->Calculate Validation_Process cluster_precision Precision Method Titration Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

References

A Senior Application Scientist's Guide to Assessing the Purity of Ethyl 2-(ethoxymethylene)-3-oxobutanoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount to the success of complex chemical syntheses. Ethyl 2-(ethoxymethylene)-3-oxobutanoate is a versatile building block, pivotal in the synthesis of a wide array of pharmaceuticals, including heterocyclic compounds like quinolines and pyrazoles.[1][2] However, the purity of this key intermediate can vary significantly between suppliers, potentially impacting reaction yields, impurity profiles of the final product, and overall reproducibility.

This guide provides a comprehensive framework for assessing the purity of this compound from various commercial sources. We will delve into the scientific rationale behind a multi-pronged analytical approach, provide detailed experimental protocols, and discuss the interpretation of the resulting data. This will empower you to make informed decisions when selecting a supplier and ensure the integrity of your research and development endeavors.

The Significance of Purity: Why a Thorough Assessment is Crucial

The primary industrial synthesis of this compound involves the reaction of ethyl acetoacetate with triethyl orthoformate, often in the presence of acetic anhydride.[2] This process can lead to several potential impurities, including:

  • Unreacted Starting Materials: Residual ethyl acetoacetate and triethyl orthoformate.

  • Byproducts: Ethanol and ethyl acetate formed during the reaction.

  • Isomers: The product can exist as a mixture of (E) and (Z) isomers, and the ratio may differ between suppliers.

The presence of these impurities can have significant downstream consequences. For instance, unreacted ethyl acetoacetate can lead to the formation of undesired side products in subsequent reactions, complicating purification and reducing the yield of the target molecule. Similarly, residual triethyl orthoformate can interfere with moisture-sensitive reactions. Therefore, a robust analytical strategy to identify and quantify these impurities is not just a quality control measure but a critical step in ensuring the success of your synthetic campaigns.

A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation. This guide will focus on a four-tiered approach:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the main component and quantify non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure, assess isomeric ratios, and quantify impurities using a certified internal standard.

  • Karl Fischer Titration: To accurately measure the water content.

Purity Assessment Workflow cluster_0 Sample Acquisition cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation cluster_3 Supplier Comparison & Selection Supplier_A Supplier A Sample GC_MS GC-MS Analysis Supplier_A->GC_MS HPLC HPLC Analysis NMR NMR Spectroscopy KF Karl Fischer Titration Supplier_A->KF Supplier_B Supplier B Sample Supplier_B->HPLC Supplier_B->KF Supplier_C Supplier C Sample Supplier_C->NMR Supplier_C->KF Purity_Profile Purity Profile Generation GC_MS->Purity_Profile Impurity_ID Impurity Identification & Quantification GC_MS->Impurity_ID HPLC->Purity_Profile NMR->Purity_Profile NMR->Impurity_ID Isomer_Ratio Isomeric Ratio Determination NMR->Isomer_Ratio Water_Content Water Content Measurement KF->Water_Content Comparison Comparative Data Table Purity_Profile->Comparison Impurity_ID->Comparison Isomer_Ratio->Comparison Water_Content->Comparison Selection Informed Supplier Selection Comparison->Selection

Caption: Multi-modal workflow for assessing the purity of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is the ideal technique for separating and identifying volatile organic compounds. This method will allow for the detection of residual starting materials like ethyl acetoacetate and triethyl orthoformate, as well as volatile byproducts.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 7000D TQ MS).

  • GC Column: DB-35ms or similar mid-polarity column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane.

GC-MS Parameters:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL (split mode, 50:1)
Oven Program Initial 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 35 - 350 amu

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities by creating a calibration curve with certified reference standards of expected impurities like ethyl acetoacetate and triethyl orthoformate.

High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurities

Rationale: Reversed-phase HPLC is a robust method for determining the purity of the main component and quantifying less volatile impurities. A validated method for a structurally similar compound can be adapted for this purpose.[3]

Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). The ratio may be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase and filter through a 0.45 µm syringe filter.

HPLC Analysis Workflow:

HPLC_Workflow A Prepare Mobile Phase (Acetonitrile:Water) B Equilibrate HPLC System A->B E Inject Sample into HPLC B->E C Prepare Sample (1 mg/mL in Mobile Phase) D Filter Sample (0.45 µm) C->D D->E F Acquire Chromatogram at 225 nm E->F G Integrate Peaks and Calculate Area % F->G H Compare with Reference Standard (if available) G->H

Caption: Step-by-step workflow for HPLC analysis.

Data Analysis:

  • Calculate the purity of the main peak based on the area percentage.

  • Identify and quantify any impurity peaks by comparing their retention times and response factors with known standards, if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR)

Rationale: ¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation of the main component and can be used for quantitative analysis (qNMR) to determine purity and isomeric ratios without the need for specific impurity standards.[4]

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Certified internal standard for qNMR (e.g., maleic anhydride or dimethyl sulfone).

Sample Preparation for qNMR:

  • Accurately weigh approximately 20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • ¹H NMR: Acquire with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration.

  • ¹³C NMR: Acquire with proton decoupling.

Data Analysis:

  • Structural Confirmation: Compare the obtained ¹H and ¹³C chemical shifts with literature values or predicted spectra.

  • Isomer Ratio: The vinylic proton signal in the ¹H NMR spectrum will appear at different chemical shifts for the (E) and (Z) isomers. The ratio of the integrals of these signals will give the isomeric ratio.

  • Purity Calculation (qNMR): Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Karl Fischer Titration for Water Content

Rationale: Water can act as a nucleophile in many reactions and can also affect the stability of the compound. Karl Fischer titration is the gold standard for accurate water content determination in organic compounds.

Instrumentation and Materials:

  • Karl Fischer titrator (volumetric or coulometric).

  • Karl Fischer reagents.

  • Anhydrous methanol or other suitable solvent.

Procedure:

  • Standardize the Karl Fischer reagent with a known amount of water.

  • Accurately weigh a suitable amount of the this compound sample and dissolve it in the anhydrous solvent in the titration vessel.

  • Titrate with the standardized Karl Fischer reagent to the endpoint.

  • Calculate the water content in ppm or percentage.

Interpreting the Data: A Comparative Analysis

After performing the analyses on samples from different suppliers, compile the data into a comprehensive table for easy comparison.

Table 1: Comparative Purity Analysis of this compound from Different Suppliers

ParameterSupplier ASupplier BSupplier C
Appearance Clear, light yellow liquidClear, yellow liquidClear, colorless liquid
Purity by HPLC (Area %) 98.5%95.2%99.1%
Ethyl Acetoacetate (GC-MS, %) 0.8%2.5%0.2%
Triethyl Orthoformate (GC-MS, %) 0.3%1.1%< 0.1%
Other Volatile Impurities (GC-MS, %) 0.2%0.5%0.1%
Purity by qNMR (%) 98.2%94.8%98.9%
(E)/(Z) Isomer Ratio (¹H NMR) 85:1590:1088:12
Water Content (Karl Fischer, ppm) 5501200300

Expert Insights and Recommendations:

Based on the hypothetical data in Table 1, Supplier C provides the highest purity material with the lowest levels of residual starting materials and water content. While Supplier A's product is also of high purity, the slightly higher impurity levels and water content might be a concern for highly sensitive applications. Supplier B's product, with a significantly lower purity and higher levels of impurities, may be suitable for less demanding applications where cost is a primary driver, but it would likely require further purification for use in pharmaceutical synthesis.

The choice of supplier will ultimately depend on the specific requirements of your synthesis, the sensitivity of your reaction to impurities, and your budget. This comprehensive analytical approach provides the necessary data to make an evidence-based decision, ensuring the quality and reproducibility of your scientific work.

References

A Comparative Spectroscopic Guide to the (E) and (Z) Isomers of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in a Versatile Building Block

Ethyl 2-(ethoxymethylene)-3-oxobutanoate is a valuable intermediate in organic synthesis, serving as a key building block for a variety of heterocyclic compounds, pharmaceuticals, and agrochemicals.[1] The presence of a carbon-carbon double bond in its structure gives rise to geometric isomerism, resulting in the (E) and (Z) diastereomers. The spatial arrangement of the substituents around this double bond can significantly influence the molecule's reactivity, physical properties, and biological activity. Therefore, the ability to unambiguously differentiate between the (E) and (Z) isomers is of paramount importance for controlling reaction outcomes and ensuring the desired stereochemistry in the final products.[2]

This comprehensive guide provides a detailed comparison of the spectroscopic properties of the (E) and (Z) isomers of this compound. By leveraging foundational principles of NMR, IR, and mass spectrometry, this document offers a practical framework, supported by experimental data, for the identification and characterization of these two isomers.

Isomeric Structures and Nomenclature

The (E) and (Z) isomers of this compound are distinguished by the relative orientation of the higher priority substituents on each carbon of the C=C double bond. According to the Cahn-Ingold-Prelog (CIP) priority rules, the ethoxy group (-OCH2CH3) has a higher priority than the hydrogen atom on one carbon, while the acetyl group (-COCH3) has a higher priority than the ethoxycarbonyl group (-COOCH2CH3) on the other carbon.

NOE_experiment cluster_workflow NOE-Based Isomer Assignment Workflow start Synthesize and Isolate Isomers acquire_1d Acquire ¹H NMR Spectrum start->acquire_1d identify_vinyl Identify Vinylic Proton Signals for Each Isomer acquire_1d->identify_vinyl perform_noe Perform Selective 1D NOE Experiment identify_vinyl->perform_noe irradiate_z Irradiate Vinylic Proton of (Z)-Isomer perform_noe->irradiate_z irradiate_e Irradiate Vinylic Proton of (E)-Isomer perform_noe->irradiate_e observe_z Observe NOE to Ester Ethyl Protons irradiate_z->observe_z observe_e Observe NOE to Acetyl Protons irradiate_e->observe_e assign_z Assign as (Z)-Isomer observe_z->assign_z assign_e Assign as (E)-Isomer observe_e->assign_e fragmentation cluster_frags Key Fragmentation Pathways M [C₉H₁₄O₄]⁺˙ m/z = 186 loss_ethoxy -[•OCH₂CH₃] m/z = 141 M->loss_ethoxy loss_ethanol -[CH₃CH₂OH] m/z = 140 M->loss_ethanol loss_acetyl -[•COCH₃] m/z = 143 M->loss_acetyl acylium [CH₃CO]⁺ m/z = 43 M->acylium

References

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This guide provides a comprehensive review and comparison of the primary analytical techniques for the characterization of this compound (CAS 3788-94-1), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a versatile building block, its purity, identity, and structural integrity are paramount.[1][2] This document is intended for researchers, quality control analysts, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

The unique structure of this compound, featuring an ethoxymethylene group attached to a 3-oxobutanoate moiety, necessitates a multi-technique approach for full characterization.[1] We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, Mass Spectrometry (MS) for molecular weight verification, and Chromatographic techniques (HPLC and GC) for purity assessment and separation of related impurities.

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of this compound. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule.

Expertise & Rationale

The key to confirming the synthesis of this specific molecule lies in identifying the characteristic signals of the ethoxymethylene group and ensuring the correct connectivity of the ester and keto functionalities. ¹H NMR is particularly useful for confirming the presence and stereochemistry of the vinyl proton, while ¹³C NMR confirms the presence of all nine carbon atoms, including the distinct carbonyls of the ketone and ester groups.

Key Diagnostic Signals:

  • ¹H NMR: The proton of the ethoxymethylene group (=CH-O) is expected to appear as a singlet in the downfield region, typically around δ 5.5–6.0 ppm.[2]

  • ¹³C NMR: The carbonyl carbon of the ketone group is a key indicator, appearing significantly downfield around δ 200–210 ppm.[2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Workflow and Data Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Sample Weigh Sample (5-10 mg) Solvent Dissolve in CDCl3 Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Lock Lock & Shim Tube->Lock AcquireH1 Acquire 1H Spectrum Lock->AcquireH1 AcquireC13 Acquire 13C Spectrum AcquireH1->AcquireC13 FT Fourier Transform AcquireC13->FT Phase Phase & Baseline Correction FT->Phase Integrate Integrate & Reference Phase->Integrate Analysis Structural Confirmation Integrate->Analysis

Caption: NMR analysis workflow for structural elucidation.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is essential for confirming the molecular weight of this compound (C₉H₁₄O₄, MW: 186.21 g/mol ).[3][4] High-resolution mass spectrometry (HRMS) can further validate the elemental composition.[2] MS is typically coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for mixture analysis, but direct infusion can be used for pure samples.

Expertise & Rationale

The choice of ionization technique is critical. Electron Ionization (EI), commonly used in GC-MS, provides a reproducible fragmentation pattern that can serve as a fingerprint for the molecule. Soft ionization techniques like Electrospray Ionization (ESI), used in LC-MS, are gentler and typically yield the protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which directly confirms the molecular weight.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

  • Instrumentation (LC-QTOF MS):

    • LC System:

      • Column: C18, 2.1 x 50 mm, 1.8 µm (for rapid analysis).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2 µL.

    • MS System (Positive ESI Mode):

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Desolvation Gas Flow: 600 L/hr.

      • Mass Range: m/z 50-500.

  • Data Analysis:

    • Extract the chromatogram to identify the peak corresponding to the target compound.

    • Examine the mass spectrum for the peak of interest.

    • Identify the molecular ion ([M+H]⁺ at m/z 187.09) and any common adducts.

    • Use the accurate mass measurement from the HRMS data to calculate the elemental formula and confirm it matches C₉H₁₄O₄.

Workflow and Data Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Stock Prepare Stock (1 mg/mL) Dilute Dilute to 1-10 ug/mL Stock->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (TOF) Ionize->Detect Extract Extract Chromatogram Detect->Extract Spectrum Analyze Mass Spectrum Extract->Spectrum Confirm Confirm [M+H]+ and Formula Spectrum->Confirm

Caption: LC-MS analysis workflow for molecular weight confirmation.

Chromatographic Techniques: Purity Determination and Impurity Profiling

Chromatography is the cornerstone of purity assessment. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for analyzing this compound, with the choice depending on the sample matrix and the nature of potential impurities.

A. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is an excellent method for determining the purity of the compound and quantifying non-volatile or thermally sensitive impurities.

Expertise & Rationale: The compound possesses moderate polarity, making it well-suited for separation on a standard C18 stationary phase with a water/acetonitrile mobile phase. A UV detector is effective due to the presence of a chromophore (the conjugated system). A stability-indicating RP-HPLC method can be developed to separate the main compound from its degradation products.[5]

Exemplary Protocol: RP-HPLC with UV Detection

  • Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in the mobile phase (50:50 water:acetonitrile).

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detector: UV/VIS at 225 nm.[5]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) x 100.

B. Gas Chromatography (GC)

GC is a high-resolution technique suitable for volatile and thermally stable compounds. With a boiling point of approximately 266-269 °C, this compound is amenable to GC analysis.[1][6]

Expertise & Rationale: GC coupled with a Flame Ionization Detector (GC-FID) is a robust method for purity analysis, providing excellent quantitative accuracy. For identification of unknown impurities, GC-MS is the method of choice, combining the separation power of GC with the identification capabilities of MS.

Exemplary Protocol: GC-FID

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation & Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Detector Temperature (FID): 300 °C.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Injection: 1 µL, split ratio 50:1.

  • Data Analysis: Perform area percent calculation as described for HPLC to determine purity.

Comparison of Analytical Techniques

TechniquePrimary ApplicationInformation ProvidedSample Req.ProsCons
NMR Spectroscopy Structural Elucidation & IdentificationAtomic connectivity, stereochemistry, functional groups5-10 mgDefinitive structural information, non-destructiveLower sensitivity, requires pure sample for simple interpretation
Mass Spectrometry Molecular Weight VerificationMolecular formula (HRMS), fragmentation pattern (EI)< 1 µgHigh sensitivity, confirms elemental compositionProvides little structural connectivity information on its own
HPLC-UV Purity Assessment & QuantificationPurity (%), impurity profile, stability1-10 µgRobust, widely available, good for non-volatile impuritiesLower resolution than GC, solvent consumption
GC-FID Purity of Volatile ComponentsPurity (%), residual solvent analysis< 1 µgHigh resolution, high precision for quantificationSample must be volatile and thermally stable
X-ray Crystallography Absolute Structure Determination3D molecular structure, stereochemistry, crystal packing[7]Single CrystalUnambiguous proof of structure and stereoisomerismRequires a suitable single crystal, not a bulk technique

Conclusion

A comprehensive analytical strategy for this compound relies on the synergistic use of multiple techniques. NMR spectroscopy serves as the definitive tool for structural confirmation. Mass spectrometry provides orthogonal confirmation of molecular weight and elemental composition. Finally, either HPLC or GC should be employed as a validated method for assessing chemical purity and profiling related impurities. The specific choice between HPLC and GC will depend on the expected impurities and the desired analytical outcome. This multi-faceted approach ensures the identity, purity, and quality of this vital chemical intermediate, supporting its successful application in research and development.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the synthesis of novel compounds is a daily endeavor. Intermediates like ethyl 2-(ethoxymethylene)-3-oxobutanoate are workhorses in the laboratory, pivotal for constructing more complex molecular architectures.[1] However, with the power of such reagents comes the profound responsibility of their safe handling and disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), aiming to provide not just a set of instructions, but a framework for sound scientific practice.

Foundational Knowledge: Hazard Identification and Risk Assessment

Before any disposal procedure is initiated, a thorough understanding of the compound's inherent hazards is paramount. This compound is not a benign substance; its reactivity and irritant properties demand respect.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[2][3] The acrylates and β-keto ester functionalities contribute to its reactivity with biological macromolecules.

  • Respiratory Tract Irritation: Inhalation of vapors or mists may lead to irritation of the respiratory system.[2]

  • Harmful if Swallowed: Ingestion of this compound can be harmful.[4]

A critical aspect of our risk assessment is understanding the "why" behind these hazards. The electrophilic nature of the double bond in the ethoxymethylene group makes it susceptible to nucleophilic attack by amino and thiol groups in proteins, leading to cellular damage and an irritant response.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a non-negotiable prerequisite for handling and disposing of this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause severe eye irritation.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes the inhalation of vapors, mitigating respiratory irritation.[2]

Spill Management: A Calm and Methodical Approach

Accidents happen. A well-defined spill management plan is crucial for a swift and effective response, minimizing exposure and environmental contamination.

Minor Spills (<100 mL)
  • Alert Personnel: Immediately inform colleagues in the vicinity of the spill.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the liquid.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves, must be placed in the hazardous waste container.

Major Spills (>100 mL)
  • Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.

  • Alert Emergency Services: Contact your institution's emergency response team.

  • Isolate the Area: Close doors to the affected area to prevent the spread of vapors.

  • Await Professional Assistance: Do not attempt to clean up a large spill without the appropriate training and equipment.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely about discarding it; it's a systematic process that ensures safety and regulatory compliance.

Step 1: Neutralization (Optional, for experienced personnel only)

For small quantities, experienced chemists may consider neutralization. However, for most laboratory settings, direct disposal of the unreacted chemical is the recommended and safer approach. The reactivity of the β-keto ester and acrylate moieties can lead to vigorous reactions if not handled correctly.

Step 2: Waste Collection
  • Designated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The label should include the chemical name, hazards (irritant), and the date.

  • Segregation of Waste: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions.

  • Container Integrity: Ensure the waste container is in good condition and the lid is securely fastened when not in use.

Step 3: Storage Pending Disposal
  • Ventilated Storage: Store the waste container in a well-ventilated area, away from heat and sources of ignition.[5][6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Limited Storage Time: Adhere to your institution's and local regulations regarding the maximum time hazardous waste can be stored on-site.

Step 4: Final Disposal
  • Authorized Waste Collection: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[7][8]

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by law.

Decontamination of Equipment

Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Rinse with a Suitable Solvent: Rinse the equipment with a solvent in which the compound is soluble, such as ethanol or acetone. Collect the rinsate as hazardous waste.

  • Wash with Soap and Water: After the solvent rinse, wash the equipment with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

Visualizing the Disposal Pathway

To provide a clear and concise overview of the disposal decision-making process, the following flowchart has been developed.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Storage & Disposal start Identify Waste: This compound ppe Don Appropriate PPE start->ppe spill Spill Occurs? ppe->spill collect_waste Collect in Labeled, Compatible Container spill->collect_waste No spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes store_waste Store in Ventilated Area with Secondary Containment collect_waste->store_waste spill_cleanup->collect_waste dispose Dispose via Authorized Hazardous Waste Contractor store_waste->dispose end Decontaminate Area & Document Disposal dispose->end

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, utilizing the correct PPE, and adhering to a systematic disposal protocol, researchers can ensure a safe working environment and minimize their environmental impact. This guide serves as a comprehensive resource to foster a culture of safety and excellence in the scientific community.

References

Mastering the Safe Handling of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both experimental success and personal safety. Ethyl 2-(ethoxymethylene)-3-oxobutanoate, a versatile building block in organic synthesis, requires a comprehensive understanding of its hazard profile to ensure its safe manipulation. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety and precision in your laboratory.

Understanding the Hazard Profile: Why Caution is Critical

This compound presents several potential hazards that necessitate careful handling. According to its classification under the Globally Harmonized System (GHS), this compound is recognized as being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation[1][2]. The signal word "Warning" on its safety data sheet (SDS) underscores the need for vigilance[3].

The causality behind these classifications lies in the chemical's reactivity. Its structure, containing reactive functional groups, can lead to adverse interactions with biological tissues upon exposure. Skin and eye contact can result in localized irritation, while inhalation may affect the respiratory tract[2]. Ingestion poses a more systemic risk, hence its classification as harmful if swallowed[1].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Safety glasses with side shields or a face shield. Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).To prevent accidental splashes of the chemical from coming into contact with the eyes, which could cause serious irritation[1][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use.To prevent skin contact, which can cause irritation. Proper glove removal technique is crucial to avoid contaminating the hands[1][4].
Body Protection A lab coat or a complete suit protecting against chemicals.To protect the skin on the arms and body from accidental spills and splashes[1].
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or for handling large quantities.To prevent inhalation of vapors or mists that may cause respiratory tract irritation[2][5].

Safe Handling and Storage Protocols: A Step-by-Step Approach

Adherence to a strict protocol for handling and storage is fundamental to mitigating the risks associated with this compound.

Engineering Controls: Containing the Hazard

The primary method for controlling exposure should be the implementation of effective engineering controls.

  • Ventilation: Always handle this chemical in a well-ventilated area. A fume hood is highly recommended to minimize the concentration of vapors in the breathing zone of the user[1][2].

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area in case of accidental exposure[6].

Procedural Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh Proceed when ready prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After experiment cleanup_waste Segregate Chemical Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow
Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidental release.

  • Container: Keep the container tightly closed when not in use[4].

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials[4]. Some sources recommend storage under an inert atmosphere[1].

  • Temperature: While some sources indicate room temperature storage is acceptable, others suggest refrigeration at 2-8°C[1][3]. Always consult the supplier's specific recommendations.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, a swift and informed response is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician[1].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If present, remove contact lenses after the initial rinsing[1][2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician[1].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[1].

  • Spill Cleanup: For small spills, absorb with an inert material such as sand or vermiculite and place in a suitable container for disposal. Avoid breathing vapors and ensure adequate ventilation[2]. For larger spills, evacuate the area and contact emergency services.

Waste Disposal: Responsible Stewardship

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.

  • Chemical Waste: Unused or waste material should be treated as hazardous waste and handed over to a licensed disposal company[1][4]. Do not allow the product to enter drains[1].

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product[1].

By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely utilize this compound in your research and development endeavors, ensuring a secure environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(ethoxymethylene)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.